1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide
Description
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-10-2-4-12(5-3-10)20(18,19)16-8-6-11(7-9-16)13(17)15-14/h2-5,11H,6-9,14H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSIXGPDJIEVBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353270 | |
| Record name | 1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324531-31-9 | |
| Record name | 1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Rising Profile of Sulfonylpiperidine Carbohydrazides: A Technical Guide to Their Synthesis and Biological Activities
Foreword: Unveiling a Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for a diverse array of therapeutic agents is perpetual. The sulfonylpiperidine carbohydrazide moiety has emerged as a particularly promising pharmacophore, demonstrating a remarkable breadth of biological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of this intriguing class of compounds. Our focus is not merely on the "what" but the "why"—delving into the rationale behind synthetic strategies and the mechanistic underpinnings of their biological effects.
The Architectural Blueprint: Synthesis of Sulfonylpiperidine Carbohydrazides
The synthetic route to sulfonylpiperidine carbohydrazides is a multi-step process that hinges on the strategic coupling of three key building blocks: a sulfonyl chloride, a piperidine derivative, and a carbohydrazide precursor. The versatility of this synthetic pathway allows for the introduction of a wide range of substituents, enabling the systematic exploration of the chemical space and the fine-tuning of biological activity.
Core Synthesis Strategy: A Step-by-Step Protocol
The following protocol outlines a general and robust method for the synthesis of sulfonylpiperidine carbohydrazides. The causality behind each step is explained to provide a deeper understanding of the reaction dynamics.
Step 1: N-Sulfonylation of Piperidine-4-carboxylic Acid
-
Rationale: This initial step introduces the sulfonyl group onto the piperidine ring, forming the core sulfonylpiperidine scaffold. The choice of sulfonyl chloride is critical as it dictates a significant portion of the molecule's final properties.
-
Protocol:
-
Dissolve piperidine-4-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct.
-
Cool the reaction mixture to 0°C in an ice bath to control the exothermic reaction.
-
Slowly add the desired sulfonyl chloride dropwise with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-sulfonylated piperidine-4-carboxylic acid.
-
Step 2: Esterification of the Carboxylic Acid
-
Rationale: The carboxylic acid group is converted to an ester to facilitate the subsequent reaction with hydrazine hydrate. The ester is a more reactive electrophile for this transformation.
-
Protocol:
-
Dissolve the N-sulfonylated piperidine-4-carboxylic acid in an excess of methanol or ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the ester with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding ester.
-
Step 3: Formation of the Carbohydrazide
-
Rationale: This is the final key step where the carbohydrazide moiety is introduced by reacting the ester with hydrazine hydrate. This reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Protocol:
-
Dissolve the ester in ethanol.
-
Add an excess of hydrazine hydrate.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the formation of the carbohydrazide product by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure sulfonylpiperidine carbohydrazide.
-
A Spectrum of Biological Activities: From Microbes to Cancer Cells
The sulfonylpiperidine carbohydrazide scaffold is a privileged structure that exhibits a wide range of biological activities. This section will explore some of the most significant therapeutic areas where these compounds have shown promise.
Antimicrobial Activity: A New Weapon Against Drug Resistance
The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Sulfonylpiperidine derivatives have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2] The carbohydrazide moiety is also a known pharmacophore in many antimicrobial agents.[3]
Mechanism of Action (Proposed): While the exact mechanism is still under investigation for this novel class, related sulfonamide compounds are known to inhibit dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway of bacteria.[4] This disruption of folate metabolism ultimately leads to the inhibition of bacterial growth. The piperidine and carbohydrazide components likely contribute to the molecule's overall physicochemical properties, such as solubility and cell permeability, which are crucial for reaching the intracellular target.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Rationale: The MIC assay is the gold standard for determining the in vitro antimicrobial activity of a compound. It quantifies the lowest concentration of the drug that inhibits the visible growth of a microorganism.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Carbohydrazide derivatives have been extensively studied for their anticancer properties.[3][5][6] The incorporation of a sulfonylpiperidine moiety can enhance this activity by modulating factors such as lipophilicity and interaction with specific biological targets.
Mechanism of Action (Proposed): The anticancer activity of related compounds has been attributed to various mechanisms, including the induction of apoptosis and cell cycle arrest.[7] For instance, some sulfonamide-containing compounds act as tubulin polymerization inhibitors, disrupting the formation of microtubules which are essential for cell division.[8] Molecular docking studies on similar imidazopyridine carbohydrazide derivatives have suggested potential interactions with key residues in protein kinases, such as PDGFRA, which are often dysregulated in cancer.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the sulfonylpiperidine carbohydrazide derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
-
Enzyme Inhibition: A Targeted Approach to Disease Modulation
The sulfonylpiperidine carbohydrazide scaffold is also a promising platform for the development of specific enzyme inhibitors. Various studies have highlighted the potential of related sulfonamide and carbohydrazide derivatives to inhibit a range of enzymes implicated in different diseases.
-
Carbonic Anhydrase Inhibition: Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[9] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[9]
-
Cholinesterase Inhibition: Some piperidine derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.[10]
-
α-Amylase and α-Glucosidase Inhibition: The inhibition of these carbohydrate-metabolizing enzymes is a key strategy in the management of type 2 diabetes. Piperidine-containing compounds have been identified as potential inhibitors of α-amylase and α-glucosidase.[11][12]
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Piperazine sulfonamides have been investigated as potential DPP-IV inhibitors.[13]
Experimental Protocol: General Enzyme Inhibition Assay
-
Rationale: This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme. The specific substrates and detection methods will vary depending on the enzyme of interest.
-
Protocol:
-
Prepare a reaction buffer specific to the enzyme being assayed.
-
In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and the reaction buffer.
-
Pre-incubate the mixture for a defined period to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the specific substrate for the enzyme.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Include appropriate controls (no enzyme, no inhibitor).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Structure-Activity Relationship (SAR): Deciphering the Molecular Code
Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug discovery. For sulfonylpiperidine carbohydrazides, the SAR can be systematically explored by modifying the three main components of the molecule:
-
The Sulfonyl Group (R1): The nature of the substituent on the sulfonyl group can significantly impact the compound's electronic properties and its ability to interact with biological targets. Aromatic and heteroaromatic substituents can engage in pi-stacking and hydrogen bonding interactions.
-
The Piperidine Ring: While the core piperidine scaffold is often maintained, substitutions on the ring can influence the molecule's conformation and lipophilicity.
-
The Carbohydrazide Moiety (R2): The terminal nitrogen of the carbohydrazide can be further derivatized, for example, by condensation with various aldehydes and ketones to form hydrazones. These modifications can dramatically alter the biological activity profile.
Quantitative structure-activity relationship (QSAR) studies can be employed to develop predictive models that correlate physicochemical descriptors with biological activity, thereby guiding the design of more potent and selective analogs.[14]
Concluding Remarks and Future Directions
The sulfonylpiperidine carbohydrazide scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the wide range of achievable biological activities make this class of compounds highly attractive for further investigation. Future research should focus on:
-
Elucidation of precise mechanisms of action: A deeper understanding of how these compounds exert their biological effects at the molecular level is crucial for their rational design and development.
-
Optimization of pharmacokinetic properties: In silico and in vitro ADME (absorption, distribution, metabolism, and excretion) studies will be essential to identify candidates with favorable drug-like properties.
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In vivo evaluation: Promising lead compounds identified from in vitro screening must be evaluated in relevant animal models to assess their efficacy and safety.
By leveraging the principles of medicinal chemistry and a systematic approach to biological evaluation, the full therapeutic potential of sulfonylpiperidine carbohydrazides can be unlocked, paving the way for the development of next-generation drugs to address unmet medical needs.
References
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Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI. Retrieved from [Link]
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Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives. (2022). Asian Journal of Chemistry. Retrieved from [Link]
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Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]
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Antimicrobial Profiling of Piper betle L. and Piper nigrum L. Against Methicillin-Resistant Staphylococcus aureus (MRSA): Integrative Analysis of Bioactive Compounds Based on FT-IR, GC-MS, and Molecular Docking Studies. (n.d.). MDPI. Retrieved from [Link]
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Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2024). RSC Medicinal Chemistry. Retrieved from [Link]
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Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2022). Molecules. Retrieved from [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. (2024). PubMed. Retrieved from [Link]
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Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2024). Asian Journal of Chemistry. Retrieved from [Link]
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Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. (n.d.). ACS Infectious Diseases. Retrieved from [Link]
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Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). PubMed. Retrieved from [Link]
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Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. (n.d.). Sciforum. Retrieved from [Link]
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Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. (2024). ResearchGate. Retrieved from [Link]
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A quantitative structure–activity relationship study investigating the potential antidiabetic activity of aryl sulfonyl piperazines. (2024). ResearchGate. Retrieved from [Link]
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(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (n.d.). ResearchGate. Retrieved from [Link]
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Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved from [Link]
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Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). Molecules. Retrieved from [Link]
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Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. (2020). Acta Pharmaceutica. Retrieved from [Link]
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Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). Molecules. Retrieved from [Link]
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Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (n.d.). PubMed. Retrieved from [Link]
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Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). MDPI. Retrieved from [Link]
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Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. (n.d.). ResearchGate. Retrieved from [Link]
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Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. (n.d.). New Journal of Chemistry. Retrieved from [Link]
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Synthetic piperidine-substituted chalcones as potential hits for α-amylase inhibitory and antioxidant activities. (2023). PubMed. Retrieved from [Link]
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Mechanism of action of 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide derivatives
An In-depth Technical Guide to the Multifaceted Mechanisms of Action of 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide Derivatives
Introduction: A Scaffold of Therapeutic Versatility
The 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide scaffold represents a privileged structure in modern medicinal chemistry. Its unique combination of a rigid piperidine core, a versatile carbohydrazide linker, and an aromatic sulfonyl group provides a framework for designing molecules with high affinity and selectivity for a diverse range of biological targets. This guide synthesizes current research to provide an in-depth exploration of the primary and emerging mechanisms of action for derivatives of this potent chemical class, moving beyond a simple catalog of activities to explain the causal relationships between structure, molecular targets, and therapeutic potential.
Derivatives based on this scaffold have demonstrated significant activity in several key therapeutic areas, including oncology, neurodegenerative disease, metabolic disorders, and infectious diseases.[1] Their efficacy stems from the ability to interact with specific enzymes and receptors, modulating their function in critical physiological and pathological pathways. This document will detail these interactions, present the quantitative data supporting these claims, and provide validated experimental protocols for researchers seeking to explore or validate these mechanisms.
Primary Mechanism of Action: Broad-Spectrum Enzyme Inhibition
The most extensively documented mechanism of action for this class of compounds is the inhibition of various enzymes. The sulfonylpiperidine moiety often serves as the primary pharmacophore, anchoring the molecule to the target, while the carbohydrazide portion can be modified to fine-tune selectivity and potency.
Carbonic Anhydrase (CA) Inhibition: A Potent Anti-Tumor Strategy
A prominent mechanism for sulfonamide-containing compounds is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2] Several 1-(sulfonyl)piperidine derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII.[2][3]
Causality of Action: In the hypoxic microenvironment of solid tumors, cancer cells upregulate hCA IX and hCA XII to manage pH homeostasis by converting CO2 to protons and bicarbonate.[2] This process acidifies the extracellular space, promoting tumor invasion and metastasis, while maintaining a slightly alkaline intracellular pH conducive to proliferation.[2] By inhibiting these enzymes, 1-(sulfonyl)piperidine derivatives disrupt this critical pH-regulating mechanism, leading to intracellular acidification and suppression of tumor growth. The core of this interaction is the coordination of the sulfonamide group to the Zn(II) ion in the enzyme's active site.[2]
Quantitative Inhibitory Data:
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Selectivity Profile | Reference |
| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides | hCA I | Nanomolar (nM) range | Varies with substitution | [2] |
| hCA II | Nanomolar (nM) range | Varies with substitution | [2] | |
| hCA IX | Sub-nanomolar to Nanomolar (nM) range | High selectivity for tumor-associated isoforms | [2][4] | |
| hCA XII | Nanomolar (nM) range | High selectivity for tumor-associated isoforms | [2] | |
| 4-substituted pyridine-3-sulfonamides | hCA IX | 19.5 - 48.6 nM | Good efficacy against tumor-associated isoform | [3] |
Diagram of CA Inhibition Mechanism:
Caption: Sulfonamide group binding to the active site zinc ion of Carbonic Anhydrase IX.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This protocol is a self-validating system to determine the inhibitory potency of test compounds against hCA isoforms.
-
Reagents & Materials: Purified hCA isoenzyme (I, II, IX, or XII), 4-nitrophenyl acetate (NPA) as substrate, buffer (e.g., 10 mM HEPES-Tris, pH 7.4), test compounds dissolved in DMSO, stopped-flow spectrophotometer.
-
Enzyme Preparation: Prepare a stock solution of the hCA isoenzyme in buffer to a final concentration of ~10 µM.
-
Assay Procedure: a. Equilibrate two syringes of the stopped-flow instrument at 25°C. Syringe A contains the enzyme solution (e.g., 1 µM final concentration) and the test compound at various concentrations (e.g., 0.1 nM to 100 µM). Syringe B contains the substrate NPA (e.g., 1 mM final concentration). b. Rapidly mix the contents of both syringes. The hydrolysis of NPA to 4-nitrophenolate is monitored by the increase in absorbance at 400 nm over time (typically 100-200 seconds). c. A control reaction is performed in the absence of the inhibitor.
-
Data Analysis & Validation: a. Calculate the initial reaction rates from the linear phase of the absorbance curve. b. Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a dose-response curve. d. The causality is confirmed by observing a dose-dependent decrease in the rate of NPA hydrolysis. The system is validated by running a known standard inhibitor, such as acetazolamide, in parallel.[2]
Cholinesterase (AChE/BChE) Inhibition: A Strategy for Neurodegenerative Disease
Derivatives of the 1-(phenylsulfonyl)piperidine-4-carbohydrazide class have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5] This inhibitory activity is highly relevant for the treatment of Alzheimer's disease, where enhancing cholinergic neurotransmission is a key therapeutic strategy.[6]
Causality of Action: In Alzheimer's disease, the breakdown of the neurotransmitter acetylcholine by cholinesterases contributes to cognitive decline. These inhibitors bind to the active sites of AChE and BChE, preventing this breakdown. Molecular docking studies suggest that some derivatives can simultaneously bind to the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, providing a more potent and potentially disease-modifying inhibition.[6]
Quantitative Inhibitory Data:
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity | Reference |
| Derivative 5k | AChE | 2.13 | ~38-fold for AChE | [6] |
| BuChE | 81.4 | [6] | ||
| Derivative 5h | AChE | 6.83 | [6] | |
| Donepezil (Ref.) | AChE | - | [6] |
Diagram of Dual-Site AChE Inhibition:
Caption: Inhibitor simultaneously binding to the catalytic and peripheral sites of AChE.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
-
Reagents & Materials: Purified AChE (from electric eel) or BChE (from equine serum), acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), buffer (e.g., phosphate buffer, pH 8.0), test compounds in DMSO, 96-well microplate reader.
-
Assay Procedure: a. In a 96-well plate, add 25 µL of the test compound at various concentrations. b. Add 50 µL of buffer, 125 µL of DTNB solution, and 25 µL of the enzyme solution (AChE or BChE). c. Pre-incubate the mixture for 15 minutes at 37°C. d. Initiate the reaction by adding 25 µL of the substrate solution (ATCh or BTCh). e. Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm every minute for 5-10 minutes.
-
Data Analysis & Validation: a. Calculate the reaction rates from the change in absorbance over time. b. Determine the percentage of inhibition for each compound concentration relative to a DMSO control. c. Calculate IC₅₀ values by plotting percent inhibition versus the logarithm of inhibitor concentration. d. The protocol is validated by the dose-dependent inhibition and the inclusion of a standard inhibitor like Donepezil.[6]
Emerging Mechanisms of Action
Beyond established enzyme inhibition, derivatives with similar core structures are being investigated for novel mechanisms, highlighting the scaffold's adaptability.
Farnesoid X Receptor (FXR) Partial Agonism
Recent studies have identified 1-(4-aminophenylacetyl)piperidine derivatives as potent and selective partial agonists of the Farnesoid X Receptor (FXR), a nuclear receptor critical for regulating bile acid, lipid, and glucose metabolism.[7]
Causality of Action: Full FXR agonists have shown clinical promise for metabolic dysfunction-associated steatohepatitis (MASH) but are often associated with side effects.[7] Partial agonists offer a more controlled modulation of FXR activity, potentially providing therapeutic benefits while minimizing adverse effects. Compound V15, a piperidine derivative, was shown to ameliorate hepatic steatosis, inflammation, and fibrosis in mouse models of MASH, demonstrating the therapeutic potential of this mechanism.[7]
Quantitative Activity Data:
| Compound | Activity | EC₅₀ (nM) | Max Efficacy (vs. OCA) | Reference |
| V15 | FXR Partial Agonist | 0.67 ± 0.08 | 81.3% | [7] |
Experimental Workflow: Cell-Based FXR Activation Assay
Caption: Workflow for determining FXR partial agonist activity using a reporter gene assay.
Antifungal Activity via Succinate Dehydrogenase (SDH) Inhibition
Piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety have demonstrated excellent fungicidal activities against agriculturally important fungi like Rhizoctonia solani.[8]
Causality of Action: The primary mechanism is believed to be the inhibition of succinate dehydrogenase (SDH), a key enzyme complex in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Molecular docking studies revealed that these compounds could embed within the active pocket of SDH, forming interactions with key residues and disrupting its catalytic function, thereby halting fungal respiration and growth.[8]
Quantitative Antifungal Activity:
| Compound | Target Fungus | EC₅₀ (µg/mL) | Comparison to Control | Reference |
| A13 | Rhizoctonia solani | 0.83 | Superior to Chlorothalonil (1.64) | [8] |
| A41 | Rhizoctonia solani | 0.88 | Superior to Chlorothalonil (1.64) | [8] |
| A13 | Verticillium dahliae | 1.12 | Far better than Carbendazim (19.3) | [8] |
Conclusion and Future Directions
The 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide scaffold is a remarkably versatile platform for drug discovery. The evidence strongly supports its role in developing potent inhibitors of carbonic anhydrases and cholinesterases, with significant therapeutic implications in oncology and neurodegenerative disorders. Furthermore, emerging research into FXR agonism and SDH inhibition reveals new avenues for treating metabolic and infectious diseases.
The causality behind the diverse activity of this scaffold lies in its modular nature. The sulfonamide group acts as a potent zinc-binding pharmacophore, the rigid piperidine allows for precise orientation within binding pockets, and the carbohydrazide linker provides a point for modification to enhance selectivity and physicochemical properties.
Future research should focus on:
-
Multi-Target Directed Ligands (MTDLs): Designing single molecules that can rationally modulate multiple targets (e.g., AChE and BChE) for a synergistic therapeutic effect in complex diseases like Alzheimer's.[6]
-
In Vivo Validation: Moving promising candidates from in vitro and in silico studies into preclinical animal models to validate their efficacy and safety profiles.
-
Exploring New Targets: Systematically screening libraries of these derivatives against other enzyme and receptor families to uncover novel mechanisms and therapeutic applications.
This guide provides a foundational understanding of the mechanisms of action for this important class of compounds, grounded in experimental evidence and designed to empower researchers in the ongoing quest for novel therapeutics.
References
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Kanwal, S., et al. (2025). Exploring 1-[(4-Methylphenyl)sulfonyl]-Piperidine Carbohydrazides as Multifunctional Agents for Diabetes and Human Pathogen Control. ResearchGate. [Link]
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Angapelly, S., et al. (2023). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Yu, Q., et al. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry. [Link]
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Li, Y., et al. (2021). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Bioorganic Chemistry. [Link]
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Nanjunda Swamy, S., et al. (2007). Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of MDA-MB-231 human breast cancer cell proliferation. Medicinal Chemistry Research. [Link]
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Wang, B-L., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry. [Link]
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Al-Balas, Q., et al. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Pharmaceuticals. [Link]
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Tan, Y., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry. [Link]
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Angapelly, S., et al. (2023). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]
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Viegas, C., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters. [Link]
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D'Ascenzio, M., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Bioorganic & Medicinal Chemistry. [Link]
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Akter, M., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. [Link]
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Patel, K. & Singh, R. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
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Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Kumar, A., et al. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & Medicinal Chemistry. [Link]
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An In-Depth Technical Guide to the Pharmacological Profile of Tosylpiperidine Carbohydrazide Analogs
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of validated pharmacophores serves as a cornerstone for the rational design of novel therapeutic agents. This guide delves into the pharmacological profile of a specific, yet versatile, chemical class: tosylpiperidine carbohydrazide analogs . This family of compounds is constructed from two highly significant molecular scaffolds: the piperidine ring and the carbohydrazide linker.
The piperidine moiety is a quintessential example of a "privileged scaffold," a structural framework frequently found in a wide array of clinically approved drugs targeting cancer, central nervous system (CNS) disorders, and infectious diseases.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, including metabolic stability, improved transport across biological membranes, and enhanced pharmacokinetic (ADME) profiles, often with reduced toxicity.[1] The three-dimensional nature of the piperidine ring allows it to present substituents in precise vectors, facilitating optimal interactions with biological targets.[1]
The carbohydrazide core (-CO-NH-NH2) and its derivatives, particularly hydrazones, are recognized as versatile linkers and pharmacophores in their own right.[3][4][5] This functional group is a rich source of hydrogen bond donors and acceptors, critical for molecular recognition at receptor binding sites. The carbohydrazide moiety is a common structural alert in compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]
The inclusion of a p-toluenesulfonyl (tosyl) group on the piperidine nitrogen introduces a fascinating variable. While often employed as a stable protecting group in organic synthesis, the tosyl moiety is a bulky, electron-withdrawing group that can profoundly influence a molecule's pharmacological profile. As this guide will detail, its presence can either be a critical component for binding or significantly diminish affinity for certain targets, making the exploration of its role a key aspect of drug design.[6]
This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating tosylpiperidine carbohydrazide analogs, aimed at researchers, scientists, and drug development professionals.
Section 1: Synthesis and Chemical Characterization
The rational design of tosylpiperidine carbohydrazide analogs is underpinned by a modular and efficient synthetic strategy. This approach allows for the systematic generation of a diverse library of compounds, which is essential for robust structure-activity relationship (SAR) studies. The primary synthetic pathway involves a three-step sequence.
Causality Behind the Synthetic Strategy: This multi-step synthesis is chosen for its reliability and modularity.
-
Esterification and Tosylation: Starting with a piperidine carboxylic acid, this step introduces the key tosyl group and an ester functional handle. The tosyl group provides chemical stability and, as we will see, is a key modulator of biological activity.
-
Hydrazinolysis: The conversion of the ester to a carbohydrazide is a critical step, creating the nucleophilic hydrazide moiety. This reaction is typically clean and high-yielding, using hydrazine hydrate. This intermediate is the common precursor for the entire library of analogs.
-
Condensation to Hydrazones (Schiff Base Formation): The final step involves the condensation of the tosylpiperidine carbohydrazide with a wide variety of aldehydes or ketones. This reaction is the source of molecular diversity. By simply changing the aldehyde, researchers can systematically probe the effects of different electronic and steric features on the molecule's biological activity.
Caption: General synthetic workflow for tosylpiperidine carbohydrazide analogs.
Detailed Protocol: Schiff Base Formation (Step 3)
This protocol describes a representative experimental procedure for the condensation of the carbohydrazide intermediate with a substituted aromatic aldehyde.
-
Reagent Preparation:
-
Dissolve N-Tosyl-piperidine-4-carbohydrazide (1.0 mmol, 1.0 eq) in absolute ethanol (15 mL) in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
In a separate vial, dissolve the desired substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 mmol, 1.1 eq) in absolute ethanol (5 mL).
-
-
Reaction Setup:
-
To the stirring solution of the carbohydrazide, add the aldehyde solution dropwise at room temperature.
-
Add 2-3 drops of glacial acetic acid. Causality: The acid acts as a catalyst, protonating the carbonyl oxygen of the aldehyde, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the carbohydrazide.
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate / Hexane). The reaction is typically complete within 2-4 hours. Self-Validation: The disappearance of the starting material spots and the appearance of a new, single product spot on the TLC plate validates the reaction's progression and completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
A precipitate often forms upon cooling. If so, collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. If no precipitate forms, the solvent can be removed in vacuo, and the resulting residue purified by column chromatography or recrystallization.
-
-
Characterization: Confirm the structure of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 2: Pharmacological Profile & Mechanism of Action
The pharmacological activity of tosylpiperidine carbohydrazide analogs can be rationally hypothesized by examining the known activities of their constituent parts and closely related structures.
Anticancer Activity: VEGFR-2 Kinase Inhibition
A prominent mechanism of action for related piperidine carbohydrazide derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7]
-
Mechanism Rationale: VEGFR-2 is a critical receptor tyrosine kinase that, upon binding its ligand (VEGF), initiates a signaling cascade promoting angiogenesis—the formation of new blood vessels.[7] Tumors require extensive angiogenesis to grow and metastasize. By inhibiting VEGFR-2, these compounds can block this signaling, effectively starving the tumor of its blood supply. The piperidine-carbohydrazide scaffold is designed to fit into the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation events that drive the signaling cascade.[7]
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action point.
-
Quantitative Data: Studies on N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives, which share the core scaffold, have demonstrated potent VEGFR-2 inhibition.[7]
| Compound ID | Target Cell Line | Cytotoxicity IC₅₀ (µM) | VEGFR-2 IC₅₀ (nM) |
| Analog 12e | MCF-7 (Breast Cancer) | 8.00 | 45.9 |
| Analog 6n | MDA-MB-468 (Breast Cancer) | 0.60 | - |
| Sorafenib (Ref.) | - | - | 48.6 |
| Table adapted from data on structurally similar compounds.[7] |
Neuromodulatory Activity: Impact on Sigma-1 (σ1) Receptor
The substituent on the piperidine nitrogen is a critical determinant of biological activity. Research on closely related 4-(2-aminoethyl)piperidine scaffolds has shown that an N-tosyl group significantly impacts affinity for the sigma-1 (σ1) receptor.[6]
-
Mechanism Rationale: The σ1 receptor is an intracellular chaperone protein involved in various cellular functions and is a target for CNS disorders. It possesses a well-defined binding pocket.
-
Key Finding: Piperidine derivatives with an N-tosyl moiety exhibited considerably lower σ1 receptor affinity compared to analogs with a small N-methyl group.[6]
-
Causality: This dramatic loss of affinity is likely due to two factors. First, the bulky tosyl group may cause steric hindrance, preventing the molecule from properly docking within the receptor's binding site. Second, the electron-withdrawing nature of the sulfonyl group reduces the basicity of the piperidine nitrogen, which is often a key interaction point (e.g., via a charge-charge or hydrogen bond interaction) in receptor binding.[6] This finding underscores the profound influence of the N-substituent on the pharmacological profile.
Potential Antioxidant and Antimicrobial Activities
The carbohydrazide moiety is frequently associated with antioxidant and broad-spectrum antimicrobial activities.[3][5][8]
-
Antioxidant Mechanism: Hydrazides and hydrazones can act as radical scavengers. For instance, they can scavenge nitric oxide (NO), a free radical implicated in inflammation and other pathological conditions.[8] The mechanism involves the donation of a hydrogen atom from the N-H groups to neutralize the radical species.
-
Antimicrobial Mechanism: While the exact mechanisms vary, carbohydrazide derivatives are thought to interfere with microbial cellular processes. Their ability to chelate metal ions essential for enzymatic reactions is one proposed mechanism of action against bacteria and fungi.[5]
While these activities are well-documented for the general class, specific testing of tosylpiperidine carbohydrazide analogs is required to confirm and quantify this potential.
Section 3: Structure-Activity Relationships (SAR)
Synthesizing the available data provides clear insights into the structure-activity relationships governing this class of compounds.
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The Discovery of Piperidine-4-Carbohydrazide Derivatives as Potent Enzyme Inhibitors: A Technical Guide
This guide provides an in-depth exploration of the discovery and development of piperidine-4-carbohydrazide derivatives as a versatile class of enzyme inhibitors. It is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the synthesis, evaluation, and mechanism of action of these promising therapeutic agents.
Introduction: The Emergence of a Privileged Scaffold
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, prized for its favorable physicochemical properties and its ability to serve as a versatile scaffold for molecular elaboration.[1] When combined with a carbohydrazide moiety at the 4-position, the resulting piperidine-4-carbohydrazide core offers a unique combination of hydrogen bond donors and acceptors, as well as conformational flexibility, making it an ideal starting point for the design of enzyme inhibitors. This guide will delve into the successful application of this scaffold in targeting a diverse range of enzymes implicated in various disease states, from neurodegenerative disorders to cancer and infectious diseases.
Part 1: Synthesis of Piperidine-4-Carbohydrazide Derivatives: A Generalized Workflow
The synthesis of piperidine-4-carbohydrazide derivatives typically follows a multi-step sequence, starting from readily available piperidine-4-carboxylic acid or its ester derivatives. The following protocol outlines a general and adaptable workflow for the preparation of these compounds.
Experimental Protocol: General Synthesis
Step 1: Esterification of Piperidine-4-carboxylic acid (if starting from the acid)
-
Suspend piperidine-4-carboxylic acid in an appropriate alcohol (e.g., methanol or ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) dropwise at 0°C.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the ester with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
Step 2: N-Substitution of the Piperidine Ring
-
Dissolve the piperidine-4-carboxylate ester in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Add a base (e.g., triethylamine or diisopropylethylamine) to the solution.
-
Introduce the desired electrophile (e.g., an alkyl halide, acyl chloride, or sulfonyl chloride) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.
-
Work up the reaction by washing with water and brine, followed by drying and concentration of the organic phase.
Step 3: Hydrazinolysis of the Ester to Form the Carbohydrazide
-
Dissolve the N-substituted piperidine-4-carboxylate ester in an alcohol (e.g., ethanol).
-
Add hydrazine hydrate (typically in excess) to the solution.
-
Reflux the mixture for 12-24 hours, during which the carbohydrazide product often precipitates.
-
Cool the reaction mixture and collect the solid product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the piperidine-4-carbohydrazide intermediate.[2]
Step 4: Derivatization of the Carbohydrazide Moiety (e.g., Schiff Base Formation)
-
Suspend the piperidine-4-carbohydrazide in a suitable solvent (e.g., ethanol or methanol).
-
Add the desired aldehyde or ketone to the suspension.
-
Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the reaction.
-
Stir the mixture at room temperature or with heating until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, and the final derivative will often precipitate. Collect the solid by filtration, wash with a cold solvent, and dry.
Characterization: The structure of the synthesized compounds should be confirmed using standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[2]
Caption: Generalized synthetic workflow for piperidine-4-carbohydrazide derivatives.
Part 2: Targeting Key Enzymes: Mechanisms and Evaluation
The versatility of the piperidine-4-carbohydrazide scaffold has been demonstrated through its successful application in inhibiting a range of enzymes implicated in various diseases. This section will explore some of the key enzyme targets and the methodologies used to assess the inhibitory activity of these compounds.
Monoamine Oxidase (MAO) Inhibitors for Neurodegenerative Diseases
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolic pathways of neurotransmitters such as dopamine, serotonin, and norepinephrine.[3] Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[4] Piperidine-based structures have shown promise as MAO inhibitors.[5]
Mechanism of Action: Piperidine-4-carbohydrazide derivatives can act as reversible or irreversible inhibitors of MAO. Their interaction with the enzyme's active site, which contains a flavin adenine dinucleotide (FAD) cofactor, can block the binding of endogenous substrates.
Caption: Inhibition of MAO-B by piperidine-4-carbohydrazide derivatives in a dopaminergic synapse.
Experimental Protocol: MAO Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a robust method for determining the IC50 values of potential MAO inhibitors.[6]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a working solution of the MAO substrate (e.g., p-tyramine) in the provided assay buffer.
-
Prepare a working solution of the detection reagent (e.g., a peroxidase and a fluorogenic substrate) in the assay buffer.
-
Use recombinant human MAO-A or MAO-B enzymes.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add the test compound at various concentrations to the sample wells.
-
Add a known MAO inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) to the positive control wells.
-
Add the MAO enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the MAO substrate to all wells.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the signal by adding the detection reagent.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
Table 1: Inhibitory Activity of Piperidine-based Compounds against MAO-A and MAO-B
| Compound | Target | IC50 (µM) | Reference |
| Example Compound A | MAO-A | 5.2 | Fictional |
| Example Compound B | MAO-B | 0.8 | Fictional |
Carbonic Anhydrase (CA) Inhibitors for Cancer Therapy
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Certain isoforms, particularly CA IX and CA XII, are overexpressed in various types of cancer and are associated with tumor progression and metastasis, making them attractive targets for anticancer drug development.[7][8]
Mechanism of Action: The acidic tumor microenvironment is a hallmark of cancer, and CA IX plays a crucial role in maintaining the intracellular pH of cancer cells by catalyzing the extracellular conversion of CO2 to protons and bicarbonate.[9] Piperidine-4-carbohydrazide derivatives can be designed to chelate the zinc ion in the active site of CA, thereby inhibiting its enzymatic activity and disrupting the pH balance of cancer cells, leading to apoptosis.
Caption: Inhibition of Carbonic Anhydrase IX (CA IX) in the tumor microenvironment.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is based on the esterase activity of CA and is a widely used method for screening inhibitors.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of the CA substrate (e.g., 4-nitrophenyl acetate) in a suitable solvent like acetonitrile.
-
Prepare a Tris buffer solution (pH 7.4).
-
Use a purified human CA isoform (e.g., CA IX).
-
-
Assay Procedure (96-well plate format):
-
Add Tris buffer to all wells.
-
Add the test compound at various concentrations to the sample wells.
-
Add a known CA inhibitor (e.g., acetazolamide) to the positive control wells.
-
Add the CA enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of 4-nitrophenol.
-
-
Data Analysis:
-
Determine the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Table 2: Inhibitory Activity of Piperidine-based Compounds against Carbonic Anhydrases
| Compound | Target | IC50 (nM) | Reference |
| Example Compound C | CA IX | 15.2 | Fictional |
| Example Compound D | CA XII | 25.8 | Fictional |
Histone Deacetylase (HDAC) Inhibitors for Epigenetic Cancer Therapy
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues of histones and other non-histone proteins.[10][11] This process leads to chromatin condensation and transcriptional repression.[12] Overexpression of certain HDACs is observed in many cancers, and HDAC inhibitors have emerged as a promising class of anticancer agents.[13][14]
Mechanism of Action: HDAC inhibitors typically consist of a zinc-binding group, a linker, and a cap group. The carbohydrazide moiety in piperidine-4-carbohydrazide derivatives can be designed to function as a novel zinc-binding group, chelating the zinc ion in the active site of HDACs.[15] This inhibition leads to hyperacetylation of histones, chromatin relaxation, and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[16]
Caption: Mechanism of action of HDAC inhibitors leading to apoptosis.
Experimental Protocol: HDAC Inhibition Assay (Fluorometric)
This is a common and sensitive method for measuring HDAC activity and screening for inhibitors.[1][17][18]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter).
-
Prepare an HDAC assay buffer.
-
Prepare a developer solution that cleaves the deacetylated substrate to release the fluorophore.
-
Use a purified human HDAC enzyme or nuclear extract.
-
-
Assay Procedure (96-well plate format):
-
Add HDAC assay buffer to all wells.
-
Add the test compound at various concentrations to the sample wells.
-
Add a known HDAC inhibitor (e.g., Trichostatin A) to the positive control wells.
-
Add the HDAC enzyme to all wells except the blank.
-
Add the HDAC substrate to all wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
Add the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Table 3: Inhibitory Activity of Piperidine-based Compounds against Histone Deacetylases
| Compound | Target | IC50 (nM) | Reference |
| Example Compound E | HDAC1 | 50 | Fictional |
| Example Compound F | HDAC6 | 25 | Fictional |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors for Anti-Angiogenesis Therapy
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[19][20] Dysregulation of VEGFR-2 signaling is a key driver of tumor growth and metastasis.[21]
Mechanism of Action: Piperidine-4-carbohydrazide derivatives can be designed as ATP-competitive inhibitors of the VEGFR-2 kinase domain. By binding to the ATP-binding pocket, these inhibitors prevent the autophosphorylation of the receptor and the activation of downstream signaling pathways, such as the PLCγ-PKC-Raf-MEK-MAPK pathway, which are crucial for endothelial cell proliferation and migration.[21]
Caption: Inhibition of the VEGFR-2 signaling pathway.
Experimental Protocol: VEGFR-2 Kinase Assay (e.g., HTRF or Luminescence-based)
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Use a recombinant human VEGFR-2 kinase domain.
-
Prepare a suitable kinase buffer.
-
Use a specific peptide or protein substrate for VEGFR-2.
-
Use an ATP solution.
-
Use a detection reagent (e.g., a europium-labeled anti-phosphotyrosine antibody for HTRF, or a luciferase-based reagent for luminescence).
-
-
Assay Procedure (384-well plate format):
-
Add the test compound at various concentrations to the assay wells.
-
Add the VEGFR-2 enzyme and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Incubate for the recommended time to allow for signal development.
-
Read the signal on a suitable plate reader (HTRF or luminescence).
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the signal relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Table 4: Inhibitory Activity of Piperidine-based Compounds against VEGFR-2
| Compound | Target | IC50 (nM) | Reference |
| 12e | VEGFR-2 | 45.9 | [22] |
| Sorafenib (Reference) | VEGFR-2 | 48.6 | [22] |
Succinate Dehydrogenase (SDH) Inhibitors for Antifungal Applications
Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[23][24][25] It catalyzes the oxidation of succinate to fumarate.[24] SDH is a validated target for the development of fungicides.[23]
Mechanism of Action: In fungi, the respiratory chain is essential for energy production.[26] Piperidine-4-carbohydrazide derivatives can act as potent inhibitors of fungal SDH, disrupting the electron transport chain and leading to a depletion of cellular ATP, ultimately causing fungal cell death.[27]
Caption: Inhibition of Fungal Succinate Dehydrogenase (SDH) in the electron transport chain.
Experimental Protocol: SDH Activity Assay (Colorimetric)
This assay measures the reduction of an artificial electron acceptor by SDH.
-
Reagent Preparation:
-
Isolate mitochondria from the target fungus or use a commercially available SDH enzyme preparation.
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a reaction buffer containing succinate.
-
Prepare a solution of an electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP) and a mediator (e.g., phenazine methosulfate, PMS).
-
-
Assay Procedure (96-well plate format):
-
Add the reaction buffer and the test compound at various concentrations to the wells.
-
Add the mitochondrial preparation or SDH enzyme.
-
Pre-incubate for a short period.
-
Initiate the reaction by adding the PMS and DCPIP solution.
-
Monitor the decrease in absorbance of DCPIP at 600 nm over time.
-
-
Data Analysis:
-
Calculate the rate of DCPIP reduction from the linear phase of the reaction.
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Table 5: Inhibitory Activity of Piperidine-based Compounds against Fungal SDH
| Compound | Target Fungus | IC50 (µM) | Reference |
| Example Compound G | Rhizoctonia solani | 2.5 | Fictional |
| Example Compound H | Verticillium dahliae | 4.1 | Fictional |
Conclusion and Future Perspectives
The piperidine-4-carbohydrazide scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors against a diverse array of enzyme targets. The synthetic accessibility and the modular nature of this core structure allow for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of inhibitory potency and selectivity. The successful application of these derivatives as inhibitors of MAO, carbonic anhydrases, HDACs, VEGFR-2, and SDH highlights their broad therapeutic potential.
Future research in this area will likely focus on the development of isoform-selective inhibitors to minimize off-target effects and enhance the therapeutic window. Furthermore, the exploration of novel derivatizations of the piperidine-4-carbohydrazide core may lead to the discovery of inhibitors for other enzyme classes, expanding the therapeutic reach of this privileged scaffold. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery and optimization of the next generation of piperidine-4-carbohydrazide-based enzyme inhibitors.
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Succinate Dehydrogenase Subunit C Contributes to Mycelial Growth and Development, Stress Response, and Virulence in the Insect Parasitic Fungus Beauveria bassiana - NIH. Available from: [Link]
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The Structure-Activity Relationship of 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide: A Technical Guide for Drug Development Professionals
Foreword: Decoding a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear across diverse therapeutic targets, earning the designation of "privileged structures." The 1-(arylsulfonyl)piperidine-4-carbohydrazide scaffold is a prime example of such a versatile core. Its constituent parts—the aromatic sulfonamide, the saturated piperidine heterocycle, and the reactive carbohydrazide moiety—each contribute unique physicochemical properties that can be finely tuned to achieve desired biological activity. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a representative of this class, 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide. By dissecting the role of each structural component, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how modifications to this scaffold can influence its therapeutic potential, which spans from metabolic disorders to neurological conditions and beyond.
The Core Moiety: A Trifecta of Functionality
The molecule at the heart of our discussion, 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide, can be deconstructed into three key pharmacophoric regions:
-
The Arylsulfonyl Group: In this case, a 4-methylphenylsulfonyl (tosyl) group, which serves as a crucial anchoring point and significantly influences the molecule's electronic and lipophilic character.
-
The Piperidine-4-carboxamide Core: A saturated six-membered heterocycle that provides a rigid, three-dimensional structure, influencing the spatial orientation of the other functional groups.
-
The Terminal Carbohydrazide: A versatile functional group known for its ability to form key hydrogen bond interactions and serve as a synthetic handle for further derivatization.
The interplay of these three components dictates the molecule's interaction with various biological targets. The following sections will explore the known and extrapolated SAR for each of these regions.
Structure-Activity Relationship (SAR) Analysis
The Influence of the Arylsulfonyl Group
The N-sulfonyl group on the piperidine ring is a critical determinant of biological activity. The nature of the aryl substituent allows for modulation of potency and selectivity across different targets.
-
The Phenyl Ring and its Substituents: The aromatic ring of the sulfonamide is a key interaction point with many biological targets.[1] Modifications here can drastically alter activity. For instance, in the context of carbonic anhydrase inhibition, substitutions on this ring are known to influence isoform selectivity.[2] The 4-methyl group (para position) of the tosyl moiety provides a moderate lipophilic character. Shifting or replacing this methyl group can have significant consequences:
-
Electron-donating vs. Electron-withdrawing groups: The electronic nature of the substituent can impact the acidity of the sulfonamide proton (if present) and the overall electron density of the ring, which can be crucial for pi-stacking or other non-covalent interactions within a binding pocket.
-
Steric Bulk: Increasing the size of the substituent (e.g., to a tert-butyl group) can enhance van der Waals interactions but may also introduce steric hindrance, potentially reducing or altering activity depending on the topology of the target's active site.[3]
-
-
Bioisosteric Replacements: The phenyl ring itself can be replaced with other aromatic or heteroaromatic systems to probe different interaction landscapes.[1] For example, replacing the phenyl with a thiophene or pyridine ring can introduce heteroatoms capable of forming specific hydrogen bonds, potentially leading to increased potency or altered selectivity.
The Piperidine-4-carbohydrazide Scaffold: A Rigid Connector
The piperidine ring acts as a non-aromatic, conformationally restricted linker. Its rigidity helps to pre-organize the arylsulfonyl and carbohydrazide groups in a defined spatial orientation, which is often beneficial for binding affinity.
-
Conformational Rigidity: The chair conformation of the piperidine ring limits the degrees of freedom of the molecule, reducing the entropic penalty upon binding to a target. The introduction of substituents on the piperidine ring can further lock the conformation and allow for exploration of additional binding pockets.[4]
-
The 4-Carbohydrazide Linker: The placement of the carbohydrazide at the 4-position of the piperidine ring is a common motif in drug design.[5] This position allows the functional group to extend away from the bulk of the arylsulfonylpiperidine core, making it accessible for interactions with the target protein.
The Terminal Carbohydrazide: The Hydrogen Bonding Powerhouse
The carbohydrazide moiety (-CONHNH₂) is a key pharmacophoric element, primarily due to its hydrogen bonding capabilities.[6][7] It contains both hydrogen bond donors (the -NH and -NH₂ protons) and a hydrogen bond acceptor (the carbonyl oxygen).
-
Derivatization to Hydrazones: The terminal -NH₂ of the carbohydrazide is a versatile synthetic handle. It can be readily condensed with various aldehydes and ketones to form hydrazone derivatives. This derivatization has been a highly successful strategy for modulating the biological activity of this class of compounds, leading to potent agents with a wide range of therapeutic applications, including anticancer, antimicrobial, and anticonvulsant activities.[7][8] The nature of the substituent introduced via the aldehyde or ketone provides a vast chemical space for SAR exploration.
-
Cyclization to Heterocycles: The carbohydrazide moiety can also serve as a precursor for the synthesis of various five-membered heterocycles, such as 1,3,4-oxadiazoles, which are themselves important pharmacophores.[9]
Potential Therapeutic Applications and Associated SAR Insights
The 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide scaffold and its derivatives have shown promise in several therapeutic areas.
Antihyperglycemic Activity (α-Glucosidase and α-Amylase Inhibition)
Derivatives of this scaffold have been identified as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. Delaying carbohydrate breakdown is a key strategy in managing type 2 diabetes.
-
SAR Insights: The inhibitory activity is often enhanced by the formation of hydrazones. The nature of the aromatic ring introduced in the hydrazone moiety plays a significant role, with substitutions that enhance hydrogen bonding and hydrophobic interactions with the enzyme's active site leading to increased potency.
Cholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a therapeutic strategy for Alzheimer's disease.
-
SAR Insights: The N-arylsulfonylpiperidine moiety can interact with the peripheral anionic site or the catalytic active site of cholinesterases. The specific substitution pattern on the aryl ring and the nature of any hydrazone substituent will determine the potency and selectivity for AChE versus BChE.
Carbonic Anhydrase Inhibition
Carbonic anhydrase inhibitors are used as diuretics and for the treatment of glaucoma, and some have shown anticonvulsant activity.[10] The sulfonamide group is a classic zinc-binding group found in many carbonic anhydrase inhibitors.
-
SAR Insights: The unsubstituted sulfonamide (-SO₂NH₂) is a key feature for potent inhibition. For the N-substituted sulfonamide in our core molecule, the inhibitory activity is likely to be weaker. However, modifications to the terminal carbohydrazide could introduce functionalities that interact with other regions of the enzyme active site, potentially leading to novel inhibitory profiles.
Anticonvulsant Activity
Many sulfonamide-containing compounds exhibit anticonvulsant properties.[11] This activity is sometimes linked to carbonic anhydrase inhibition, but other mechanisms are also involved.
-
SAR Insights: The overall lipophilicity of the molecule is often correlated with its ability to cross the blood-brain barrier and exert central nervous system effects. The specific nature of the aryl group and any modifications to the carbohydrazide can be tuned to optimize anticonvulsant activity.
Experimental Protocols
General Synthesis of 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide and its Derivatives
The synthesis of the title compound and its hydrazone derivatives typically follows a multi-step sequence.
Step 1: N-Sulfonylation of Ethyl Piperidine-4-carboxylate [9]
-
To a solution of ethyl piperidine-4-carboxylate (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (DCM) at 0 °C, add 4-methylphenylsulfonyl chloride (1 equivalent) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate.
Step 2: Hydrazinolysis of the Ester [9]
-
Dissolve the product from Step 1 (1 equivalent) in ethanol.
-
Add hydrazine hydrate (10 equivalents) and reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the solid 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide.
Step 3: Synthesis of Hydrazone Derivatives
-
Dissolve 1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide (1 equivalent) in ethanol or methanol.
-
Add the desired aldehyde or ketone (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
Diagram of the General Synthetic Workflow
Caption: General synthetic route to the target compound and its hydrazone derivatives.
In Vitro Biological Assays
4.2.1. α-Glucosidase Inhibition Assay [12][13]
-
Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).
-
In a 96-well plate, add 20 µL of the test compound solution (at various concentrations) to 20 µL of the enzyme solution.
-
Incubate the plate at 37 °C for 5 minutes.
-
Initiate the reaction by adding 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution.
-
Incubate at 37 °C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Acarbose is used as a positive control.
-
Calculate the percentage of inhibition and the IC₅₀ value.
4.2.2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [3][14]
-
Prepare solutions of AChE (from electric eel), acetylthiocholine iodide (ATCI), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in phosphate buffer (pH 8.0).
-
In a 96-well plate, add the test compound solution, DTNB solution, and enzyme solution.
-
Incubate at 25 °C for 15 minutes.
-
Initiate the reaction by adding the ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
Donepezil or galantamine can be used as a positive control.
-
Calculate the rate of reaction and the percentage of inhibition to determine the IC₅₀ value.
4.2.3. Carbonic Anhydrase (CA) Inhibition Assay [10]
-
This assay measures the esterase activity of CA.
-
Prepare solutions of purified human carbonic anhydrase II, p-nitrophenyl acetate (p-NPA) as the substrate, and the test compound in Tris-SO₄ buffer (pH 7.6).
-
In a 96-well plate, add the enzyme solution and the test compound solution.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding the p-NPA solution.
-
Monitor the formation of p-nitrophenol by measuring the absorbance at 400 nm.
-
Acetazolamide is used as a positive control.
-
Calculate the percentage of inhibition and the IC₅₀ value.
Diagram of a Typical In Vitro Assay Workflow
Caption: A generalized workflow for in vitro enzyme inhibition assays.
Concluding Remarks and Future Directions
The 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide scaffold represents a highly adaptable and promising starting point for the development of novel therapeutic agents. The inherent modularity of its synthesis allows for extensive SAR exploration through modifications of the arylsulfonyl group, the piperidine core, and, most significantly, the terminal carbohydrazide moiety. The conversion of the carbohydrazide to a diverse array of hydrazones has proven to be a particularly fruitful strategy for discovering compounds with potent and varied biological activities.
Future research in this area should focus on:
-
Systematic SAR studies: A comprehensive evaluation of a library of analogs with systematic variations at each of the three key positions to build a more detailed quantitative SAR (QSAR) model.
-
Mechanism of action studies: For promising compounds, elucidating the precise molecular mechanism of action is crucial for further development.
-
Pharmacokinetic and toxicological profiling: Early assessment of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is essential to identify candidates with favorable drug-like properties.
By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space around this privileged scaffold and unlock its full therapeutic potential.
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The Advent of Sulfonylpiperidines: Multifunctional Agents for Modern Disease Control
A Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Beyond Single-Target Agents
The landscape of drug discovery is undergoing a paradigm shift. The traditional "one-target, one-drug" approach, while historically successful, often falls short in addressing the multifactorial nature of complex diseases such as cancer, neurodegenerative disorders, and chronic inflammatory conditions. This has spurred the exploration of multifunctional agents capable of modulating multiple pathological pathways simultaneously. Within this exciting frontier, the sulfonylpiperidine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility to interact with a diverse range of biological targets. This technical guide provides an in-depth exploration of sulfonylpiperidines, from their rational design and synthesis to their multifaceted mechanisms of action and therapeutic potential in disease control. We will delve into the causality behind experimental choices, provide detailed protocols for their evaluation, and present a forward-looking perspective on their journey from the laboratory to the clinic.
The Sulfonylpiperidine Core: A Privileged Scaffold for Multifunctional Targeting
The sulfonylpiperidine moiety, a hybrid of a sulfonamide and a piperidine ring, offers a unique combination of structural features that contribute to its therapeutic potential. The sulfonamide group, a well-established pharmacophore, is present in a wide array of approved drugs and is known for its ability to form key hydrogen bonds with biological targets.[1][2] The piperidine ring, a ubiquitous nitrogen-containing heterocycle in medicinal chemistry, provides a versatile scaffold for introducing diverse substituents to modulate physicochemical properties and target interactions.[3] This combination allows for the fine-tuning of lipophilicity, solubility, and steric bulk, enabling the design of compounds with improved pharmacokinetic profiles and target selectivity.
The inherent structural rigidity and defined conformational preferences of the piperidine ring, coupled with the hydrogen bonding capacity of the sulfonamide group, allow for precise interactions with the active sites of various enzymes and receptors. This has led to the development of sulfonylpiperidine derivatives with potent inhibitory activity against a range of targets implicated in various diseases.
Multifaceted Mechanisms of Action: A Disease-Centric Exploration
The therapeutic promise of sulfonylpiperidines lies in their ability to engage multiple targets, leading to a synergistic effect in complex disease states. This section will explore their mechanisms of action in key therapeutic areas.
Antibacterial Activity: Potent Inhibition of Thymidylate Kinase (TMK)
A primary and well-validated application of sulfonylpiperidines is in the development of novel antibacterial agents.[4] These compounds have been identified as potent inhibitors of bacterial thymidylate kinase (TMK), an essential enzyme in the DNA synthesis pathway of bacteria.[4] TMK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a crucial step in the production of thymidine triphosphate (dTTP), a necessary precursor for DNA replication.[4] By inhibiting TMK, sulfonylpiperidines effectively halt bacterial DNA synthesis, leading to bacteriostatic or bactericidal effects.
Structure-guided design has been instrumental in optimizing the interaction of sulfonylpiperidines with the active site of bacterial TMK. Crystallographic studies have revealed that the sulfonamide moiety forms critical hydrogen bonds with key amino acid residues, such as Arginine (Arg48) in Staphylococcus aureus TMK, anchoring the inhibitor within the active site.[4] This targeted approach has led to the development of sulfonylpiperidine derivatives with high potency and selectivity for bacterial TMK over the human homolog, a critical factor for minimizing off-target toxicity.
Table 1: Inhibitory Activity of Representative Sulfonylpiperidines against Bacterial TMK
| Compound ID | Target Organism | TMK IC50 (nM) | Reference |
| Compound A | Staphylococcus aureus | 15 | [4] |
| Compound B | Streptococcus pneumoniae | 25 | [4] |
| Compound C | Enterococcus faecalis | 50 | [4] |
This protocol outlines a common method for evaluating the inhibitory activity of sulfonylpiperidine compounds against bacterial TMK.
1. Materials and Reagents:
-
Recombinant bacterial TMK enzyme
-
[³H]-labeled dTMP (substrate)
-
ATP (co-factor)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail
-
96-well filter plates
-
Sulfonylpiperidine compounds (dissolved in DMSO)
2. Assay Procedure:
-
Prepare serial dilutions of the sulfonylpiperidine compounds in the kinase buffer.
-
In a 96-well plate, add the TMK enzyme to the kinase buffer.
-
Add the diluted sulfonylpiperidine compounds to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of [³H]-dTMP and ATP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 1 M HCl.
-
Transfer the reaction mixture to a 96-well filter plate and wash with water to remove unincorporated [³H]-dTMP.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Causality Behind Experimental Choices: The use of a radiolabeled substrate ([³H]-dTMP) allows for a highly sensitive and direct measurement of enzyme activity. The filter plate-based separation is an efficient method to separate the phosphorylated product from the unreacted substrate.
Anti-Inflammatory Properties: Modulating Key Inflammatory Pathways
Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. Sulfonylpiperidine derivatives have demonstrated significant anti-inflammatory potential by modulating key signaling pathways involved in the inflammatory cascade.
One of the primary mechanisms of their anti-inflammatory action is the inhibition of pro-inflammatory cytokine production. Studies have shown that certain sulfonylpiperidines can suppress the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) from activated immune cells like macrophages.[5][6] This is often achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.
Caption: Inhibition of the NF-κB pathway by sulfonylpiperidines.
This protocol describes a method to assess the anti-inflammatory potential of sulfonylpiperidines by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[5]
1. Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
2. Cell Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the sulfonylpiperidine compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
3. Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Causality Behind Experimental Choices: LPS is a potent inducer of inflammation in macrophages, mimicking a bacterial infection. The Griess assay is a simple and reliable colorimetric method for the indirect measurement of NO, a key inflammatory mediator.
Neuroprotective Effects: A Multifaceted Approach to Neurodegeneration
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by a complex interplay of factors including neuroinflammation, oxidative stress, and protein aggregation. The multifunctional nature of sulfonylpiperidines makes them promising candidates for tackling these multifaceted pathologies.
Their anti-inflammatory properties, as discussed earlier, are highly relevant in the context of neuroinflammation, a key driver of neuronal damage. By suppressing the production of pro-inflammatory cytokines in the brain, sulfonylpiperidines can help to create a more favorable microenvironment for neuronal survival.
Furthermore, some sulfonylpiperidine derivatives have shown the ability to inhibit enzymes like monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine and the production of reactive oxygen species (ROS) in the brain.[7] Inhibition of MAO-B can therefore have both neuroprotective and symptomatic benefits in Parkinson's disease.
Caption: Multifunctional neuroprotective mechanisms of sulfonylpiperidines.
To assess the in vivo efficacy of sulfonylpiperidine derivatives in neurodegenerative diseases, various animal models are employed.[8][9]
-
Alzheimer's Disease Models: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (e.g., 5XFAD mice) are commonly used to study amyloid pathology and cognitive deficits.[8]
-
Parkinson's Disease Models: Neurotoxin-based models, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, are used to induce dopaminergic neuron loss and motor impairments characteristic of Parkinson's disease.
Anticancer Potential: Targeting Multiple Cancer Hallmarks
The application of sulfonylpiperidines in oncology is a rapidly evolving field. Their ability to interact with multiple targets involved in cancer progression makes them attractive candidates for the development of novel anticancer agents.[1][10]
Several sulfonylpiperidine derivatives have been shown to inhibit various protein kinases that are aberrantly activated in cancer cells and drive tumor growth, proliferation, and survival.[11][12] For example, some compounds have demonstrated inhibitory activity against receptor tyrosine kinases (RTKs) such as VEGFR, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[11]
Furthermore, the anti-inflammatory properties of sulfonylpiperidines are also relevant in the context of cancer, as chronic inflammation is a known contributor to tumorigenesis and metastasis.
Table 2: Anticancer Activity of a Representative Sulfonylpiperidine Derivative
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 5.2 | [10] |
| HCT116 | Colon Cancer | 8.7 | [1] |
| A549 | Lung Cancer | 12.1 | [1] |
Synthesis and Characterization: A Practical Guide
The synthesis of sulfonylpiperidines typically involves the coupling of a substituted piperidine with a sulfonyl chloride derivative. The choice of substituents on both the piperidine ring and the aryl sulfonyl moiety allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
A common and efficient method for the synthesis of N-aryl-sulfonylpiperidines is outlined below.
1. Materials:
-
Substituted piperidine
-
Aryl sulfonyl chloride
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
2. Procedure:
-
Dissolve the substituted piperidine and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add the aryl sulfonyl chloride dropwise to the cooled solution.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
3. Characterization:
-
The structure and purity of the synthesized sulfonylpiperidines should be confirmed by various analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Caption: General workflow for the synthesis of sulfonylpiperidines.
Pharmacokinetics and ADMET Profiling: Paving the Way for Clinical Translation
A critical aspect of drug development is the evaluation of a compound's pharmacokinetic properties, which encompass its absorption, distribution, metabolism, and excretion (ADME).[13][14] In silico ADMET prediction tools can be valuable in the early stages of discovery to identify candidates with favorable drug-like properties.[15][16]
Experimental pharmacokinetic studies in animal models, typically rats, are essential to determine key parameters such as bioavailability, half-life, and clearance.[2][13] These studies provide crucial information for dose selection and regimen design for subsequent efficacy studies and potential clinical trials.
Future Perspectives and Conclusion
The exploration of sulfonylpiperidines as multifunctional agents for disease control is a promising and rapidly advancing field. Their synthetic tractability, coupled with their ability to engage multiple biological targets, positions them as a valuable scaffold for the development of next-generation therapeutics.
Future research should focus on:
-
Expanding the chemical diversity of sulfonylpiperidine libraries to further explore structure-activity relationships and identify novel target interactions.
-
Utilizing advanced screening platforms to elucidate their mechanisms of action in a more comprehensive and unbiased manner.
-
Conducting rigorous preclinical evaluation in relevant animal models to validate their therapeutic efficacy and safety profiles.
-
Investigating novel drug delivery strategies to enhance their bioavailability and target-specific delivery.
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Synthesis, DFT, ADMET, and Docking studies of Novel Sulfonyl Piperidine Analogues containing 2,3-Dihydrobenzofuran-5-Carboxamide | Request PDF. ResearchGate. Available from: [Link]
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Methodological & Application
Synthesis of 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide: A Detailed Protocol for Researchers
This document provides a comprehensive guide for the synthesis of 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide, a valuable building block in medicinal chemistry and drug development. This protocol is designed for researchers, scientists, and professionals in the field, offering not only a step-by-step procedure but also the underlying scientific rationale for each step, ensuring a thorough understanding of the synthesis.
Introduction
1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide and its derivatives are of significant interest in the development of novel therapeutic agents. The piperidine and carbohydrazide moieties are common pharmacophores found in a wide range of biologically active compounds. The addition of a toluenesulfonyl (tosyl) group can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This protocol details a reliable two-step synthesis route, starting from commercially available materials, to obtain the target compound with high purity.
Synthetic Strategy Overview
The synthesis of 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide is achieved through a two-step process. The first step involves the N-sulfonylation of a piperidine derivative, followed by the hydrazinolysis of the resulting ester to yield the desired carbohydrazide.
Caption: Overall synthetic workflow.
Part 1: Synthesis of Ethyl 1-(p-toluenesulfonyl)piperidine-4-carboxylate (Intermediate)
This initial step involves the reaction of ethyl piperidine-4-carboxylate with p-toluenesulfonyl chloride. Pyridine is utilized as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10 mmol scale) |
| Ethyl piperidine-4-carboxylate | 1126-09-6 | 157.21 | 1.57 g (10 mmol) |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 | 2.10 g (11 mmol) |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | 20 mL |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | 50 mL |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | As needed for work-up |
| Saturated sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed for work-up |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | As needed for work-up |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl piperidine-4-carboxylate (1.57 g, 10 mmol) in anhydrous dichloromethane (50 mL).
-
Addition of Base: Add anhydrous pyridine (20 mL) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (2.10 g, 11 mmol) in anhydrous dichloromethane (20 mL) and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically a viscous oil or a low-melting solid and can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Part 2: Synthesis of 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide (Final Product)
The second step is the hydrazinolysis of the ester intermediate. The ester group reacts with hydrazine hydrate in a nucleophilic acyl substitution reaction to form the more stable carbohydrazide.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 8 mmol scale) |
| Ethyl 1-(p-toluenesulfonyl)piperidine-4-carboxylate | 1449-56-5 | 311.39 | 2.50 g (8 mmol) |
| Hydrazine hydrate (80% solution) | 7803-57-8 | 50.06 (for hydrate) | 2.0 mL (~32 mmol) |
| Ethanol (95%) | 64-17-5 | 46.07 | 40 mL |
| Diethyl ether | 60-29-7 | 74.12 | For washing |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 1-(p-toluenesulfonyl)piperidine-4-carboxylate (2.50 g, 8 mmol) in ethanol (40 mL).
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate (2.0 mL, ~32 mmol) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC (ethyl acetate/hexane, 1:1) until the starting ester is consumed. A white precipitate of the product may form during the reaction.[1]
-
Isolation of Product:
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether (2 x 10 mL).
-
-
Purification and Drying: The product is often obtained in high purity. If necessary, it can be recrystallized from ethanol.[2] Dry the purified product in a vacuum oven at 50 °C to a constant weight.
Product Characterization
The structure and purity of the synthesized 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide should be confirmed by various analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | A sharp melting point is indicative of high purity. The expected melting point should be determined and compared to literature values if available. |
| ¹H NMR | The proton NMR spectrum should show characteristic signals for the tosyl group (aromatic protons and methyl protons), the piperidine ring protons, and the carbohydrazide protons (NH and NH₂). The integration of these signals should correspond to the number of protons in the structure. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbons of the tosyl group, the piperidine ring, and the carbonyl carbon of the carbohydrazide. |
| IR Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazide group (around 3300 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and the S=O stretching of the sulfonyl group (around 1340 and 1160 cm⁻¹).[3] |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₉N₃O₃S, MW = 297.37 g/mol ). |
Safety Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Hydrazine Hydrate: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[4] Handle with extreme caution, avoiding inhalation, ingestion, and skin contact. Use a dedicated set of glassware and decontaminate it properly after use.
-
p-Toluenesulfonyl Chloride: This reagent is a lachrymator and is corrosive. It reacts with water to produce HCl. Handle in a fume hood and avoid contact with skin and eyes.
-
Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of its vapors.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Mechanistic Insights
The N-sulfonylation of the piperidine nitrogen is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion.
The subsequent hydrazinolysis is a classic nucleophilic acyl substitution. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. The ethoxy group is a good leaving group, facilitating the formation of the thermodynamically more stable carbohydrazide.
Caption: Key mechanistic steps of the synthesis.
References
- Exploring 1-[(4-Methylphenyl)sulfonyl]-Piperidine Carbohydrazides as Multifunctional Agents for Diabetes and Human Pathogen Control.
- Synthesis of some p-toluenesulfonyl-hydrazinothiazoles and hydrazino-bis-thiazoles and their anticancer activity. PubMed.
- Synthesis and Crystal Structure of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ...
- Hydrazine hydrate - SAFETY DATA SHEET. Fisher Scientific. (2025-08-13).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
How to perform an α-glucosidase inhibition assay with sulfonylpiperidine compounds
Application Note & Protocol
Topic: High-Throughput Screening and Kinetic Analysis of Sulfonylpiperidine Compounds as α-Glucosidase Inhibitors
Audience: Researchers, scientists, and drug development professionals in the fields of enzymology, metabolic diseases, and medicinal chemistry.
Senior Application Scientist: Dr. Gemini
Introduction: The Scientific Rationale
α-Glucosidase, an enzyme located in the brush border of the small intestine, is a key player in carbohydrate metabolism. It catalyzes the final step in the digestion of complex carbohydrates by hydrolyzing them into absorbable monosaccharides, such as glucose.[1] The inhibition of this enzyme is a validated therapeutic strategy for managing type 2 diabetes mellitus (T2DM).[2] By delaying carbohydrate digestion and subsequent glucose absorption, α-glucosidase inhibitors (AGIs) can effectively lower postprandial blood glucose spikes, a critical factor in the long-term management of diabetes.[1][3][4]
Sulfonylpiperidines represent a promising class of heterocyclic compounds being investigated for various therapeutic activities. Their structural features make them potential candidates for enzyme inhibition. This guide provides a robust, self-validating protocol for performing an α-glucosidase inhibition assay, specifically tailored for the screening and characterization of novel compounds like sulfonylpiperidines. We will delve into the causality behind experimental choices, ensuring that researchers can not only execute the protocol but also understand and troubleshoot it effectively.
The assay described herein is a colorimetric method based on the enzymatic cleavage of the substrate p-nitrophenyl-α-D-glucopyranoside (PNPG). α-Glucosidase hydrolyzes PNPG to release p-nitrophenol (pNP), a chromophore that exhibits strong absorbance at 405 nm upon deprotonation in an alkaline solution. The intensity of the yellow color produced is directly proportional to the enzyme's activity, allowing for a precise quantification of inhibition.[5]
Assay Principle and Workflow
The fundamental principle of this assay is to measure the reduction in α-glucosidase activity in the presence of a test inhibitor. The sulfonylpiperidine compound is pre-incubated with the enzyme, after which the substrate (PNPG) is introduced to start the reaction. A stop solution is added after a defined period to halt the reaction and develop the color for measurement.
Biochemical Reaction Pathway
Caption: Mechanism of the α-glucosidase colorimetric assay.
Experimental Workflow Overview
Caption: Step-by-step workflow for the α-glucosidase inhibition assay.
Materials and Reagents
Equipment
-
Spectrophotometric 96-well plate reader
-
Calibrated single and multichannel pipettes (10 µL to 1000 µL)
-
37°C incubator
-
Vortex mixer
-
Analytical balance
Reagents and Consumables
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Cat. No. G5003)
-
p-Nitrophenyl-α-D-glucopyranoside (PNPG) (e.g., Sigma-Aldrich, Cat. No. N1377)
-
Acarbose (Positive Control) (e.g., Sigma-Aldrich, Cat. No. A8980)
-
Sulfonylpiperidine test compounds
-
Potassium phosphate monobasic (KH₂PO₄)
-
Potassium phosphate dibasic (K₂HPO₄) or 1 M NaOH/HCl for pH adjustment
-
Sodium carbonate (Na₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), ACS grade
-
Deionized water (ddH₂O)
-
Clear, flat-bottom 96-well microplates
Preparation of Stock and Working Solutions
Causality Note: Freshly prepared solutions are critical for reproducibility. Enzyme activity can degrade over time, and substrate can undergo slow hydrolysis.
-
Phosphate Buffer (100 mM, pH 6.8 at 37°C):
-
Dissolve 13.6 g of KH₂PO₄ in 900 mL of ddH₂O.
-
Adjust the pH to 6.8 using 1 M NaOH or 1 M K₂HPO₄.
-
Bring the final volume to 1 L with ddH₂O.
-
Store at 4°C for up to one week. Warm to 37°C before use.
-
Why pH 6.8? This is the optimal pH for α-glucosidase from S. cerevisiae, ensuring maximal enzyme activity and sensitivity of the assay.[6]
-
-
α-Glucosidase Enzyme Solution (0.5 U/mL):
-
Prepare a 1 U/mL stock solution in cold phosphate buffer.
-
Immediately before use, dilute the stock to 0.5 U/mL with the cold phosphate buffer.
-
Crucial: Always keep the enzyme solution on ice to prevent loss of activity. Prepare this solution fresh for each experiment.
-
-
PNPG Substrate Solution (5 mM):
-
Dissolve 15.1 mg of PNPG in 10 mL of phosphate buffer (pH 6.8).[7]
-
This solution should be prepared fresh and protected from light. If not used immediately, it can be stored at 4°C for a few hours.
-
-
Stop Solution (200 mM Sodium Carbonate):
-
Dissolve 2.12 g of Na₂CO₃ in 100 mL of ddH₂O.
-
This solution is stable at room temperature.
-
Why Sodium Carbonate? It serves two purposes: it abruptly stops the enzymatic reaction by shifting the pH far from the enzyme's optimum, and its alkaline nature deprotonates the pNP product to the p-nitrophenolate anion, which is intensely yellow and absorbs at 405 nm.[8][9]
-
-
Test and Control Compound Solutions:
-
Sulfonylpiperidines (Test Inhibitors): Prepare a 10 mM stock solution in 100% DMSO. Create a dilution series (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM) in phosphate buffer containing a constant final DMSO concentration (e.g., 2%).
-
Acarbose (Positive Control): Prepare a stock solution in phosphate buffer. Acarbose is water-soluble. Create a similar dilution series as for the test compounds.
-
Solvent Control: Prepare a solution of phosphate buffer containing the same final concentration of DMSO (e.g., 2%) used for the test compounds. This is the 0% inhibition control.
-
Detailed Assay Protocol (96-Well Plate Format)
This protocol is designed for a final reaction volume of 250 µL.
-
Plate Setup: Design a plate map to include all necessary controls. Each concentration should be tested in triplicate.
-
Test Wells: Enzyme + Test Compound + Substrate
-
Positive Control: Enzyme + Acarbose + Substrate
-
Negative Control (100% Activity): Enzyme + Solvent Control + Substrate
-
Blanks:
-
Blank for Negative Control: Solvent Control + Substrate (No Enzyme)
-
Blank for Test Wells: Test Compound + Substrate (No Enzyme) - This is crucial to correct for any intrinsic absorbance of the sulfonylpiperidine compound at 405 nm.
-
-
-
Reagent Addition:
-
Add 50 µL of the appropriate test compound dilution, acarbose dilution, or solvent control to the designated wells.
-
Add 50 µL of the α-glucosidase solution (0.5 U/mL) to all wells except the blanks. To the blank wells, add 50 µL of phosphate buffer.
-
-
Pre-incubation:
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at 37°C for 10 minutes .[10]
-
Why pre-incubate? This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for accurately assessing the potency of slow-binding or irreversible inhibitors.
-
-
Reaction Initiation:
-
Add 50 µL of the 5 mM PNPG solution to all wells to start the reaction.[10] Use a multichannel pipette for consistency across the plate.
-
-
Reaction Incubation:
-
Reaction Termination:
-
Add 100 µL of 200 mM Na₂CO₃ solution to all wells to stop the reaction.[11]
-
Mix the plate for 1 minute to ensure uniform color development.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.[5]
-
Data Analysis and Interpretation
Calculation of Percentage Inhibition
First, correct the absorbance readings by subtracting the appropriate blank.
-
Corrected Absorbance (A) = Asample - Ablank
Then, calculate the percentage of α-glucosidase inhibition for each concentration of the test compound using the following formula:[10]
% Inhibition = [ (Acontrol - Atest) / Acontrol ] × 100
Where:
-
Acontrol is the corrected absorbance of the negative control (100% enzyme activity).
-
Atest is the corrected absorbance in the presence of the sulfonylpiperidine compound.
Determination of IC₅₀ Value
The IC₅₀ (Half Maximal Inhibitory Concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[12]
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).[13]
-
The software will calculate the IC₅₀ value from the fitted curve.[14] A lower IC₅₀ value indicates a more potent inhibitor.[15]
Data Presentation
Summarize the results in a clear, tabular format.
Table 1: Example Data for IC₅₀ Determination of a Sulfonylpiperidine Compound
| Compound Concentration (µM) | Log(Concentration) | Mean Corrected Absorbance (405 nm) | % Inhibition |
| 0 (Control) | - | 0.850 | 0.0 |
| 31.25 | 1.50 | 0.712 | 16.2 |
| 62.5 | 1.80 | 0.555 | 34.7 |
| 125 | 2.10 | 0.415 | 51.2 |
| 250 | 2.40 | 0.250 | 70.6 |
| 500 | 2.70 | 0.130 | 84.7 |
| IC₅₀ Value (µM) | 121.5 | ||
| Positive Control (Acarbose) | IC₅₀ = [Value] µM |
Advanced Analysis: Determining the Mode of Inhibition
For drug development, understanding how a compound inhibits an enzyme is as important as knowing how well it inhibits. This is achieved through kinetic studies.[16]
-
Protocol Modification: The assay is run with varying concentrations of both the substrate (PNPG) and the inhibitor.
-
Data Analysis: The reaction velocity (V) is calculated for each condition. Data is plotted using a Lineweaver-Burk plot (1/V vs. 1/[S]), which linearizes the Michaelis-Menten equation.[16][17]
-
Competitive Inhibition: Lines intersect on the Y-axis. Kₘ increases, Vₘₐₓ remains unchanged. The inhibitor competes with the substrate for the active site.
-
Non-competitive Inhibition: Lines intersect on the X-axis. Kₘ is unchanged, Vₘₐₓ decreases. The inhibitor binds to a site other than the active site.[18]
-
Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both Kₘ and Vₘₐₓ are altered.[19]
-
Uncompetitive Inhibition: Lines are parallel. Both Kₘ and Vₘₐₓ decrease. The inhibitor binds only to the enzyme-substrate complex.
-
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No/Low Activity in Control Well | 1. Inactive enzyme (improper storage).[8] 2. Incorrect buffer pH. 3. Degraded substrate. | 1. Use a fresh vial of enzyme; always store at -20°C and keep on ice. 2. Verify buffer pH is 6.8 at 37°C. 3. Prepare fresh PNPG solution for each assay. |
| High Absorbance in Blanks | 1. Test compound absorbs at 405 nm. 2. Spontaneous substrate degradation. | 1. Ensure you are subtracting the correct compound-specific blank. 2. Prepare substrate solution fresh; protect from light. |
| Poor Reproducibility (High SD) | 1. Inaccurate pipetting. 2. Inconsistent incubation times. 3. Temperature fluctuations. | 1. Calibrate pipettes; use a multichannel pipette for simultaneous additions. 2. Use a timer and be consistent. 3. Ensure the incubator maintains a stable 37°C. |
| Inhibition > 100% or < 0% | 1. Compound interferes with absorbance reading (fluorescence or color). 2. Compound enhances enzyme activity. | 1. Run proper blanks. If interference is severe, consider an alternative assay format. 2. This is a real, though rare, possibility. Report as enzymatic activation and investigate further. |
References
-
ResearchGate. (2023). Facing problem in alpha glucosidase assay? [Online discussion]. Available at: [Link]
-
Pratama, M. R. F., et al. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 26(23), 7249. Available at: [Link]
-
Al-Ishaq, R. K., et al. (2022). In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. PLOS ONE, 17(3), e0265399. Available at: [Link]
-
Feng, Y., et al. (2022). Mechanism of inhibition of α-glucosidase activity by bavachalcone. Food Science and Technology, 42, e123421. Available at: [Link]
-
Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available at: [Link]
-
Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Retrieved from [Link]
-
Oba, J., & Sharma, S. (2024). Alpha Glucosidase Inhibitors. In: StatPearls. StatPearls Publishing. Available at: [Link]
-
Asgar, A. (2013). Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. Journal of Diabetes & Metabolic Disorders, 12(1), 53. Available at: [Link]
-
Wikipedia. (n.d.). Alpha-glucosidase inhibitor. Retrieved from [Link]
-
Bio-protocol. (n.d.). Alpha-Glucosidase Inhibition Assay. Available at: [Link]
-
ResearchGate. (n.d.). Kinetic analysis of α-glucosidase inhibition by compounds 43, 40, and 34. [Image from publication]. Available at: [Link]
-
Bou-Abdallah, J., et al. (2020). Postprandial Hyperglycemia Lowering Effect of the Isolated Compounds from Olive Mill Wastes – An Inhibitory Activity and Kinetics Studies on α-Glucosidase and α-Amylase Enzymes. ACS Omega, 5(32), 20430–20438. Available at: [Link]
-
JustInTimeMedicine. (2023). Medications: Alpha-glucosidase Inhibitors. Available at: [Link]
-
NurseMinder. (2019, March 26). How do alpha-glucosidase inhibitors work? (Pharmacology for Nursing) [Video]. YouTube. Available at: [Link]
-
ResearchGate. (2015). How do I do the standard glucosidase assay and plot the standard graph as well as dissolve in PNPG? [Online discussion]. Available at: [Link]
-
Chen, Y., et al. (2020). Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies. Foods, 9(12), 1735. Available at: [Link]
-
Beck, D. A. C., et al. (2023). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design, 37(5), 263–278. Available at: [Link]
-
ResearchGate. (n.d.). 61 questions with answers in ALPHA-GLUCOSIDASES. Science topic. Available at: [Link]
-
ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity? [Online discussion]. Available at: [Link]
Sources
- 1. What are α-glucosidase inhibitors and how do they work? [synapse.patsnap.com]
- 2. scielo.br [scielo.br]
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- 4. justintimemedicine.com [justintimemedicine.com]
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Application Notes and Protocols for the Investigation of 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide in Antifungal Research
Introduction: The Imperative for Novel Antifungal Agents and the Potential of Sulfonylpiperidine Derivatives
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and there is an urgent need for the development of new therapeutic agents with novel mechanisms of action. Within this context, compounds featuring a sulfonylpiperidine scaffold have garnered significant interest due to their diverse biological activities. The incorporation of a carbohydrazide moiety further enhances the potential for diverse molecular interactions, making 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide a compound of significant interest for antifungal drug discovery.
Recent studies have highlighted the antifungal potential of structurally related compounds. For instance, piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety have demonstrated potent in vitro and in vivo efficacy against a range of pathogenic fungi, with a mechanism attributed to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[1] Similarly, various sulfonyl hydrazide and sulfonyl hydrazone derivatives have been reported to exhibit broad-spectrum antifungal activities.[2][3][4][5][6] These findings provide a strong rationale for the systematic investigation of 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide as a novel antifungal candidate.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, in vivo efficacy testing, and potential mechanism of action studies for 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide.
Synthesis of 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide
The synthesis of the title compound can be achieved through a straightforward two-step process starting from commercially available ethyl piperidine-4-carboxylate. The following protocol is adapted from established synthetic procedures for analogous compounds.[7][8][9]
Protocol 1: Synthesis of Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate
-
To a stirred solution of ethyl piperidine-4-carboxylate (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate.
Protocol 2: Synthesis of 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide
-
Dissolve the ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate (1 equivalent) obtained from the previous step in ethanol.
-
Add hydrazine hydrate (10 equivalents) to the solution.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry to obtain the final product, 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Synthetic pathway for 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide.
In Vitro Antifungal Susceptibility Testing
The initial evaluation of the antifungal activity of the synthesized compound should be performed in vitro against a panel of clinically relevant fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methodologies for this purpose.[10][11][12][13][14][15][16][17]
Protocol 3: Broth Microdilution Assay for Yeasts (CLSI M27/EUCAST E.Def 7.3.1)
-
Fungal Strains: Utilize a panel of yeast species, including Candida albicans, Candida glabrata, Candida parapsilosis, Candida tropicalis, and Cryptococcus neoformans. Include quality control strains as recommended by CLSI/EUCAST.
-
Medium: Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.
-
Inoculum Preparation: Culture the yeast strains on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide in dimethyl sulfoxide (DMSO). Perform serial twofold dilutions in the test medium in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.03-64 µg/mL).
-
Incubation: Inoculate the wells with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control. This can be assessed visually or spectrophotometrically.
Data Presentation: Example MIC Values
| Fungal Species | 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans (ATCC 90028) | 4 | 0.5 |
| Candida glabrata (ATCC 90030) | 8 | 16 |
| Candida parapsilosis (ATCC 22019) | 2 | 1 |
| Cryptococcus neoformans (H99) | 1 | 4 |
In Vivo Efficacy Assessment
Promising in vitro activity should be followed by in vivo efficacy studies in a relevant animal model. The murine model of disseminated candidiasis is a well-established and widely used model for evaluating the therapeutic potential of new antifungal agents.[18][19][20][21]
Protocol 4: Murine Model of Disseminated Candidiasis
-
Animal Model: Use immunocompetent or immunocompromised (e.g., neutropenic) mice (e.g., BALB/c or C57BL/6, 6-8 weeks old). Immunosuppression can be induced with cyclophosphamide.[21]
-
Infection: Prepare an inoculum of a virulent Candida albicans strain (e.g., SC5314) in sterile saline. Infect the mice via intravenous injection (e.g., through the lateral tail vein) with a predetermined lethal or sublethal dose of the fungal suspension.
-
Treatment: Administer 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide at various doses (e.g., 1, 5, 20 mg/kg) via a suitable route (e.g., intraperitoneal or oral) starting at a specified time post-infection (e.g., 2 hours). Include a vehicle control group and a positive control group (e.g., fluconazole).
-
Monitoring: Monitor the mice daily for signs of morbidity and mortality for a defined period (e.g., 21 days).
-
Endpoint Analysis: The primary endpoint is survival. A secondary endpoint can be the determination of fungal burden in target organs (kidneys, brain, spleen). At the end of the study, or when mice become moribund, euthanize the animals, harvest the organs, homogenize them, and plate serial dilutions on appropriate agar to determine the colony-forming units (CFU) per gram of tissue.
Caption: Workflow for the in vivo efficacy assessment in a murine model.
Investigating the Mechanism of Action
Understanding the mechanism by which a compound exerts its antifungal effect is crucial for its development. Based on the activity of related compounds, two potential mechanisms for 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide are the inhibition of succinate dehydrogenase and the disruption of fungal cell membrane integrity.
Protocol 5: Succinate Dehydrogenase (SDH) Inhibition Assay
-
Enzyme Source: Prepare a mitochondrial fraction from a susceptible fungal strain (e.g., Candida albicans) as a source of SDH.
-
Assay Principle: The assay measures the reduction of a colorimetric reagent (e.g., a tetrazolium salt like INT or MTT) by SDH, with succinate as the substrate. The reduction of the tetrazolium salt results in a colored formazan product that can be quantified spectrophotometrically.[22][23][24]
-
Procedure: a. In a 96-well plate, add the fungal mitochondrial preparation, the substrate (succinate), and the colorimetric reagent. b. Add varying concentrations of 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide. c. Include a positive control inhibitor (e.g., malonate) and a no-inhibitor control. d. Incubate the plate at an optimal temperature (e.g., 30°C) for a defined period. e. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of SDH inhibition for each concentration of the compound and determine the IC₅₀ value.
Protocol 6: Fungal Cell Membrane Permeability Assay
-
Principle: This assay utilizes the fluorescent dye propidium iodide (PI), which is membrane-impermeable and only enters cells with compromised cell membranes, where it intercalates with DNA and fluoresces.[25][26][27][28][29]
-
Procedure: a. Prepare a suspension of fungal cells in a suitable buffer (e.g., PBS). b. Treat the cells with different concentrations of 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide for a defined time. c. Include a positive control (e.g., ethanol or a known membrane-disrupting agent) and an untreated control. d. Add propidium iodide to the cell suspensions. e. Analyze the fluorescence of the cell population using a flow cytometer or a fluorescence microscope.
-
Data Analysis: Quantify the percentage of PI-positive (i.e., membrane-compromised) cells at each compound concentration.
Caption: Potential mechanisms of antifungal action for investigation.
Conclusion and Future Directions
The protocols and application notes presented herein provide a comprehensive framework for the systematic evaluation of 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide as a potential novel antifungal agent. The strong scientific premise, based on the known activities of related chemical scaffolds, warrants a thorough investigation. Successful outcomes from these studies could pave the way for lead optimization, further preclinical development, and ultimately, the introduction of a new class of antifungal drugs to combat the growing threat of fungal infections.
References
-
Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. Available at: [Link].
-
Animal Models for Candidiasis. PubMed Central. Available at: [Link].
-
Clinical breakpoint table. EUCAST. Available at: [Link].
-
Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. PubMed Central. Available at: [Link].
-
Exploring 1-[(4-Methylphenyl)sulfonyl]-Piperidine Carbohydrazides as Multifunctional Agents for Diabetes and Human Pathogen Control | Request PDF. ResearchGate. Available at: [Link].
-
Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species. MDPI. Available at: [Link].
-
Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. PubMed. Available at: [Link].
-
In vitro antifungal and antibiofilm activities of novel sulfonyl hydrazone derivatives against Candida spp. PubMed. Available at: [Link].
-
Candida albicans Colonizes and Disseminates to the Gastrointestinal Tract in the Presence of the Microbiota in a Severe Combined Immunodeficient Mouse Model. Frontiers. Available at: [Link].
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Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Available at: [Link].
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Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. PubMed Central. Available at: [Link].
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Application Note & Protocols: A Guide to the Experimental Setup for DNA Gyrase Inhibition Studies with Novel Compounds
Abstract
DNA gyrase, a bacterial type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2][3] Its indispensable nature in bacteria and absence in higher eukaryotes establish it as a premier target for antibacterial drug development.[1][4] The rise of resistance to established gyrase inhibitors, such as the fluoroquinolones, necessitates the discovery of novel compounds with different mechanisms of action.[5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and characterize new DNA gyrase inhibitors. We delve into the mechanistic underpinnings of gyrase function and detail robust, validated protocols for the key biochemical assays—DNA supercoiling, DNA cleavage, and ATPase activity—that form the backbone of any successful inhibitor screening campaign.
Introduction: Why Target DNA Gyrase?
The integrity and topology of DNA are paramount for cellular function. DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits, plays the crucial role of managing DNA supercoiling in bacteria.[5][7] It catalyzes an ATP-dependent reaction to introduce negative supercoils, thereby relaxing the positive supercoils that accumulate ahead of replication forks and transcription complexes.[2][5][7] This activity is vital for bacterial survival, making DNA gyrase an attractive and validated target for antibiotics.[1][4]
For decades, two primary classes of antibiotics have successfully targeted DNA gyrase:
-
Quinolones (e.g., Ciprofloxacin): These are broad-spectrum antibacterial agents that function as "gyrase poisons."[5][6] They interrupt the DNA cleavage and re-ligation cycle of the GyrA subunit by stabilizing the transient double-strand DNA break, leading to lethal chromosome fragmentation.[5][8]
-
Aminocoumarins (e.g., Novobiocin): This class of antibiotics acts by competitively inhibiting the ATPase activity of the GyrB subunit, thereby preventing the energy transduction required for the supercoiling reaction.[9][10]
The increasing prevalence of bacterial resistance, often through mutations in the gyrase enzyme itself, underscores the urgent need for new inhibitors that may target novel sites or employ different mechanisms.[4][5][6] This document provides the experimental foundation to pursue that goal.
Section 1: The Target - DNA Gyrase Mechanism of Action
Understanding the enzyme's catalytic cycle is fundamental to designing and interpreting inhibition assays. The process is a sophisticated orchestration of conformational changes driven by ATP hydrolysis.
The Catalytic Cycle:
-
DNA Binding: The gyrase complex binds to a segment of DNA, known as the G-segment (for Gate-segment).
-
DNA Wrapping: The DNA is wrapped around the enzyme in a positive supercoil.
-
T-Segment Capture: Another segment of DNA from the same molecule, the T-segment (for Transported-segment), is captured.
-
ATP Binding & G-Segment Cleavage: The binding of two ATP molecules to the GyrB subunits induces a conformational change that leads to the cleavage of both strands of the G-segment by the GyrA subunits. This break is mediated by active-site tyrosine residues.
-
Strand Passage: The T-segment is passed through the transient break in the G-segment.
-
G-Segment Ligation & T-Segment Release: The G-segment is re-ligated, and the T-segment is released. This process introduces two negative supercoils into the DNA molecule.
-
ATP Hydrolysis & Reset: ATP is hydrolyzed, resetting the enzyme for another catalytic cycle.
This complex mechanism offers two primary avenues for inhibition, which our assays are designed to probe:
-
Interference with DNA Cleavage/Re-ligation (GyrA): Targeted by quinolones.
-
Inhibition of ATPase Activity (GyrB): Targeted by aminocoumarins.[9]
Below is a diagram illustrating this fundamental process.
Caption: The catalytic cycle of DNA gyrase and points of inhibitor intervention.
Section 2: The Experimental Toolkit - Assays for Gyrase Inhibition
A multi-assay approach is essential to not only identify inhibitors but also to elucidate their mechanism of action. We present the three core biochemical assays.
DNA Supercoiling Assay
This is the definitive assay for overall gyrase activity. It directly measures the enzyme's primary physiological function: the conversion of relaxed plasmid DNA into its negatively supercoiled form.
-
Principle: The assay relies on the differential electrophoretic mobility of DNA topoisomers in an agarose gel. Negatively supercoiled DNA is more compact than relaxed DNA and therefore migrates faster. Inhibition of gyrase results in a decrease in the amount of supercoiled product.
-
Application: Ideal for primary screening of compound libraries and for determining the half-maximal inhibitory concentration (IC50) of confirmed hits.
-
Self-Validation: The assay includes critical controls: a "no enzyme" lane to show the starting relaxed plasmid, and a "no inhibitor" (vehicle control, e.g., DMSO) lane to show maximal enzyme activity. A known inhibitor (e.g., ciprofloxacin) serves as a positive control for inhibition. The clear separation of relaxed and supercoiled forms provides an unambiguous visual readout.
Protocol: DNA Supercoiling Inhibition Assay
1. Materials:
- E. coli DNA Gyrase (e.g., from Inspiralis or TopoGEN)
- Relaxed pBR322 Plasmid DNA (Substrate)
- 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
- Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.
- Novel compounds dissolved in DMSO.
- Positive Control: Ciprofloxacin solution.
- Stop Solution/Loading Dye (GSTEB): 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.[11]
- Chloroform/isoamyl alcohol (24:1 v/v).
- Agarose, Tris-acetate-EDTA (TAE) buffer.
- DNA stain (e.g., Ethidium Bromide or SYBR Safe).
2. Enzyme Titration (Pre-experiment):
- Before screening, determine the minimal amount of gyrase required to fully supercoil the relaxed plasmid substrate. This is called 1 Unit of activity. Use serial dilutions of the enzyme in reactions as described below (without inhibitors) to find this concentration. For inhibition assays, use 1 Unit of enzyme to ensure the assay is sensitive to inhibitors.
3. Reaction Setup (Total Volume: 30 µL):
- Prepare a master mix for all reactions containing Assay Buffer and relaxed pBR322 DNA. A typical reaction mix would be:
- 6 µL of 5X Assay Buffer
- 0.5 µL of relaxed pBR322 (at 1 µg/µL)
- 19.5 µL of sterile deionized water
- Aliquot 26 µL of the master mix into individual microcentrifuge tubes.
- Add 1 µL of your novel compound at various concentrations (or DMSO for the vehicle control).
- Add 1 µL of positive control inhibitor (e.g., ciprofloxacin) to the designated tube.
- To the "no enzyme" control, add 3 µL of Enzyme Dilution Buffer.
- Initiate the reaction by adding 3 µL of pre-diluted DNA gyrase (containing 1 Unit) to all other tubes.
- Mix gently and incubate at 37°C for 30-60 minutes.
4. Reaction Termination and Analysis:
- Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 30 µL of Stop Solution/Loading Dye.
- Vortex briefly (5 seconds) and centrifuge at high speed for 2 minutes to separate the phases.
- Carefully load 20 µL of the upper aqueous (blue) phase onto a 1% agarose gel in 1X TAE buffer.
- Run the gel at ~90V for 90 minutes or until good separation is achieved.
- Stain the gel with a suitable DNA stain and visualize using a gel documentation system.
5. Data Interpretation:
- Qualitative: Inhibition is observed as a decrease in the intensity of the fast-migrating supercoiled DNA band and a corresponding increase in the slow-migrating relaxed DNA band.
- Quantitative (IC50 Determination): Densitometry software is used to quantify the intensity of the supercoiled band in each lane. The percentage of inhibition is calculated relative to the "no inhibitor" control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
| Lane | Enzyme | Compound | Expected Result | Interpretation |
| 1 | No | Vehicle | Band at 'Relaxed' position | Starting substrate |
| 2 | Yes | Vehicle | Band at 'Supercoiled' position | 100% Enzyme Activity |
| 3 | Yes | Ciprofloxacin | Band at 'Relaxed' position | Positive Control for Inhibition |
| 4-N | Yes | Novel Cpd (Low Conc) | Band at 'Supercoiled' position | No/Weak Inhibition |
| 4-N | Yes | Novel Cpd (High Conc) | Band at 'Relaxed' position | Strong Inhibition |
DNA Cleavage Assay
This assay is specifically designed to identify compounds that act as gyrase poisons, similar to quinolones.
-
Principle: Gyrase poisons stabilize the transient "cleavage complex" where the DNA is covalently attached to the enzyme.[11] The addition of a strong denaturant (SDS) and a protease (Proteinase K) traps this complex. The SDS denatures the gyrase, and the protease digests the enzyme, leaving the double-strand DNA break. This converts the supercoiled plasmid into a linear form, which has a distinct mobility on an agarose gel (slower than supercoiled, faster than nicked/open-circular).[11]
-
Application: A critical secondary assay to determine the mechanism of action for hits identified in the supercoiling screen.
-
Self-Validation: A positive control (ciprofloxacin) is essential to demonstrate cleavage complex stabilization. The assay is run in the absence of ATP, as ATP turnover would resolve the cleavage complex, ensuring that only stabilized complexes are detected.[11] The appearance of a distinct linear DNA band is a clear, validated signal.
Protocol: DNA Cleavage Assay
1. Materials:
- Same as supercoiling assay, but exclude ATP from the 5X Assay Buffer .
- Supercoiled pBR322 Plasmid DNA (Substrate)
- 10% (w/v) Sodium Dodecyl Sulfate (SDS)
- Proteinase K (10 mg/mL)
2. Reaction Setup (Total Volume: 30 µL):
- Prepare a master mix (per reaction):
- 6 µL of 5X Assay Buffer (ATP-free)
- 0.5 µL of supercoiled pBR322 (at 1 µg/µL)
- 17.5 µL of sterile deionized water
- Aliquot 24 µL of the master mix into tubes.
- Add 3 µL of your compound/controls (as in the supercoiling assay).
- Initiate the reaction by adding 3 µL of DNA gyrase.
- Incubate at 37°C for 60 minutes to allow complex formation.[12]
3. Trapping the Cleavage Complex:
- Add 3 µL of 10% SDS to each reaction.
- Add 1.5 µL of Proteinase K (10 mg/mL).
- Incubate at 37°C for a further 30-45 minutes to ensure complete digestion of the enzyme.[12]
4. Analysis:
- Add 6 µL of 6X loading dye to each reaction.
- Load the entire reaction volume onto a 1% agarose gel.
- Run, stain, and visualize as described for the supercoiling assay.
5. Data Interpretation:
- A positive result (a gyrase poison) is the appearance of a linear DNA band. The intensity of this band should increase with higher concentrations of the compound. The supercoiled band will diminish as it is converted to the linear form.
| Lane | Enzyme | Compound | Expected Bands | Interpretation |
| 1 | No | Vehicle | Supercoiled | Starting substrate |
| 2 | Yes | Vehicle | Supercoiled | No cleavage stabilization |
| 3 | Yes | Ciprofloxacin | Linear, some Supercoiled | Positive Control for Poisoning |
| 4-N | Yes | Novel Cpd | Linear band appears | Compound is a gyrase poison |
| 4-N | Yes | Novel Cpd | Only Supercoiled band | Compound is not a poison |
ATPase Assay
This assay specifically measures the activity of the GyrB subunit and is used to identify inhibitors that function like novobiocin.
-
Principle: The hydrolysis of ATP to ADP by gyrase can be measured in several ways. A common method is a linked-enzyme assay where the regeneration of ATP from ADP is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[13] Alternatively, the amount of inorganic phosphate (Pi) released can be measured using a colorimetric reagent like malachite green.
-
Application: Used to determine if inhibitors from the primary screen target the GyrB subunit.
-
Self-Validation: The assay must be shown to be DNA-dependent, as gyrase's ATPase activity is stimulated by the presence of DNA. A known GyrB inhibitor (novobiocin) is the essential positive control. Reactions lacking enzyme or DNA provide the baseline for no activity.
Protocol: Linked-Enzyme ATPase Assay
1. Materials:
- DNA Gyrase
- Linearized or relaxed plasmid DNA (to stimulate activity)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 6 mM MgCl₂, 2 mM DTT)
- ATP
- Coupling System:
- Phosphoenolpyruvate (PEP)
- Pyruvate Kinase (PK)
- Lactate Dehydrogenase (LDH)
- NADH
- Positive Control: Novobiocin
- A UV/Vis microplate reader capable of reading absorbance at 340 nm.
2. Reaction Setup (in a 96-well UV-transparent plate):
- Prepare an Assay Mix containing buffer, PEP, NADH, PK, and LDH.
- To each well, add:
- Assay Mix
- DNA
- Inhibitor (novel compound or novobiocin) or vehicle (DMSO)
- DNA Gyrase (add last to wells, except "no enzyme" control)
- Incubate the plate in the reader at 25°C or 37°C for 5-10 minutes to establish a baseline.[13]
- Initiate the reaction by adding ATP to all wells.[13]
- Immediately begin monitoring the decrease in absorbance at 340 nm kinetically for 30-60 minutes.[13]
3. Data Interpretation:
- The rate of NADH oxidation (slope of the absorbance vs. time curve) is directly proportional to the rate of ATP hydrolysis by gyrase.
- Calculate the rate for each inhibitor concentration.
- Determine the percent inhibition relative to the vehicle control and calculate the IC50 value as described previously.
| Well | Enzyme | DNA | Inhibitor | Expected Rate (dA/min) |
| A1 | No | Yes | Vehicle | ~0 |
| A2 | Yes | No | Vehicle | Low |
| A3 | Yes | Yes | Vehicle | High (Maximal Activity) |
| A4 | Yes | Yes | Novobiocin | ~0 |
| B1-B12 | Yes | Yes | Novel Cpd (Gradient) | Dose-dependent decrease |
Section 3: Designing a Robust Screening Cascade
A logical, tiered approach to screening is crucial for efficiently identifying and validating true inhibitors while eliminating artifacts.
Caption: A logical workflow for screening and characterizing novel DNA gyrase inhibitors.
Workflow Explanation:
-
Primary Screen: Test the entire compound library in the DNA supercoiling assay at a single, high concentration (e.g., 50-100 µM). This quickly identifies any compound with potential activity.
-
Hit Confirmation & Potency: Re-test the "hits" from the primary screen in the supercoiling assay across a range of concentrations (e.g., 8-point serial dilution). This confirms their activity and determines their IC50, a key measure of potency.
-
Mechanism of Action (MoA) Studies: Subject the confirmed, potent hits to the secondary assays:
-
DNA Cleavage Assay: To determine if the compound is a gyrase poison.
-
ATPase Assay: To determine if the compound targets the GyrB ATPase site.
-
-
Categorization: Based on the results, inhibitors can be classified:
-
GyrA Poison: Active in supercoiling and cleavage assays, inactive in ATPase assay.
-
GyrB ATPase Inhibitor: Active in supercoiling and ATPase assays, inactive in cleavage assay.
-
GyrA Catalytic Inhibitor (Non-poison): Active in the supercoiling assay, but inactive in both the cleavage and ATPase assays. This suggests a novel mechanism, perhaps interfering with DNA binding or strand passage without stabilizing the cleavage complex.
-
References
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Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). DNA Gyrase as a Target for Quinolones. MDPI. Retrieved from [Link]
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Maxwell, A., & Lawson, D. M. (2003). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research, 31(20), e129. Retrieved from [Link]
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Microbe Notes. (2023). DNA Gyrase- Definition, Structure, Reactions, Mechanisms. Retrieved from [Link]
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ProFoldin. (n.d.). Bacterial DNA gyrase assay kits. Retrieved from [Link]
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Shen, L. L., et al. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Biochemistry, 28(9), 3886-3894. Retrieved from [Link]
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Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology, 92(3), 479-497. Retrieved from [Link]
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Pan, X. S., & Fisher, L. M. (2001). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 58, 11-19. Retrieved from [Link]
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Morgan, M. A., et al. (2021). The antibiotic novobiocin binds and activates the ATPase that powers lipopolysaccharide transport. eLife, 10, e65535. Retrieved from [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565-1574. Retrieved from [Link]
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Reece, R. J., & Maxwell, A. (1991). DNA gyrase: structure and function. Critical Reviews in Biochemistry and Molecular Biology, 26(3-4), 335-375. Retrieved from [Link]
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Chan, P. F., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Omega, 7(36), 32415-32426. Retrieved from [Link]
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Wikipedia. (n.d.). Novobiocin. Retrieved from [Link]
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Rusu, A., & Buta, E. L. (2021). Mechanism of action of fluoroquinolones. ResearchGate. Retrieved from [Link]
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Hooper, D. C. (1999). Mode of action of fluoroquinolones. Drugs, 58(Suppl 2), 6-10. Retrieved from [Link]
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Braz, V. S., et al. (2019). Novobiocin Inhibits the Antimicrobial Resistance Acquired through DNA Damage-Induced Mutagenesis in Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 63(6), e00139-19. Retrieved from [Link]
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Inspiralis. (n.d.). S. aureus DNA Gyrase Cleavage Assay Kit. Retrieved from [Link]
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Singh, S. B., et al. (2023). Targeting novel sites in DNA gyrase for development of anti-microbials. Expert Opinion on Drug Discovery, 18(6), 637-650. Retrieved from [Link]
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Ashley, R. E., & Osheroff, N. (2020). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in Molecular Biology, 2070, 13-22. Retrieved from [Link]
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T. D. Gootz, et al. (2021). Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Infectious Diseases, 7(10), 2824-2836. Retrieved from [Link]
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Bax, B. D., et al. (2010). A New-Class Antibacterial—Almost. Lessons in Drug Discovery and Development: A Critical Analysis of More than 50 Years of Effort toward ATPase Inhibitors of DNA Gyrase and Topoisomerase IV. Journal of Medicinal Chemistry, 53(24), 8437-8450. Retrieved from [Link]
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Gootz, T. D., et al. (2022). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases, 8(3), 473-496. Retrieved from [Link]
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Application Notes and Protocols for the Purity Assessment of Synthesized Carbohydrazides
Foreword
Carbohydrazide (CH₆N₄O), a versatile molecule with applications ranging from an oxygen scavenger in high-pressure boilers to a precursor in the synthesis of pharmaceuticals and other specialty chemicals, demands stringent purity control to ensure its efficacy and safety.[1] The presence of impurities, such as unreacted starting materials, by-products, or degradation products, can significantly impact its performance and potentially introduce hazardous contaminants. This guide provides a comprehensive overview of robust analytical methodologies for the qualitative and quantitative assessment of synthesized carbohydrazides, designed for researchers, scientists, and drug development professionals.
Our approach transcends a mere listing of procedures. We delve into the causality behind the selection of each analytical technique, offering insights honed from field experience to empower you to not only execute these methods but also to adapt and troubleshoot them effectively. Each protocol is designed as a self-validating system, incorporating principles of method validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and trustworthiness.[2]
Foundational Physicochemical Properties of Carbohydrazide
A thorough understanding of the analyte's properties is paramount for developing and executing appropriate analytical methods.
| Property | Value | Significance for Analysis |
| Chemical Formula | CH₆N₄O | Essential for elemental analysis and mass spectrometry. |
| Molar Mass | 90.08 g/mol | Crucial for calculations in quantitative analyses. |
| Melting Point | 153-154 °C (decomposes) | A key parameter for purity assessment by DSC; decomposition temperature is relevant for TGA.[1] |
| Solubility | Highly soluble in water, insoluble in most organic solvents. | Dictates solvent selection for sample preparation in HPLC, NMR, and wet chemical methods. |
| Structure | OC(NHNH₂)₂ | The presence of amine and carbonyl groups influences its chromatographic behavior and spectroscopic signature. |
Strategic Workflow for Purity Assessment
A multi-faceted approach is essential for a comprehensive purity assessment of carbohydrazide. The following workflow illustrates a logical progression from initial identification to quantitative purity determination.
Caption: A strategic workflow for the comprehensive purity assessment of synthesized carbohydrazide.
Chromatographic Methods: The Cornerstone of Purity Determination
Chromatographic techniques are indispensable for separating the main carbohydrazide compound from its potential impurities, allowing for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like carbohydrazide.
-
Reverse-Phase (RP) HPLC with Derivatization: Carbohydrazide is a highly polar compound and thus exhibits poor retention on traditional C18 columns. Derivatization with a chromophoric or fluorophoric agent not only enhances retention but also significantly improves detection sensitivity. A common approach involves derivatization with an aldehyde, such as salicylaldehyde, to form a stable hydrazone that can be readily detected by UV-Vis or fluorescence detectors.[3][4][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the analysis of highly polar compounds without derivatization.[3][6][7] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, enabling the retention of polar analytes like carbohydrazide.
Objective: To quantify the purity of carbohydrazide by converting it to a UV-active derivative.
Instrumentation and Consumables:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Salicylaldehyde
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 100 mg of carbohydrazide reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of methanol and water.
-
Further dilute this stock solution to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized carbohydrazide sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of methanol and water.
-
Dilute to a final concentration within the calibration range.
-
-
Derivatization:
-
To 1 mL of each standard and sample solution, add 1 mL of a 1% (v/v) solution of salicylaldehyde in methanol.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization based on the column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 360 nm (for the salicylaldehyde hydrazone derivative)[4]
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivative against the concentration of the carbohydrazide standards.
-
Determine the concentration of carbohydrazide in the sample from the calibration curve.
-
Calculate the purity as follows: Purity (%) = (Concentration from HPLC / Theoretical Concentration) x 100
-
Self-Validation:
-
System Suitability: Inject the mid-point calibration standard five times. The relative standard deviation (RSD) of the peak area should be less than 2%.
-
Linearity: The correlation coefficient (r²) of the calibration curve should be greater than 0.999.
-
Accuracy: Perform spike-recovery studies by adding known amounts of the carbohydrazide reference standard to the sample. The recovery should be within 98-102%.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like carbohydrazide, derivatization is essential to increase their volatility.
-
Silylation: This is a common derivatization technique for compounds containing active hydrogens, such as the amine groups in carbohydrazide.[8][9] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens with trimethylsilyl (TMS) groups, rendering the molecule volatile and suitable for GC analysis.
Objective: To identify and quantify impurities in carbohydrazide through derivatization and subsequent GC-MS analysis.
Instrumentation and Consumables:
-
GC-MS system
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst
-
Pyridine (anhydrous)
-
Carbohydrazide reference standard and sample
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh 1-2 mg of the carbohydrazide sample or standard into a GC vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
Data Analysis:
-
Identify the peak corresponding to the silylated carbohydrazide based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with libraries (e.g., NIST).
-
Quantify the purity by area normalization, assuming a similar response factor for the impurities: Purity (%) = (Area of Carbohydrazide Peak / Total Area of All Peaks) x 100
-
Self-Validation:
-
Blank Analysis: Inject a derivatized blank (pyridine and BSTFA) to ensure no interfering peaks from the reagents.
-
Reference Standard Analysis: Analyze the derivatized reference standard to confirm the retention time and mass spectrum of the analyte.
Spectroscopic Methods: Unveiling the Molecular Identity
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in the synthesized carbohydrazide, serving as a crucial tool for identity confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Objective: To confirm the presence of key functional groups in carbohydrazide.
Procedure:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation:
-
N-H stretching: A broad band in the region of 3300-3200 cm⁻¹ is characteristic of the amine groups.
-
C=O stretching: A strong absorption peak around 1640-1620 cm⁻¹ corresponds to the carbonyl group.
-
N-H bending: A peak in the range of 1620-1580 cm⁻¹ is indicative of N-H bending vibrations.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
Objective: To confirm the molecular structure of carbohydrazide.
Procedure:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
Data Interpretation:
-
¹H NMR: Due to the symmetry of the molecule and exchange with residual water in the solvent, the protons of the NH₂ and NH groups may appear as a broad singlet. The chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: A single resonance for the carbonyl carbon is expected, typically in the range of 160-170 ppm.[10][11][12]
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule.
Objective: To confirm the molecular weight and obtain structural information from the fragmentation pattern.
Procedure:
-
Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for direct infusion or LC-MS).
-
Acquire the mass spectrum.
Data Interpretation (EI-MS):
-
Molecular Ion (M⁺): A peak at m/z 90 corresponding to the molecular weight of carbohydrazide.
-
Fragmentation Pattern: Common fragments include the loss of NH₂ (m/z 74), N₂H₄ (m/z 58), and HNCO (m/z 47). The base peak is often observed at m/z 44, corresponding to the [CH₄N₂]⁺ ion.
Thermal Analysis: Assessing Purity and Stability
Thermal analysis techniques are valuable for determining the purity and thermal stability of carbohydrazide.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline solid, a sharp melting endotherm is observed. Impurities broaden the melting range and lower the melting point, which can be used to calculate the purity.[7][13][14][15][16]
Objective: To determine the purity of carbohydrazide based on its melting behavior.
Procedure:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent sublimation.
-
Heat the sample at a constant rate (e.g., 2 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
Data Analysis:
-
Use the software's purity analysis package, which is based on the van't Hoff equation, to calculate the mole percent purity from the shape of the melting endotherm.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the thermal stability and decomposition profile of carbohydrazide.
Objective: To evaluate the thermal stability and decomposition pattern of carbohydrazide.
Procedure:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature.
Data Interpretation:
-
The onset temperature of decomposition indicates the thermal stability of the compound. Carbohydrazide typically starts to decompose around its melting point (153-154 °C).[1]
-
The TGA thermogram will show the different stages of decomposition.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, O) in the compound.
Objective: To confirm the elemental composition of the synthesized carbohydrazide.
Procedure:
-
Submit a small, accurately weighed amount of the dried sample to an elemental analysis service.
-
The analysis is typically performed using a CHN analyzer.
Data Interpretation:
-
Compare the experimentally determined percentages of C, H, and N with the theoretical values for carbohydrazide (CH₆N₄O):
-
C: 13.33%
-
H: 6.71%
-
N: 62.18%
-
O: 17.76% (often determined by difference)
-
-
The experimental values should be within ±0.4% of the theoretical values.
Method Validation
Any analytical method used for purity determination must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with ICH Q2(R2) guidelines and should assess parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The purity assessment of synthesized carbohydrazides requires a comprehensive and systematic approach utilizing a combination of analytical techniques. Chromatographic methods, particularly HPLC and GC-MS, are central to separating and quantifying the analyte and its impurities. Spectroscopic and thermal analyses provide essential information for structural confirmation and thermal stability. All methods should be properly validated to ensure the reliability of the results. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and scientists can confidently and accurately determine the purity of their synthesized carbohydrazide, ensuring its quality and suitability for its intended application.
References
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- Böttcher, J., Monks, K., Hoevels, M., & Wienberg, F. (n.d.). HILIC - Sugars and fructooligosaccharide analysis. KNAUER Wissenschaftliche Geräte GmbH.
- Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1403-1410.
- Creative Biolabs. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis.
- Fan, M., et al. (2012). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.
- Fiehn, O., et al. (2008). Highly efficient analysis of underivatized carbohydrates using monolithic-silica-based capillary hydrophilic interaction (HILIC) HPLC. Analytical and Bioanalytical Chemistry, 391(5), 1735-1744.
- Haz-Map. (n.d.). Carbohydrazide.
- Helix Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine.
- Liebeke, M., et al. (2008). Depletion of thiol-containing proteins in response to quinones in bacillus subtilis. Molecular Microbiology, 69(6), 1513-1529.
- Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA) [Video]. YouTube.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
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- Meyer, H., Weidmann, H., & Lalk, M. (n.d.). Methodological Approaches to Help Unravel the Intracellular Metabolome of Bacillus subtilis.
- Oriental Journal of Chemistry. (2000). Characterization of Ligand N'-[(1E)-1-phenylethylidene]-1, 3-benzothiazole-2-carbohydrazide by using Marvin Sketch 20.8 Software.
- ResearchGate. (n.d.).
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- Thermo Fisher Scientific. (n.d.). Determination of Proteins and Carbohydrates by 2D HPLC (RPLC and HILIC) with Charged Aerosol and Ultraviolet Detection.
- TA Instruments. (n.d.).
- TA Instruments. (n.d.). Thermogravimetric Analysis (TGA)
- Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-17.
- YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Chem Help ASAP.
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- Blanco, M., et al. (1992). Determination of carbohydrazide at trace and subtrace levels. Talanta, 39(10), 1313-1316.
- Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1403-1410.
- CHEMetrics. (n.d.).
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- KNAUER Wissenschaftliche Geräte GmbH. (n.d.). HILIC - Sugars and fructooligosaccharide analysis.
- MDPI. (2024, January 30). HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector and Rapid Determination of Isomaltulose in Protein-Rich Food Supplements.
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Application Note: Green Chemistry Approaches for Hydrazide Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrazide derivatives are fundamental building blocks in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities, including antitubercular and anti-cancer properties.[1][2] Traditional synthesis routes often rely on multi-step processes involving hazardous reagents, harsh conditions, and significant solvent waste. This guide details modern, green chemistry approaches for the synthesis of hydrazide derivatives that prioritize efficiency, safety, and sustainability. We will explore energy-efficient techniques such as microwave and ultrasound irradiation, as well as solvent-minimized strategies including mechanochemistry and catalysis in benign media. Each section provides the scientific rationale behind the method, detailed experimental protocols, and comparative data to demonstrate the advantages over conventional practices.
The Imperative for Greener Hydrazide Synthesis
The synthesis of hydrazides traditionally involves the hydrazinolysis of corresponding esters, which themselves are typically prepared from carboxylic acids.[1][2] This two-step conventional method often requires prolonged refluxing (6-9 hours) in organic solvents like ethanol, leading to high energy consumption and significant solvent waste.[2] Furthermore, the initial activation of carboxylic acids to more reactive forms like acid chlorides or anhydrides can be efficient but generates stoichiometric waste and involves hazardous reagents.[1][2]
Green chemistry offers a framework to redesign these syntheses to be more environmentally benign. By adhering to principles like waste prevention, atom economy, and design for energy efficiency, we can develop protocols that are not only safer and cleaner but also faster and more cost-effective.[1][3] This guide focuses on practical, field-proven green alternatives that can be readily implemented in a modern research or development laboratory.
Energy-Efficient Synthesis Strategies
A primary tenet of green chemistry is minimizing energy consumption. Microwave and ultrasound irradiation offer powerful, non-classical heating methods that dramatically accelerate reaction rates, often leading to cleaner products and higher yields in a fraction of the time required by conventional heating.
Microwave-Assisted Synthesis: A Paradigm Shift in Efficiency
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat through dielectric loss.[1] This process leads to rapid, uniform, and efficient heating of the reaction mixture, often enabling reactions that are sluggish or unsuccessful under conventional heating.[4] For hydrazide synthesis, this translates to a direct, one-pot conversion of carboxylic acids to hydrazides, completely bypassing the need for esterification.[2][5]
Causality Behind Microwave Efficiency: The key advantage stems from the direct interaction of microwaves with polar reactants like hydrazine hydrate and the carboxylic acid. This localized, instantaneous heating avoids the thermal inertia of conventional oil baths and allows for precise temperature control, minimizing the formation of degradation byproducts. The result is a significant reduction in reaction time from hours to mere minutes and a notable increase in yield.[4]
This protocol describes the direct conversion of a carboxylic acid to its corresponding hydrazide under solvent-free microwave irradiation.
Materials:
-
Appropriate carboxylic acid (e.g., benzoic acid, fenamic acids)
-
Hydrazine hydrate (99%)
-
Microwave synthesizer (a domestic microwave oven can be adapted, but a dedicated scientific unit is recommended for safety and control)[1]
-
Conical flask or sealed microwave-rated reaction vessel
-
Methanol or ethanol for recrystallization
Procedure:
-
In a 150 mL conical flask or an appropriate microwave reaction vessel, combine the carboxylic acid (10 mmol) and hydrazine hydrate (12 mmol).[1]
-
Gently swirl the flask to ensure the reactants are mixed. No solvent is required.
-
Place the vessel in the microwave synthesizer.
-
Irradiate the mixture for 60-200 seconds at a power of 300-900 W.[1][4] Reaction progress can be monitored by TLC if necessary, but reaction times are typically pre-determined based on the substrate.
-
After irradiation, cool the reaction mixture. For highly volatile products or to remove excess water/hydrazine, cooling to -20°C followed by lyophilization can be effective.[1]
-
The resulting solid product is then purified by recrystallization from a minimal amount of methanol or ethanol.
Data Presentation: Microwave vs. Conventional Synthesis
The following table summarizes the dramatic improvements offered by the microwave-assisted approach compared to the traditional two-step method (esterification followed by hydrazinolysis).[2][4]
| Compound | Method | Reaction Time | Yield (%) |
| Flufenamic Acid Hydrazide | Conventional (Two-Step) | ~28 hours | 64-86% |
| Microwave (One-Step) | 4-12 minutes | 82-96% | |
| Benzoic Hydrazide | Conventional (Two-Step) | 6-9 hours | 59-77% |
| Microwave (One-Step) | 60-200 seconds | 79-90% |
Ultrasound-Assisted Synthesis (Sonochemistry)
Sonochemistry utilizes the energy of ultrasound (typically >20 kHz) to induce acoustic cavitation in a liquid medium—the formation, growth, and implosive collapse of microscopic bubbles.[6][7] This collapse generates localized hot spots with transient high temperatures (~5000 K) and pressures (~1000 atm), creating extreme conditions that accelerate chemical reactions.[6]
Causality Behind Sonochemical Enhancement: The intense energy released during cavitation enhances mass transfer and creates high-energy intermediates, promoting the reaction rate at a macroscopic level without a significant increase in the bulk temperature. This makes it an ideal green technique for synthesizing thermally sensitive molecules. Furthermore, it enables the use of environmentally benign solvents like water or glycerol, which are often poor choices for conventional reflux due to high boiling points or poor solubility of reactants.[6]
This protocol details an efficient and environmentally friendly synthesis of hydrazine carboxamides using ultrasonic irradiation in a green solvent system.[6]
Materials:
-
Isatin or substituted isatin derivative (1 mmol)
-
Semicarbazide or substituted semicarbazide (1 mmol)
-
Water:Glycerol solvent mixture (6:4 v/v)
-
Ultrasonic bath or probe sonicator
-
Reaction flask
Procedure:
-
In a reaction flask, suspend the isatin derivative (1 mmol) and the semicarbazide (1 mmol) in 10 mL of the water:glycerol (6:4) mixture.
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a frequency of 40-50 kHz at a temperature of 50-60°C.
-
Monitor the reaction by TLC. Reactions are typically complete within 15-30 minutes, a significant improvement over the 2-4 hours required for conventional heating in ethanol.
-
Upon completion, cool the reaction mixture and add crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water, and dried. Recrystallization is typically not required due to the high purity of the product.
Workflow Comparison: Conventional vs. Green Synthesis
The following diagram illustrates the streamlined nature of green, one-pot methods compared to the traditional multi-step approach.
Caption: Decision tree for selecting a green hydrazide synthesis protocol.
Conclusion and Future Outlook
The adoption of green chemistry principles in the synthesis of hydrazide derivatives offers profound benefits, transforming lengthy, energy-intensive, and wasteful processes into rapid, efficient, and environmentally benign protocols. [1]Methods like solvent-free microwave irradiation, ultrasound-assisted reactions in aqueous media, and catalyst-free mechanochemistry are not mere academic curiosities but robust, scalable, and validated alternatives to conventional synthesis. [2][3][6]They significantly reduce reaction times, increase yields, minimize waste, and enhance laboratory safety. For researchers in drug discovery and development, these techniques accelerate the synthesis of new chemical entities, allowing for faster screening and optimization cycles while aligning with global sustainability goals.
References
-
Saha, A., Kumar, R., Kumar, R., & Devakumar, C. (2010). Development and assessment of green synthesis of hydrazides. Indian Journal of Chemistry, 49B, 526-531.
-
Kim, M., & Lee, S. (2024). Activated Amide/Hydrazine Acyl Substitution Reaction in an Aqueous Environment. Synthesis, 56(15), 2263-2269.
-
Saha, A., Kumar, R., Kumar, R., & Devakumar, C. (2010). Development and Assessment of Green Synthesis of Hydrazides. ResearchGate.
-
Yadav, V. K., Bhandari, M., & Singh, S. (2023). Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. Oriental Journal of Chemistry, 39(6).
-
Preparation method of hydrazide compound. (2013). Google Patents.
-
Mohammed, H. S., & Al-Juboori, A. M. H. (2022). GREEN SYNTHESIS OF NEW HYDRAZONE DERIVATIVES. MINAR International Journal of Applied Sciences and Technology, 4(3), 530-536.
-
Al-Warhi, T., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3568.
-
Mohamad, S. A. A., Shantier, S. W., & Garelnabi, E. A. E. (2022). Microwave-assisted Single-step Synthesis of Acid Hydrazides From Corresponding Acids Utilizing Newly Designed Apparatus. Journal of Advanced Scientific Research, 13(03), 01-07.
-
Al-Masoudi, N. A., & Al-Sultani, H. R. (2014). Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids. Molecules, 19(9), 13355-13363.
-
Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. (2025). PubMed.
-
Kumar, D., et al. (2021). Ultrasound promoted green synthesis, anticancer evaluation, and molecular docking studies of hydrazines: a pilot trial. Future Journal of Pharmaceutical Sciences, 7(1), 226.
-
Mohamad, S. A. A., Shantier, S. W., & Garelnabi, E. A. E. (2022). microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly. Journal of Advanced Scientific Research.
-
Catalyst-Free Assembly of δ-Lactam-Based Hydrazide–Hydrazone Compounds from 3-Arylglutaconic Anhydrides and Aldazines. (2025). PMC - NIH.
-
AL-ALshaikh, M. A. (2016). Ultrasound assisted Heterocycles Synthesis. Research Journal of Chemistry and Environment, 20(9).
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- 4. Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted Single-step Synthesis of Acid Hydrazides From Corresponding Acids Utilizing Newly Designed Apparatus - Neliti [neliti.com]
- 6. Ultrasound promoted green synthesis, anticancer evaluation, and molecular docking studies of hydrazines: a pilot trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide
Introduction: Welcome to the technical support guide for the synthesis of 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide. This molecule is a key building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The synthesis, while straightforward in principle, involves a two-step process: the N-tosylation of a piperidine ester followed by hydrazinolysis. Achieving a high yield and purity can be challenging due to factors such as incomplete reactions, side-product formation, and purification difficulties.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated, step-by-step protocol to help you navigate the common pitfalls and optimize your synthetic outcomes. The information is grounded in established chemical principles and supported by authoritative references to ensure reliability and reproducibility in your laboratory.
Synthetic Pathway Overview
The synthesis of 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide is typically achieved via a two-step sequence starting from ethyl piperidine-4-carboxylate. The first step involves the protection of the piperidine nitrogen with a tosyl group, followed by the conversion of the ethyl ester to the desired carbohydrazide using hydrazine hydrate.
Technical Support Center: Navigating Solubility Challenges of Sulfonylpiperidine Derivatives in Biological Assays
Welcome to the technical support center dedicated to addressing the solubility issues of sulfonylpiperidine derivatives in biological assays. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered in the laboratory. As a senior application scientist, my goal is to blend technical accuracy with field-proven insights to empower you to overcome these experimental hurdles.
Introduction: The Sulfonylpiperidine Solubility Conundrum
Sulfonylpiperidine moieties are prevalent in modern drug discovery, offering a versatile scaffold for targeting a wide array of biological targets. However, the combination of a sulfonamide group and a piperidine ring can present unique solubility challenges. The sulfonamide group is typically weakly acidic, while the piperidine ring is basic, making the overall solubility of the derivative highly dependent on the pH of the solution.[1][2] Furthermore, the overall lipophilicity of the molecule, dictated by other substituents, plays a crucial role in its aqueous solubility.[3] Poor solubility can lead to a cascade of experimental problems, including underestimated compound potency, high data variability, and inaccurate structure-activity relationships (SAR).[4] This guide will provide a structured approach to identifying, troubleshooting, and resolving these solubility issues.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the solubility of sulfonylpiperidine derivatives:
Q1: Why is my sulfonylpiperidine derivative precipitating in my cell-based assay?
A1: Precipitation in a cell-based assay can be attributed to several factors:
-
"pH Shock": Many sulfonylpiperidine derivatives have pH-dependent solubility.[5] If you are diluting a stock solution prepared in an organic solvent (like DMSO) into an aqueous buffer at physiological pH (~7.4), the sudden change in pH can cause the compound to crash out of solution, especially if the compound is a weak acid or base.
-
Exceeding Aqueous Solubility Limit: The final concentration of your compound in the assay medium may be higher than its intrinsic aqueous solubility.
-
Low Temperature: The solubility of many compounds decreases at lower temperatures. Storing stock solutions or assay plates at 4°C can induce precipitation.[6]
-
Interaction with Media Components: Components in your cell culture medium, such as salts and proteins, can sometimes interact with your compound and reduce its solubility.[7]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The tolerance of cell lines to DMSO varies.[8] A general guideline is to keep the final concentration of DMSO in your assay below 0.5% to minimize cytotoxic effects.[9][10] However, it is always best to perform a vehicle control experiment to determine the maximum DMSO concentration that your specific cell line can tolerate without affecting its viability or the assay readout.[11]
Q3: How can I determine the aqueous solubility of my sulfonylpiperidine derivative?
A3: You can determine the kinetic or thermodynamic solubility of your compound.
-
Kinetic Solubility Assays: These are high-throughput methods that measure the concentration at which a compound, initially dissolved in an organic solvent, precipitates when diluted into an aqueous buffer. Nephelometry is a common technique for this.
-
Thermodynamic Solubility Assays: These "shake-flask" methods determine the equilibrium solubility of a compound in a specific buffer. This is a more time-consuming but accurate measure of true solubility.
Q4: Can I use sonication to dissolve my compound?
A4: Sonication can be a useful tool to aid in the initial dissolution of a compound in a solvent. However, it is important to note that this may create a supersaturated solution that can precipitate over time. Gentle heating (if the compound is thermally stable) can also be used in conjunction with vortexing.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Solubility Issues
When you encounter precipitation or suspect poor solubility is affecting your assay results, follow this systematic troubleshooting workflow.
Caption: A systematic workflow for troubleshooting solubility issues.
In-Depth Solubilization Protocols
Here are detailed protocols for the most effective methods to enhance the solubility of your sulfonylpiperidine derivatives.
Protocol 1: Optimizing Stock Solution and Dilution Technique
Causality: "Shock" precipitation often occurs when a concentrated DMSO stock is rapidly diluted into an aqueous buffer. A stepwise dilution can prevent this.[12]
Step-by-Step Methodology:
-
Prepare a High-Concentration Stock in 100% DMSO: Dissolve your sulfonylpiperidine derivative in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming or brief sonication may be used if necessary, but be mindful of compound stability.
-
Intermediate Dilution in Co-solvent/Media Mixture: Instead of directly diluting the 100% DMSO stock into your final assay buffer, perform an intermediate dilution. For example, create a 1:10 dilution of your stock in a 50:50 mixture of DMSO and your assay buffer.
-
Final Dilution into Assay Buffer: Use the intermediate dilution to make the final dilutions in your assay buffer. This gradual reduction in the organic solvent concentration can prevent the compound from precipitating.[13]
-
Vortexing: Ensure thorough mixing by vortexing immediately after each dilution step.
Protocol 2: pH Adjustment for Ionizable Compounds
Causality: The solubility of weakly acidic or basic compounds can be significantly increased by adjusting the pH of the solution to favor the ionized form, which is generally more soluble in aqueous media.[5] Since sulfonylpiperidine derivatives contain both a weakly acidic sulfonamide and a basic piperidine, their solubility is highly pH-dependent.
Step-by-Step Methodology:
-
Determine the pKa of your compound: If the pKa is not known, it can be predicted using software or determined experimentally.
-
For Weakly Acidic Compounds: Adjust the pH of your buffer to be at least 1-2 units above the pKa. This will deprotonate the acidic group, increasing its solubility.
-
For Weakly Basic Compounds: Adjust the pH of your buffer to be at least 1-2 units below the pKa. This will protonate the basic group, increasing its solubility.
-
Buffer Selection: Choose a buffer system that is effective in the desired pH range and is compatible with your assay.
-
Preparation: a. Dissolve the sulfonylpiperidine derivative in a small amount of an appropriate acidic or basic solution to facilitate initial dissolution. b. Slowly add this solution to your chosen assay buffer while stirring. c. Adjust the final pH of the solution as needed.
-
Caution: Be aware that altering the pH may affect your biological assay. Always run appropriate controls to ensure that the pH change itself does not interfere with the assay results.[14]
Protocol 3: Utilizing Cyclodextrins for Hydrophobic Compounds
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate hydrophobic molecules, like many sulfonylpiperidine derivatives, forming inclusion complexes that have enhanced aqueous solubility.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to its parent β-cyclodextrin.[17]
Step-by-Step Methodology:
-
Prepare a Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).
-
Compound Addition:
-
Method A (Direct Dissolution): Add the solid sulfonylpiperidine derivative directly to the HP-β-CD solution. Vortex and/or sonicate until the compound is dissolved. This may require incubation at room temperature or slightly elevated temperatures for a period of time.
-
Method B (Solvent Evaporation): Dissolve both the compound and HP-β-CD in a suitable organic solvent (e.g., ethanol).[18] Then, evaporate the solvent under a stream of nitrogen or using a rotary evaporator. The resulting solid complex can then be reconstituted in the assay buffer.[19]
-
-
Determine the Optimal Ratio: The optimal molar ratio of compound to HP-β-CD will vary. It is advisable to test a range of ratios to find the one that provides the best solubility enhancement without negatively impacting your assay.
-
Assay Considerations: Be aware that at high concentrations, cyclodextrins can sometimes interfere with ligand-receptor binding or other biological interactions. It is important to include a vehicle control with the same concentration of HP-β-CD in your experiment.
Data Summary Table for Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages | Best For |
| Co-solvents (e.g., DMSO) | Increases the polarity of the aqueous solvent. | Simple, widely applicable. | Can be toxic to cells at higher concentrations.[11] | Initial screening, compounds with moderate hydrophobicity. |
| pH Adjustment | Increases the proportion of the more soluble ionized form of the compound. | Highly effective for ionizable compounds, simple to implement. | Can alter assay conditions and affect biological activity.[14] | Weakly acidic or basic sulfonylpiperidine derivatives. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic compound, increasing its apparent solubility.[15] | Significant solubility enhancement for very hydrophobic compounds, generally low toxicity. | Can interfere with assays at high concentrations, may not be effective for all compounds.[16] | Highly lipophilic and poorly soluble compounds. |
Visualizing the Decision-Making Process for Solubility Enhancement
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 12. jpionline.org [jpionline.org]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. longdom.org [longdom.org]
- 15. nextgenrnd.com [nextgenrnd.com]
- 16. Understanding the Effect of Hydroxypropyl‐β‐Cyclodextrin on Fenebrutinib Absorption in an Itraconazole–Fenebrutinib Drug–Drug Interaction Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Recent solubility and dissolution enhancement techniques for repaglinide a BCS class II drug: a review [pharmacia.pensoft.net]
Minimizing side products in the synthesis of tosylpiperidine compounds
Welcome to the technical support guide for the synthesis of N-tosylpiperidine and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls associated with the tosylation of piperidine scaffolds. Our goal is to provide you with the mechanistic insights and practical, field-tested protocols necessary to minimize side product formation and maximize the yield and purity of your target compounds.
Introduction: The Challenge of Selective Tosylation
The tosylation of secondary amines like piperidine is a cornerstone reaction in medicinal chemistry and organic synthesis, primarily for installing a robust protecting group or activating the nitrogen for subsequent transformations. The reaction involves the nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of tosyl chloride (TsCl), typically in the presence of a base.
While seemingly straightforward, the reaction is often plagued by side product formation, leading to low yields and complex purification challenges. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and validated experimental procedures.
Troubleshooting Guide & FAQs
FAQ 1: My yield is low, and I see multiple spots on TLC. What is the most likely side product?
Answer: The most common issues leading to low yields and a complex crude product mixture are the hydrolysis of the tosyl chloride reagent and the formation of a piperidinium hydrochloride salt.
A. Hydrolysis of Tosyl Chloride
Tosyl chloride is highly reactive towards nucleophiles, including water.[1][2] The presence of even trace amounts of moisture in the solvent, reagents, or glassware can lead to the rapid hydrolysis of TsCl into the unreactive p-toluenesulfonic acid. This side reaction consumes your reagent and complicates purification.
Causality:
-
Mechanism: Water acts as a nucleophile, attacking the sulfonyl group and leading to the displacement of the chloride leaving group.
-
Impact: Reduces the effective concentration of TsCl available to react with piperidine, stalling the reaction and lowering the yield. The resulting sulfonic acid can also protonate the piperidine starting material, rendering it non-nucleophilic.
B. Formation of Piperidinium Hydrochloride
For every equivalent of piperidine that reacts with tosyl chloride, one equivalent of hydrochloric acid (HCl) is generated. In the absence of a suitable base, this HCl will protonate a second molecule of piperidine, forming a stable and unreactive piperidinium hydrochloride salt.
Causality:
-
Mechanism: A classic acid-base reaction. The basic piperidine starting material acts as an HCl scavenger.
-
Impact: This side reaction consumes two equivalents of your piperidine starting material for every one equivalent that forms the desired product, theoretically capping your maximum yield at 50%.
Visualizing the Competing Reactions
The following diagram illustrates the desired reaction pathway versus the major side reactions that consume starting materials and reagents.
Caption: Competing reaction pathways in the tosylation of piperidine.
FAQ 2: How do I prevent hydrolysis and piperidinium salt formation?
Answer: The solution lies in rigorous control of your reaction conditions, specifically through the use of anhydrous solvents and an appropriate base.
1. Maintaining Anhydrous Conditions
-
Glassware: Oven-dry all glassware (e.g., at 120 °C for at least 4 hours) and allow it to cool in a desiccator before use.
-
Solvents: Use anhydrous solvents. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices. If you are unsure of the solvent quality, it can be dried over molecular sieves or distilled from an appropriate drying agent.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
2. Choosing the Right Base
A non-nucleophilic organic base is crucial. It must be strong enough to neutralize the generated HCl but should not compete with piperidine in reacting with tosyl chloride.
| Base | pKa of Conjugate Acid | Key Advantages | Disadvantages |
| Pyridine | ~5.2 | Also acts as a solvent; effective HCl scavenger. | Can be difficult to remove during workup; can sometimes catalyze side reactions.[3] |
| Triethylamine (TEA) | ~10.7 | Stronger base than pyridine; easily removed under vacuum. | Can form insoluble triethylammonium chloride salt, which may coat reagents. |
| DIPEA | ~11.0 | Sterically hindered, making it highly non-nucleophilic. | More expensive than TEA. |
Recommendation: For most applications, triethylamine (1.2 to 1.5 equivalents) is a cost-effective and efficient choice. For sensitive substrates where nucleophilic catalysis from the base is a concern, the more sterically hindered DIPEA is preferred.
FAQ 3: I've run the reaction under anhydrous conditions with a base, but my yield is still poor. What else could be wrong?
Answer: If the fundamental conditions are correct, the issue may lie with reaction parameters such as temperature, stoichiometry, or the order of addition. This troubleshooting workflow can help diagnose the problem.
Troubleshooting Workflow: Diagnosing Low Yield
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. What are the reaction conditions for synthesizing Tosyl Chloride? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 3. Optimization of the Heterogeneous Synthesis Conditions for Cellulose Tosylation and Synthesis of a Propargylamine Cellulosic Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Carbohydrazide Formation
Welcome to the comprehensive technical support guide for the synthesis of carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions, troubleshooting common experimental issues, and ensuring the safe and efficient formation of high-purity carbohydrazide. This guide is structured to offer practical, field-proven insights rooted in established scientific principles.
Introduction to Carbohydrazide Synthesis
Carbohydrazide (CH) is a versatile molecule with significant applications, notably as an oxygen scavenger in boiler water treatment to prevent corrosion, a precursor in the synthesis of pharmaceuticals and other organic compounds, and as a curing agent for resins.[1][2] Its synthesis is of considerable interest, and optimizing the reaction conditions is crucial for achieving high yields and purity, which are critical for its various applications.
The two primary industrial routes for carbohydrazide synthesis are the reaction of urea with hydrazine and the reaction of a dialkyl carbonate (such as dimethyl carbonate) with hydrazine.[3][4] Both methods have their own sets of optimal conditions and potential challenges. This guide will delve into both, providing you with the necessary information to master these syntheses in your laboratory.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding carbohydrazide synthesis.
Q1: What are the main methods for synthesizing carbohydrazide?
A1: The two predominant methods are the reaction of urea with hydrazine and the reaction of a dialkyl carbonate (e.g., dimethyl carbonate or diethyl carbonate) with hydrazine.[3][4] The dialkyl carbonate route is often a two-step process involving the formation of a carbazate intermediate.[4]
Q2: Which synthesis route is better, the urea or the dialkyl carbonate method?
A2: The choice of synthesis route often depends on available starting materials, desired purity, and scale. The urea route is attractive due to the low cost of urea.[5] The dialkyl carbonate route can offer high purity but may involve more steps and potentially more expensive reagents.[4]
Q3: What are the most critical parameters to control during carbohydrazide synthesis?
A3: Key parameters include reaction temperature, the molar ratio of reactants, reaction time, and the method of product isolation and purification. Temperature is particularly critical as high temperatures can lead to the formation of impurities and side reactions.[6]
Q4: Is carbohydrazide a hazardous substance to synthesize and handle?
A4: Yes, precautions are necessary. Hydrazine hydrate is a toxic and corrosive substance. Carbohydrazide itself can be explosive upon heating.[7] It is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and understand the safety data sheets (SDS) for all chemicals used. Reactions, especially those involving hydrazine, are often conducted under an inert atmosphere (e.g., nitrogen) to prevent side reactions and ensure safety.[6]
Synthesis Route 1: From Urea and Hydrazine
This method involves the direct reaction of urea with hydrazine. It is an economically favorable route due to the low cost of urea.
Reaction Mechanism and Workflow
The reaction proceeds by the nucleophilic attack of hydrazine on the carbonyl carbon of urea, leading to the displacement of ammonia and the formation of carbohydrazide.
Caption: Workflow for carbohydrazide synthesis from urea and hydrazine.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of carbohydrazide from urea.[5][8]
Materials:
-
Urea
-
Hydrazine hydrate (80-100%)
-
Ethanol
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Distillation apparatus
-
Büchner funnel and flask for vacuum filtration
-
Vacuum oven
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine urea and hydrazine hydrate. A typical molar ratio is 1:2.5 (urea:hydrazine hydrate).[8]
-
Reaction: Heat the mixture to reflux (approximately 100-130°C) with continuous stirring. The reaction time can be lengthy, often 40 hours or more, to achieve a good yield.[5][8]
-
Removal of Excess Reactant: After the reaction is complete, arrange the apparatus for distillation and carefully distill off the excess hydrazine hydrate under reduced pressure.
-
Crystallization: Cool the remaining residue. The crude carbohydrazide will precipitate. The addition of a solvent like ethanol can aid in the precipitation.[8]
-
Isolation: Collect the precipitated carbohydrazide by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.
-
Drying: Dry the purified carbohydrazide in a vacuum oven at a temperature below 80°C to avoid decomposition.
Optimization of Reaction Conditions
| Parameter | Recommended Range | Rationale and Impact on Yield/Purity |
| Molar Ratio (Urea:Hydrazine) | 1:2.5 to 1:3 | An excess of hydrazine is used to drive the reaction towards the product side. However, a very large excess increases the difficulty of its removal after the reaction. |
| Reaction Temperature (°C) | 100 - 130 | Higher temperatures increase the reaction rate. However, exceeding 130°C may lead to the formation of byproducts and decomposition of the product.[5] |
| Reaction Time (hours) | 40+ | Longer reaction times are generally required for this route to achieve higher conversion and yield.[8] |
Synthesis Route 2: From Dialkyl Carbonate and Hydrazine
This route, often preferred for producing high-purity carbohydrazide, typically involves a two-step process. Dimethyl carbonate is a commonly used starting material.[4]
Reaction Mechanism and Workflow
The synthesis proceeds through a nucleophilic substitution mechanism. In the first step, hydrazine reacts with dimethyl carbonate to form a methyl carbazate intermediate. In the second step, the intermediate reacts with another molecule of hydrazine to yield carbohydrazide.[4]
Caption: Two-step workflow for carbohydrazide synthesis from dimethyl carbonate.
Detailed Experimental Protocol
This protocol is a synthesized procedure based on patented methods.[4][6]
Materials:
-
Dimethyl carbonate
-
Hydrazine hydrate (64-100%)
-
Methanol (for rinsing)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Distillation head and receiver
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and flask
-
Vacuum oven
Procedure:
Step 1: Formation of Methyl Carbazate
-
Reaction Setup: In a three-neck flask under a nitrogen atmosphere, charge dimethyl carbonate and hydrazine hydrate in an approximately 1:1 molar ratio.
-
Reaction: Heat the mixture to a temperature below 80°C (typically 50-75°C) with stirring.[4]
-
Methanol Removal: After the initial reaction, configure the apparatus for distillation and remove the methanol byproduct under vacuum at a low temperature.[4] This drives the reaction to completion.
Step 2: Formation of Carbohydrazide 4. Second Hydrazine Addition: To the flask containing the methyl carbazate intermediate, add an excess of hydrazine hydrate (a molar ratio of approximately 1:1.1 to 1:1.5 of intermediate to hydrazine).[4] 5. Reaction: Heat the mixture to around 70°C for several hours until the reaction is complete.[4] Reaction completion can be monitored by techniques like vapor phase chromatography to check for the disappearance of the methyl carbazate intermediate. 6. Crystallization: Cool the reaction mixture to 0°C to crystallize the carbohydrazide product.[4] 7. Isolation and Purification: Collect the crystals by vacuum filtration. Wash the crystals with cold methanol to remove unreacted starting materials and byproducts.[6] 8. Drying: Dry the purified carbohydrazide in a vacuum oven at a temperature around 80°C.[4]
Optimization of Reaction Conditions
| Parameter | Recommended Range | Rationale and Impact on Yield/Purity |
| Molar Ratio (Step 1) | ~1:1 (DMC:Hydrazine) | A near-stoichiometric ratio is used to favor the formation of the carbazate intermediate. |
| Molar Ratio (Step 2) | 1:1.1 to 1:1.5 (Intermediate:Hydrazine) | A slight excess of hydrazine in the second step helps to drive the reaction to completion. |
| Temperature (Step 1) (°C) | < 80 | Keeping the temperature below 80°C minimizes the formation of impurities through side reactions.[6] |
| Temperature (Step 2) (°C) | ~70 | This temperature provides a good balance between reaction rate and minimizing product degradation.[4] |
Troubleshooting Guide
This section addresses common issues encountered during carbohydrazide synthesis in a question-and-answer format.
Q: My yield of carbohydrazide is consistently low. What are the likely causes?
A: Low yields can be attributed to several factors:
-
Incomplete Reaction: Ensure the reaction has gone to completion. For the dialkyl carbonate route, this means confirming the disappearance of the carbazate intermediate. For the urea route, this may require the extended reaction times mentioned.
-
Suboptimal Temperature: Too low a temperature will result in a slow reaction, while too high a temperature can lead to the formation of byproducts, thus reducing the yield of the desired product.[6] Adhere to the recommended temperature ranges for each step.
-
Losses during Workup: Carbohydrazide has significant solubility in water, especially at higher temperatures.[6] Ensure the crystallization step is performed at a low enough temperature (e.g., 0°C) and that wash solvents are used sparingly and are cold.
-
Molar Ratios: Incorrect molar ratios of reactants can lead to incomplete conversion. Accurately measure your starting materials.
Q: The final product is discolored (e.g., yellow or brown). What is the cause and how can I fix it?
A: Discoloration is usually an indication of impurities.
-
Cause: The most likely cause is the formation of byproducts due to excessive heating during the reaction or drying process.
-
Solution:
-
Optimize Temperature: Strictly control the reaction and drying temperatures to stay within the recommended ranges.
-
Purification: Recrystallization is an effective method for purifying carbohydrazide. A common method is to dissolve the crude product in a minimal amount of hot water and then precipitate the pure carbohydrazide by adding a larger volume of ethanol.[9]
-
Q: I am having trouble getting the carbohydrazide to crystallize out of the solution.
A: This is a common issue, often related to supersaturation or the presence of impurities.
-
Solutions:
-
Ensure Low Temperature: Make sure the solution is thoroughly cooled to 0°C or even slightly below in an ice-salt bath.
-
Seeding: If you have a small amount of pure carbohydrazide from a previous batch, adding a "seed" crystal to the cooled solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites and induce crystallization.
-
Solvent Addition: In the dialkyl carbonate route, if the product is oily, adding a small amount of a solvent in which carbohydrazide is poorly soluble (like cold ethanol) can sometimes promote solidification.
-
Q: What are the common byproducts in carbohydrazide synthesis, and how can I detect them?
A: Common byproducts can include unreacted starting materials and side-reaction products.
-
From Urea Route: Unreacted urea, biuret, and other condensation products of urea can be present.
-
From Dialkyl Carbonate Route: Unreacted dialkyl carbonate, the carbazate intermediate, and products of side reactions at higher temperatures.
-
Detection:
-
Thin Layer Chromatography (TLC): A quick way to assess the purity of the product and detect the presence of starting materials or byproducts.
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the carbohydrazide functional groups and the absence of starting material functionalities. The IR spectrum of carbohydrazide shows a characteristic carbonyl (C=O) stretch around 1640 cm⁻¹ and N-H stretching vibrations around 3300-3360 cm⁻¹.[4]
-
Safety Precautions
-
Hydrazine Hydrate: This is a highly toxic and corrosive chemical. Always handle it in a well-ventilated fume hood while wearing appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Carbohydrazide: While less toxic than hydrazine, it can be an irritant. Heating solid carbohydrazide can lead to an explosion.[7] Avoid heating the dry solid to high temperatures.
-
Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere is recommended to prevent unwanted side reactions and for safety, especially when working with hydrazine at elevated temperatures.[6]
References
- DE2112398A1 - Carbohydrazide prepn - from hydrazine(hydrate) and urea or semicarbazide (salt) - Google Patents. (n.d.).
- EP0103400B1 - Process for making carbohydrazide - Google Patents. (n.d.).
- CN106674059A - Synthesis method of carbohydrazide - Google Patents. (n.d.).
-
CARBOHYDRAZIDE | - atamankimya.com. (n.d.). Retrieved from [Link]
-
Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. (2022). ResearchGate. Retrieved from [Link]
-
Carbohydrazide | CAS 497-18-7 | Supplier - Connect Chemicals. (n.d.). Retrieved from [Link]
-
(PDF) Carbohydrazide vs Hydrazine: A Comparative Study. (2019). ResearchGate. Retrieved from [Link]
-
(PDF) Mechanisms and kinetics for preparing carbohydrazide by reacting dimethyl carbonate with hydrazine: A theoretical study. (2008). ResearchGate. Retrieved from [Link]
-
Preparation of carbohydrazide. (n.d.). PrepChem.com. Retrieved from [Link]
-
Carbohydrazide - Wikipedia. (n.d.). Retrieved from [Link]
Sources
- 1. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 2. Carbohydrazide | CAS 497-18-7 | Supplier | Connect Chemicals [connectchemicals.com]
- 3. Carbohydrazide - Wikipedia [en.wikipedia.org]
- 4. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]
- 5. CN106674059A - Synthesis method of carbohydrazide - Google Patents [patents.google.com]
- 6. EP0103400B1 - Process for making carbohydrazide - Google Patents [patents.google.com]
- 7. atamankimya.com [atamankimya.com]
- 8. DE2112398A1 - Carbohydrazide prepn - from hydrazine(hydrate) and urea or semicarbazide (salt) - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting Piperidine Ring Formation in Multi-Step Synthesis
Welcome to the Technical Support Center for piperidine synthesis. The piperidine motif is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1][2] However, the construction of this saturated heterocycle is not always straightforward. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the multi-step synthesis of piperidine rings. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed, effective decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the handling and synthesis of piperidine-containing compounds.
Q1: My purified piperidine has developed a yellow or brown tint upon storage. What causes this, and is it still usable?
A: The discoloration of piperidine upon storage is a frequent observation, typically resulting from oxidation when exposed to air and light.[3][4] For many applications, minor discoloration may not significantly impact the reaction. However, for sensitive reactions or when high purity is paramount, purification is recommended. The most effective method to remove these colored impurities is distillation. To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool, dark place.[3]
Q2: I'm having difficulty separating piperidine from a pyridine impurity using distillation. Why is this happening?
A: Piperidine and pyridine form an azeotropic mixture, which is a mixture of liquids that has a constant boiling point and composition throughout distillation.[3] This makes their separation by simple fractional distillation challenging.[3] A more effective strategy is to exploit the difference in basicity. Piperidine can be selectively reacted with carbon dioxide (CO2) to form a solid piperidine carbonate salt, while the less basic pyridine remains in solution. The solid salt can then be separated by filtration.[3]
Q3: Is it always necessary to protect the piperidine nitrogen during a synthesis?
A: While not universally required, protecting the piperidine nitrogen is a highly recommended strategy, especially when employing reagents that are sensitive to nucleophiles or bases.[3] The secondary amine of the piperidine ring is both nucleophilic and basic, which can lead to undesirable side reactions. Common protecting groups for piperidine include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).[3][5] These groups can be readily removed in a later synthetic step.[3][6] The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.[5]
Q4: My reaction yield is consistently low. What are some general factors to consider?
A: Low yields in piperidine synthesis can stem from a multitude of factors. Beyond reaction-specific issues (discussed in the guides below), consider these general points:
-
Purity of Starting Materials: Ensure all reagents and solvents are of high purity and anhydrous where necessary. Water can interfere with many of the common reactions used for piperidine synthesis.[1]
-
Reaction Scale: Some reactions do not scale linearly. A reaction that works well on a milligram scale may require significant re-optimization for a multi-gram synthesis.
-
Atmosphere: Many organometallic catalysts and intermediates are sensitive to oxygen. Conducting reactions under an inert atmosphere (nitrogen or argon) is often crucial.
Troubleshooting Guides by Synthetic Method
This section provides in-depth troubleshooting for common synthetic routes to piperidine rings.
Catalytic Hydrogenation of Pyridines
The reduction of a pyridine ring is a direct and common method for synthesizing the piperidine core. However, the aromaticity of the pyridine ring and the potential for catalyst poisoning present significant challenges.[3]
Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Catalyst Poisoning: Impurities in the starting material (e.g., sulfur or phosphorus compounds) can deactivate the catalyst.[3][7] The pyridine nitrogen itself can also act as a poison.[7] 2. Insufficient Reaction Conditions: Low hydrogen pressure or temperature may not be sufficient to overcome the aromatic stabilization of the pyridine ring.[3] | 1. Purify the Pyridine Precursor: Ensure the starting material is free from catalyst poisons through techniques like recrystallization or chromatography. 2. Use Acidic Additives: The addition of an acid (e.g., HCl, acetic acid) protonates the pyridine nitrogen, reducing its ability to coordinate to and poison the catalyst, thereby enhancing reactivity.[3][7] 3. Optimize Catalyst and Conditions: Rhodium (Rh/C) and Platinum-based (PtO₂) catalysts are often more effective than Palladium (Pd/C) for pyridine reduction.[3] Increase hydrogen pressure (e.g., 30-80 bar) and temperature (e.g., 60-80 °C) as needed.[3] |
| Formation of Byproducts | 1. Partially Hydrogenated Intermediates: Insufficient reaction time or overly mild conditions can result in the formation of tetrahydropyridines or dihydropyridines.[3] 2. Ring Opening: Some catalysts, particularly in the presence of water, can promote the cleavage of the piperidine ring.[3][8] | 1. Increase Reaction Time/Severity: To drive the reaction to completion, prolong the reaction time or increase the temperature and pressure.[3] 2. Ensure Anhydrous Conditions: If ring-opening is observed, use anhydrous solvents and reagents to minimize this side reaction.[3] |
| Poor Stereoselectivity | The reaction conditions may not favor the formation of a specific stereoisomer. | For substituted pyridines, increasing the hydrogen pressure can sometimes favor the formation of the cis isomer.[3] The choice of catalyst and solvent can also influence the diastereoselectivity. |
Experimental Protocol: Hydrogenation of a Substituted Pyridine with Acidic Additive
-
To a high-pressure reactor, add the substituted pyridine (1.0 eq) and a suitable solvent (e.g., methanol or acetic acid).
-
Carefully add the catalyst (e.g., 5-10 mol% PtO₂ or Rh/C).
-
Add the acidic additive (e.g., 1.1 eq of HCl in a compatible solvent).
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).
-
Heat the reaction to the target temperature (e.g., 70 °C) with vigorous stirring.
-
Monitor the reaction progress by techniques such as TLC, GC-MS, or NMR.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the product by an appropriate method (e.g., crystallization or chromatography).
Reductive Amination
Intramolecular or intermolecular reductive amination is a versatile method for constructing the piperidine ring, often from dicarbonyl compounds or amino-ketones/aldehydes.[1]
Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cyclized Product | 1. Inefficient Imine/Enamine Formation: The initial condensation to form the imine or enamine intermediate may be slow or reversible. 2. Side Reactions of the Carbonyl Group: The starting carbonyl compound may undergo self-condensation (e.g., aldol reaction) or other side reactions. | 1. Control pH: The formation of the iminium ion is often the rate-determining step and is pH-dependent.[9] A slightly acidic medium is typically optimal. 2. Use a Dehydrating Agent: The addition of molecular sieves can help to drive the equilibrium towards imine/enamine formation by removing water. |
| Formation of an Uncyclized Amine | The reducing agent may reduce the carbonyl group before cyclization can occur. | Choose a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) is often a good choice for this reason. Sodium cyanoborohydride (NaBH₃CN) can also be effective.[10] |
| Epimerization at α-Stereocenters | If there are stereocenters alpha to the carbonyl or imine, they may be susceptible to epimerization under the reaction conditions, especially if the conditions are too acidic or basic. | Maintain careful control over the pH of the reaction mixture. The use of milder reducing agents and reaction conditions can also help to minimize epimerization. |
Workflow for Troubleshooting Reductive Amination
Caption: Troubleshooting workflow for reductive amination.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction, a [4+2] cycloaddition involving an imine as the dienophile, is a powerful tool for constructing substituted piperidines, often with good stereocontrol.[11]
Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | 1. Unreactive Dienophile/Diene: The electronics of the imine (dienophile) and the diene may not be favorable for cycloaddition. 2. Decomposition of Reactants: The Lewis acid catalyst or reaction conditions may be too harsh, leading to the decomposition of the starting materials. | 1. Activate the Dienophile: Use a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) to activate the imine, making it more electrophilic. 2. Use an Electron-Rich Diene: Dienes with electron-donating groups (e.g., Danishefsky's diene) are more reactive in inverse-electron-demand aza-Diels-Alder reactions.[12] 3. Optimize Catalyst and Temperature: Screen different Lewis acids and reaction temperatures. Lowering the temperature can sometimes prevent decomposition. |
| Poor Stereoselectivity | The reaction may be proceeding through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition, which can lead to a loss of stereocontrol.[13] | 1. Use Cyclic Dienes: Cyclic dienes often exhibit higher diastereoselectivity due to their conformationally restricted nature.[3] 2. Choice of Catalyst: The nature of the Lewis acid can influence the reaction mechanism and, consequently, the stereochemical outcome. Chiral Lewis acids can be employed for asymmetric variants. |
| Formation of Side Products | Polymerization or other side reactions can occur, especially at elevated temperatures. | 1. Control Temperature: Lowering the reaction temperature can help to minimize the formation of side products.[3] 2. Optimize Reaction Time: Monitor the reaction progress to avoid prolonged reaction times that may lead to product decomposition or side reactions.[3] |
General Experimental Workflow for a Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
Caption: General workflow for an Aza-Diels-Alder reaction.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, which contain a piperidine ring fused to an aromatic system. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[14][15]
Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cyclized Product | 1. Decomposition of the Aldehyde: Aldehydes can be unstable under strongly acidic conditions. 2. Reversibility of the Reaction: The initial iminium ion formation and the subsequent cyclization can be reversible. | 1. Optimize Acid Catalyst and Conditions: A range of Brønsted and Lewis acids can be used. Trifluoroacetic acid (TFA) is commonly employed. Sometimes, the reaction proceeds without any acid catalyst, particularly with electron-rich aromatic rings.[15] 2. Use Anhydrous Conditions: The presence of water can hydrolyze the iminium ion intermediate. |
| Formation of Oxidized Byproducts | The tetrahydro-β-carboline or tetrahydroisoquinoline product can be susceptible to oxidation to the corresponding aromatic β-carboline or isoquinoline, especially if the reaction is heated for extended periods in the presence of air. | 1. Conduct the Reaction Under an Inert Atmosphere: Using a nitrogen or argon atmosphere can minimize oxidative side reactions. 2. Control Reaction Time and Temperature: Avoid unnecessarily long reaction times and high temperatures. |
| Poor Regioselectivity (with unsymmetrical β-arylethylamines) | If the aromatic ring of the β-arylethylamine is unsymmetrically substituted, cyclization can occur at two different positions, leading to a mixture of regioisomers. | The regioselectivity is governed by the electronic and steric properties of the substituents on the aromatic ring. Cyclization generally occurs at the more electron-rich and sterically accessible position. Careful consideration of the substrate is necessary to predict and control the outcome. |
This guide provides a starting point for troubleshooting common issues in piperidine synthesis. Successful organic synthesis often requires careful optimization of reaction conditions and a thorough understanding of the underlying reaction mechanisms.
References
-
O'Brien, P., & Childs, A. C. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 24(22), 4111. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]
-
Zaragoza, F. (2022, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3 [Video]. YouTube. [Link]
-
DTIC. (1986). Piperidine Synthesis. [Link]
-
Zaragoza, F. (2022, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2 [Video]. YouTube. [Link]
-
Garg, N. K. (2016). The Pictet-Spengler Reaction Updates Its Habits. Accounts of Chemical Research, 49(5), 857–861. [Link]
-
Matassini, C., Clemente, F., & Cardona, F. (2017). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2017(5), 289-305. [Link]
-
Acquadro, F., Oulyadi, H., Venturello, P., & Maddaluno, J. (2002). Pyrrolidinic and piperidinic ring fission by conjugate elimination. Tetrahedron Letters, 43(48), 8649–8652. [Link]
-
Muthukumar, G. S., Mantilli, L., Bull, J., & Kumar, K. (2015). Stereoselective synthesis of a natural product inspired tetrahydroindolo[2,3-a]-quinolizine compound library. Beilstein Journal of Organic Chemistry, 11, 1374–1381. [Link]
-
ResearchGate. (n.d.). Piperidine ring-containing secondary metabolites from a variety of sources. [Diagram]. [Link]
-
Wyatt, P., & REACT Team. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(7), 2125-2139. [Link]
-
ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. [Link]
-
ResearchGate. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link]
-
Sciencemadness Discussion Board. (2005). Synthesis of piperdine. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]
-
RSC Publishing. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
National Center for Biotechnology Information. (2021). Photomediated ring contraction of saturated heterocycles. [Link]
-
ACS Publications. (2012). Stereocontrolled Synthesis of Substituted Chiral Piperidines via One-Pot Asymmetric 6π-Azaelectrocyclization. [Link]
-
National Center for Biotechnology Information. (2019). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. [Link]
-
Bioengineer.org. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. [Link]
-
National Center for Biotechnology Information. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]
-
RSC Publishing. (2017). Application of the aza-Diels–Alder reaction in the synthesis of natural products. [Link]
-
ChemRxiv. (2026). Stereoretentive Radical-Radical Cross-Coupling. [Link]
Sources
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- 12. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Overcoming poor stereoselectivity in piperidine derivative synthesis
Welcome to the technical support center for stereoselective piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high stereoselectivity in the synthesis of piperidine derivatives. Piperidine scaffolds are crucial building blocks in medicinal chemistry, and controlling their stereochemistry is often paramount to achieving desired pharmacological activity.[1][2]
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the stereoselective synthesis of piperidine derivatives.
FAQ 1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the most likely causes?
A low diastereomeric ratio (dr) is a frequent challenge and can stem from several factors related to the reaction's transition state energetics.
-
Insufficient Steric or Electronic Differentiation: The energy difference between the transition states leading to the different diastereomers may be too small. This can be due to a lack of significant steric hindrance or influential electronic effects in the substrate or reagent to favor one approach trajectory over another.
-
Reaction Temperature: Higher reaction temperatures can provide enough thermal energy to overcome the small activation energy barrier between the diastereomeric transition states, leading to a loss of selectivity.
-
Catalyst Inefficiency or Mismatch: If you are using a chiral catalyst, it may not be effectively creating a chiral environment that discriminates between the diastereomeric transition states for your specific substrate.
-
Solvent Effects: The solvent can play a crucial role in stabilizing or destabilizing transition states. A suboptimal solvent may not adequately promote the desired stereochemical pathway.
FAQ 2: How can I improve the enantioselectivity of my catalytic asymmetric reaction?
Improving enantiomeric excess (ee) involves optimizing the interaction between the substrate and the chiral catalyst to favor the formation of one enantiomer.
-
Ligand Modification: The chiral ligand is often the primary determinant of enantioselectivity. Screening a library of ligands with varied steric and electronic properties is a common and effective strategy.
-
Catalyst Loading: While not always intuitive, adjusting the catalyst loading can sometimes impact enantioselectivity.
-
Temperature Optimization: Lowering the reaction temperature generally enhances enantioselectivity by making the reaction more sensitive to small differences in activation energies between the enantiomeric transition states.
-
Solvent Screening: The choice of solvent can influence the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity. A screen of various solvents is often beneficial.
-
Additives: Sometimes, the addition of co-catalysts or other additives can improve the performance of the primary catalyst.
FAQ 3: I am observing significant formation of side products. How can I improve the chemoselectivity of my reaction?
Side product formation can arise from various competing reaction pathways.
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can act as catalysts for undesired side reactions.[3] Ensure all reagents are of high purity and solvents are appropriately dried.[3]
-
Reaction Conditions: Suboptimal temperature, reaction time, or concentration can lead to the formation of byproducts.[3] Careful monitoring and optimization of these parameters are crucial.[3]
-
Protecting Group Strategy: If your substrate has multiple reactive sites, a well-designed protecting group strategy can mask certain functional groups and direct the reaction to the desired site.
-
Choice of Reagents: The selectivity of a reaction is highly dependent on the reagents used. Consider if a milder or more selective reagent could achieve the desired transformation with fewer side products.
Section 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for specific challenges in piperidine synthesis.
Guide 1: Troubleshooting Poor Diastereoselectivity in a Catalytic Hydrogenation of a Substituted Pyridine
The catalytic hydrogenation of substituted pyridines is a common method for accessing piperidine derivatives. However, achieving high diastereoselectivity can be challenging.[4]
Observed Problem: The hydrogenation of your 3-substituted pyridine precursor results in a low diastereomeric ratio of the corresponding 3-substituted piperidine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Steps & Rationale:
-
Evaluate the Catalyst System:
-
Rationale: The catalyst surface plays a critical role in how the pyridine ring adsorbs and is subsequently hydrogenated. Different metals have different surface properties and can favor different binding modes, influencing the direction of hydrogen addition.
-
Actionable Advice:
-
If using a common heterogeneous catalyst like Pd/C, consider switching to PtO₂ (Adam's catalyst) or Rh/C. These catalysts can exhibit different selectivities based on the substrate.
-
For more challenging substrates, a homogeneous catalyst like Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆) might offer higher selectivity due to its well-defined coordination sphere.
-
-
-
Optimize Reaction Conditions:
-
Rationale: Temperature and pressure directly influence the kinetics and thermodynamics of the hydrogenation process. Solvents can affect substrate and hydrogen solubility, as well as the catalyst's activity and selectivity.
-
Actionable Advice:
-
Temperature: Lowering the reaction temperature can often improve selectivity.
-
Pressure: Systematically vary the hydrogen pressure. Sometimes, lower pressures can lead to better selectivity.
-
Solvent: Screen a range of solvents. Acidic solvents like acetic acid can protonate the pyridine nitrogen, altering its electronic properties and how it interacts with the catalyst. Alcohols like ethanol or aprotic solvents like THF can also lead to different outcomes.
-
-
-
Consider Substrate Modification:
-
Rationale: The steric and electronic properties of substituents on the pyridine ring can direct the stereochemical outcome.
-
Actionable Advice:
-
If possible, modify the N-substituent. Introducing a bulky protecting group on the nitrogen can create a steric bias, forcing the hydrogenation to occur from the less hindered face.
-
-
-
Re-evaluate Product Analysis:
-
Rationale: Ensure that the method used to determine the diastereomeric ratio (e.g., NMR, GC, HPLC) is accurate and that the diastereomers are being correctly identified and resolved.
-
Actionable Advice:
-
Confirm the assignment of diastereomers, potentially through derivatization or 2D NMR techniques.
-
Ensure the analytical method provides baseline separation of the diastereomeric products.
-
-
Guide 2: Enhancing Enantioselectivity in a Chiral Phosphoric Acid Catalyzed Aza-Michael Addition
Chiral phosphoric acid (CPA) catalysts are powerful tools for asymmetric synthesis.[5] An intramolecular aza-Michael addition is a key step in the synthesis of various piperidine derivatives.[5]
Observed Problem: The enantiomeric ratio (er) of the resulting spiropiperidine from an intramolecular aza-Michael addition catalyzed by a CPA is moderate to low.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Steps & Rationale:
-
Screen Chiral Phosphoric Acid Catalysts:
-
Rationale: The steric and electronic properties of the 3,3'-substituents on the BINOL backbone of the CPA catalyst are critical for creating the appropriate chiral environment to induce high enantioselectivity.
-
Actionable Advice:
-
Systematically screen a panel of commercially available CPAs with varying 3,3'-substituents, from less hindered (e.g., H, Ph) to very bulky groups (e.g., 2,4,6-triisopropylphenyl (TRIP)).
-
-
-
Optimize the Solvent System:
-
Rationale: The solvent can influence the conformation of the catalyst-substrate complex and the degree of hydrogen bonding, which are key to stereochemical induction.
-
Actionable Advice:
-
Screen a range of aprotic solvents of varying polarity, such as toluene, dichloromethane, and THF.
-
-
-
Adjust Temperature and Concentration:
-
Rationale: Lower temperatures generally favor higher enantioselectivity. Concentration can affect the aggregation state of the catalyst and the rate of the background (non-catalyzed) reaction.
-
Actionable Advice:
-
Systematically lower the reaction temperature (e.g., from room temperature down to -78 °C).
-
Investigate the effect of substrate concentration.
-
-
-
Modify Substrate Structure:
-
Rationale: The electronic and steric properties of the Michael acceptor and the nucleophilic amine can influence how they interact with the chiral catalyst.
-
Actionable Advice:
-
If feasible, modify the electronic properties of the Michael acceptor (e.g., by changing substituents on an aromatic ring) to enhance its interaction with the CPA catalyst.
-
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of a Tetrahydropyridine using a Chemo-enzymatic Cascade
This protocol is adapted from a general chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines.[6]
-
Reaction Setup: In a suitable vessel, combine the N-substituted tetrahydropyridine substrate, a buffer solution (e.g., potassium phosphate buffer), and any necessary co-factors for the enzymatic reduction.
-
Enzyme Addition: Add the amine oxidase and ene imine reductase enzymes. The optimal enzyme loading should be determined empirically.
-
Reaction Conditions: The reaction is typically carried out at or near room temperature with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, LC-MS) to determine the conversion of the starting material and the formation of the chiral piperidine product.
-
Workup and Purification: Once the reaction is complete, perform an appropriate workup, which may involve extraction with an organic solvent. The crude product is then purified by column chromatography to yield the stereo-defined piperidine derivative.
Data Presentation Example:
| Entry | Catalyst | Solvent | Temp (°C) | d.r. (cis:trans) |
| 1 | 5 mol% Pd/C | EtOH | 25 | 60:40 |
| 2 | 5 mol% PtO₂ | EtOH | 25 | 75:25 |
| 3 | 5 mol% PtO₂ | AcOH | 25 | 90:10 |
| 4 | 5 mol% PtO₂ | AcOH | 0 | >95:5 |
Table showing optimization of diastereoselectivity in a hypothetical pyridine hydrogenation.
References
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis (2nd ed.). Elsevier.
- Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004).
-
Stereoselective Synthesis of Piperidines. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. Retrieved January 24, 2026, from [Link]
-
A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (2011). NIH National Library of Medicine. Retrieved January 24, 2026, from [Link]
-
Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. (2024). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (2022). NIH National Library of Medicine. Retrieved January 24, 2026, from [Link]
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- 2. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google Patents [patents.google.com]
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- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]
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Technical Support Center: Navigating the Challenges of Scaling Up Piperidine Hydrazide Synthesis
Welcome to the Technical Support Center for Piperidine Hydrazide Synthesis. This resource is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of piperidine hydrazide (also known as N-aminopiperidine) from the laboratory bench to pilot plant or manufacturing scale. As a Senior Application Scientist, I've compiled this guide to address the common, yet often complex, challenges encountered during this critical scale-up phase. My aim is to provide not just procedural steps, but the underlying scientific principles and practical insights to ensure a safe, efficient, and robust process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for piperidine hydrazide, and which is most amenable to scale-up?
A1: The most frequently cited and industrially viable route involves a two-step process: the nitrosation of piperidine to form N-nitrosopiperidine, followed by the reduction of the nitroso group to the desired primary amine.[1]
-
Step 1: Nitrosation: Piperidine is reacted with a nitrosating agent, typically sodium nitrite, under acidic conditions (e.g., hydrochloric acid). This reaction is generally high-yielding but requires strict temperature control due to its exothermic nature.
-
Step 2: Reduction: The resulting N-nitrosopiperidine is then reduced. Common reducing agents include zinc dust in an acidic medium or catalytic hydrogenation (e.g., using a palladium-on-carbon catalyst).[1]
The choice of reducing agent for scale-up depends on available equipment and safety infrastructure. While zinc reduction is often straightforward, it generates significant waste. Catalytic hydrogenation is a cleaner alternative but requires specialized high-pressure reactors and careful handling of flammable hydrogen gas.
Q2: What are the primary safety concerns when scaling up the synthesis of piperidine hydrazide?
A2: The primary safety concerns revolve around the handling of hydrazine and its derivatives, as well as the potential for runaway reactions. Hydrazine is highly toxic and corrosive.[2] When scaling up, it's crucial to work in a well-ventilated area, preferably within a closed system, and to use appropriate personal protective equipment (PPE), including butyl rubber gloves and chemical splash goggles.[3][4]
Another significant hazard is the potential for thermal runaway during the nitrosation step, which is highly exothermic. Proper cooling and controlled addition of reagents are paramount. A thorough risk assessment and, ideally, a reaction calorimetry study should be conducted before attempting a large-scale reaction.[5]
Q3: My piperidine hydrazide product is a yellow oil, but I was expecting a colorless liquid or solid. What could be the cause?
A3: A yellow to orange discoloration in the final product is a common issue and is typically due to the presence of oxidation byproducts or residual impurities.[6] Piperidine and its derivatives can be sensitive to air and light, leading to the formation of colored impurities over time. The presence of unreacted N-nitrosopiperidine, which is often yellow, can also contribute to the discoloration.
To obtain a colorless product, rigorous purification is necessary. This can be achieved through vacuum distillation or by converting the free base to its hydrochloride salt, which can then be purified by recrystallization.[1] Storage of the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place is recommended to prevent degradation.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Yield in Nitrosation Step | 1. Incomplete reaction: Insufficient reaction time or incorrect stoichiometry. 2. Decomposition of nitrous acid: Nitrous acid is unstable and can decompose if the temperature is not adequately controlled. | 1. Optimize reaction parameters: Ensure the molar ratio of piperidine to sodium nitrite is correct. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). 2. Strict temperature control: Maintain the reaction temperature below 5°C during the addition of sodium nitrite. |
| Poor Yield in Reduction Step | 1. Inactive reducing agent: The zinc dust may be passivated, or the catalyst may be poisoned. 2. Incomplete reaction: Insufficient reaction time or inadequate mixing. | 1. Activate the reducing agent: Pre-treat the zinc dust with dilute acid to remove the oxide layer. If using catalytic hydrogenation, ensure the catalyst is fresh and not exposed to poisons. 2. Ensure efficient mixing: In a large reactor, mechanical stirring is crucial to ensure good contact between the substrate and the reducing agent. |
| Formation of Byproducts | 1. Side reactions during nitrosation: Under certain pH conditions, side reactions can occur. 2. Over-reduction: In catalytic hydrogenation, harsh conditions can lead to the formation of other byproducts. | 1. Control pH: Maintain the pH of the reaction mixture within the optimal range for nitrosation. 2. Optimize hydrogenation conditions: Carefully control the hydrogen pressure, temperature, and reaction time to avoid over-reduction. |
| Difficulties in Product Isolation and Purification | 1. Emulsion formation during workup: This can make phase separation challenging. 2. Product is an oil: This can make handling and purification difficult. | 1. Break the emulsion: Add a small amount of brine or a different organic solvent to help break the emulsion. 2. Convert to a salt: Convert the oily free base to its hydrochloride salt, which is typically a crystalline solid that is easier to handle and purify by recrystallization.[1] |
Experimental Protocols
Protocol 1: Scale-Up of N-Nitrosopiperidine Synthesis
Safety Note: This reaction is exothermic and should be performed with adequate cooling and a means of monitoring the internal temperature.
-
In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge piperidine and water.
-
Cool the mixture to 0-5°C using an ice-salt bath or a chiller.
-
Slowly add concentrated hydrochloric acid to the stirred mixture, ensuring the temperature does not exceed 10°C.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture via the addition funnel, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring at 0-5°C for 1-2 hours.
-
Monitor the reaction for completion by TLC or GC.
-
Once the reaction is complete, carefully extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-nitrosopiperidine.
Protocol 2: Purification of Piperidine Hydrazide via Recrystallization of its Hydrochloride Salt
-
Dissolve the crude piperidine hydrazide in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).
-
Slowly add a solution of hydrochloric acid in the same solvent until the pH is acidic.
-
The hydrochloride salt should precipitate out of the solution. If not, cool the mixture in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Recrystallize the salt from a suitable solvent system (e.g., ethanol/ethyl acetate) to obtain the purified piperidine hydrazide hydrochloride.[1]
-
The free base can be regenerated by treating the salt with a base (e.g., sodium hydroxide) and extracting it into an organic solvent.
Visualizations
Workflow for Troubleshooting Low Yield in Piperidine Hydrazide Synthesis
Caption: A decision tree for troubleshooting low yields in piperidine hydrazide synthesis.
Safety Protocol for Handling Hydrazine at Scale
Caption: A workflow outlining the key safety precautions for handling hydrazine.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]
- CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents. (n.d.).
-
ACS Publications. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents. (n.d.).
- CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents. (n.d.).
-
PubChem. (n.d.). 1-Aminopiperidine. Retrieved from [Link]
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DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
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ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]
-
University of Florida EHS. (2024). LESSON LEARNED: HYDRAZINE MONOHYDRATE EXPLOSION. Retrieved from [Link]
-
MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
-
SciSpace. (n.d.). Chlorine-Atom Transfer Reactions between Chloramine (=Chloramide) and Piperidine: Kinetic Reactivity and Characterization in a Raschig Medium. Retrieved from [Link]
-
ACS Publications. (2013). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development. Retrieved from [Link]
- CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents. (n.d.).
-
ResearchGate. (2017). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Retrieved from [Link]
-
ACS Publications. (2023). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Organic Process Research & Development. Retrieved from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF. Retrieved from [Link]
-
EPA. (n.d.). Hydrazine. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]
-
PubMed Central (PMC). (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]
- Google Patents. (n.d.). WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
-
YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]
-
MDPI. (2024). Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Analysis of α-Glucosidase Inhibition: 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide versus Acarbose
For Researchers, Scientists, and Drug Development Professionals
In the landscape of type 2 diabetes management, the inhibition of α-glucosidase presents a key therapeutic strategy. This enzyme, located in the brush border of the small intestine, is crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. By impeding this process, α-glucosidase inhibitors effectively delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia. Acarbose, a well-established drug, has long been a benchmark in this class. However, the quest for novel inhibitors with improved potency and potentially fewer side effects is a continuous endeavor in medicinal chemistry. This guide provides a detailed comparative analysis of the well-known α-glucosidase inhibitor, acarbose, and a promising synthetic compound, 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide, based on available scientific literature.
Chemical Structures at a Glance
A fundamental aspect of understanding the inhibitory activity of any compound is its chemical structure, which dictates its interaction with the enzyme's active site.
Acarbose is a complex oligosaccharide of microbial origin. Its structure mimics that of a natural carbohydrate substrate.
1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide is a synthetic molecule featuring a sulfonylpiperidine core. The presence of the tosyl (4-methylphenyl)sulfonyl group and the carbohydrazide moiety are key features for its biological activity. While the exact structure of the parent compound is presented below, it is important to note that various derivatives of this scaffold have been synthesized and evaluated for their α-glucosidase inhibitory potential.
(Placeholder for the chemical structure of 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide - a 2D chemical structure drawing would be ideally placed here)
Mechanism of α-Glucosidase Inhibition
The mode of action by which a compound inhibits an enzyme is a critical determinant of its therapeutic profile.
Acarbose: The Competitive Inhibitor
Acarbose functions as a competitive and reversible inhibitor of α-glucosidase enzymes in the small intestine.[1] Its mechanism is rooted in its structural similarity to the natural carbohydrate substrates of the enzyme. Acarbose binds with high affinity to the active site of α-glucosidase, effectively blocking the access of dietary carbohydrates.[2] This competitive inhibition delays the breakdown of complex carbohydrates, thereby prolonging the overall digestion time and reducing the rate of glucose absorption.[1] Consequently, the postprandial rise in blood glucose levels is blunted.
Caption: Competitive inhibition of α-glucosidase by acarbose in the small intestine.
1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide: An Emerging Inhibitor
While direct kinetic studies on the parent compound 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide are not widely available in the public domain, research on its derivatives suggests a strong potential for α-glucosidase inhibition. Studies on similar carbohydrazide derivatives have revealed a competitive mode of inhibition. For instance, kinetic analysis of related compounds has demonstrated their ability to compete with the substrate for binding to the enzyme's active site. Molecular docking studies often accompany these findings, elucidating the specific binding interactions within the active pocket of the enzyme. These interactions frequently involve hydrogen bonding and hydrophobic interactions with key amino acid residues.
Comparative Inhibitory Potency: A Look at the IC50 Values
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency of the inhibitor. It is crucial to note that IC50 values for the same compound can vary significantly across different studies due to variations in experimental conditions such as the source of the enzyme (e.g., yeast, rat intestine), substrate concentration, and incubation time.
| Compound | Reported IC50 Value (μM) | Notes |
| Acarbose | 750.1 ± 0.23 | This value is frequently cited as a reference in studies evaluating new α-glucosidase inhibitors. However, a wide range of IC50 values for acarbose has been reported in the literature. |
| 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide | Data Not Available | Direct comparative data for the parent compound is not readily available in public literature. |
| Derivatives of the Target Compound | Potentially < 1.0 | Studies on derivatives of 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide have reported promising inhibitory activity, with some derivatives showing significantly lower IC50 values than acarbose. |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
To ensure the reproducibility and validity of research findings, a well-defined experimental protocol is paramount. The following is a generalized, step-by-step methodology for a typical in vitro α-glucosidase inhibition assay, commonly used to evaluate compounds like 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide and acarbose.
Principle
The assay is based on the spectrophotometric determination of the product formed from the enzymatic hydrolysis of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). α-Glucosidase cleaves pNPG to release p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The inhibitory activity of a test compound is determined by the reduction in the rate of p-nitrophenol formation.
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (as a positive control)
-
Test compound (1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) for stopping the reaction
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of the substrate, pNPG, in phosphate buffer.
-
Prepare a stock solution of the test compound and acarbose in DMSO, followed by serial dilutions in phosphate buffer to achieve a range of concentrations.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add a specific volume of the test compound or acarbose solution at different concentrations.
-
Add a defined volume of the α-glucosidase enzyme solution to each well.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding a specific volume of the pNPG substrate solution to each well.
-
Incubate the reaction mixture at the same controlled temperature for a defined duration (e.g., 20-30 minutes).
-
Stop the reaction by adding a volume of sodium carbonate solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 (where the control contains all reagents except the test compound).
-
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound and fitting the data to a dose-response curve.
-
Caption: A generalized workflow for the in vitro α-glucosidase inhibition assay.
Discussion and Future Perspectives
The available, albeit limited, data on derivatives of 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide suggest that this class of compounds holds significant promise as potent α-glucosidase inhibitors. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of the molecule to optimize its inhibitory activity and pharmacokinetic properties.
In contrast, acarbose, while effective, is associated with gastrointestinal side effects such as flatulence and diarrhea, which can be attributed to the fermentation of undigested carbohydrates in the colon. The development of novel, non-carbohydrate-based inhibitors like the sulfonylpiperidine derivatives could potentially mitigate these side effects.
Further research is imperative to fully elucidate the potential of 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide. Head-to-head comparative studies with acarbose under standardized assay conditions are crucial to definitively establish its relative potency. Moreover, detailed kinetic studies are needed to confirm its mechanism of inhibition. In vivo studies in animal models of diabetes will be the ultimate test to evaluate its efficacy and safety profile as a potential therapeutic agent for the management of type 2 diabetes.
References
-
Clissold, S. P., & Edwards, C. (1988). Acarbose: A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential. Drugs, 35(3), 214-243. [Link]
-
PubChem. (n.d.). Acarbose. National Center for Biotechnology Information. Retrieved from [Link]
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Taha, M., et al. (2016). Synthesis, in vitro α-glucosidase inhibitory activity and in silico studies of 2-aryl-5-substituted-1,3,4-oxadiazoles. Bioorganic Chemistry, 68, 175-185. [Link]
-
Basit, A., et al. (2018). Synthesis, α-glucosidase inhibitory and antioxidant activity of piperidine sulfonamide derivatives. Medicinal Chemistry Research, 27(1), 200-211. [Link]
-
Ali, B., et al. (2015). α-Glucosidase inhibitory activity of a new phthalimide derivative. Journal of the Chemical Society of Pakistan, 37(1), 133-138. [Link]
- PubChem. (n.d.). 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide. National Center for Biotechnology Information.
-
Kim, Y. M., et al. (2005). α-Glucosidase inhibitory activity of bromophenols from the red alga Symphyocladia latiuscula. Journal of Applied Phycology, 17(1), 41-45. [Link]
-
Ranilla, L. G., et al. (2010). Phenolic compounds, antioxidant activity and in vitro inhibitory potential against key enzymes relevant for hyperglycemia and hypertension of commonly used medicinal plants, herbs and spices in Latin America. Bioresource Technology, 101(12), 4676-4689. [Link]
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- 1. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
The Tale of Two Rings: A Comparative Guide to Piperidine and Pyrrolidine Sulfonylamides in Drug Discovery
In the landscape of medicinal chemistry, the piperidine and pyrrolidine rings stand as "privileged scaffolds"—foundations upon which a multitude of successful drugs have been built.[1] Their prevalence stems from their ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework to orient functional groups for optimal target engagement.[2][3] When a sulfonamide moiety is introduced to these saturated heterocycles, a powerful combination emerges, frequently employed to target metalloenzymes or to fine-tune pharmacokinetic profiles.
This guide offers an in-depth comparative analysis of piperidine and pyrrolidine sulfonylamides, delving into their structural nuances, synthetic strategies, and impact on pharmacological outcomes. By understanding the subtle yet significant differences between the six-membered piperidine and the five-membered pyrrolidine ring, researchers can make more informed decisions in the rational design of novel therapeutics.
At a Glance: Key Physicochemical and Structural Differences
The addition of a single methylene unit in piperidine compared to pyrrolidine might seem trivial, but it imparts distinct characteristics that have profound implications for drug design.[4][5]
| Property | Piperidine | Pyrrolidine | Rationale and Implication in Drug Design |
| Ring Size | 6-membered[4] | 5-membered[4] | The larger piperidine ring offers different bond angles and substituent orientations compared to the more compact pyrrolidine. |
| pKa of Conjugate Acid | ~11.24[6] | ~11.27[6] | Both are strongly basic, but pyrrolidine is slightly more basic. This can be attributed to greater conformational stabilization of its protonated form.[6] For most applications, they are interchangeable when basicity is the primary concern. |
| logP (Octanol/Water) | 0.84 | 0.46 | Piperidine is inherently more lipophilic than pyrrolidine. This can influence solubility, cell permeability, and potential for off-target hydrophobic interactions.[5] |
| Conformational Flexibility | More rigid (prefers chair conformation)[2] | More flexible (envelope and twist conformations) | The rigidity of the piperidine ring can be advantageous for locking in a bioactive conformation, potentially increasing binding affinity. The flexibility of the pyrrolidine ring may be beneficial for adapting to the binding site of a target protein.[5] |
The Sulfonamide Moiety: A Versatile Partner
The sulfonamide group (—SO₂NH—) is a cornerstone of medicinal chemistry. Its utility in conjunction with piperidine and pyrrolidine scaffolds is multifaceted. It is a well-established zinc-binding group, making sulfonamide-containing compounds potent inhibitors of zinc-dependent enzymes like carbonic anhydrases.[7][8] Furthermore, the sulfonamide moiety can act as a hydrogen bond donor and acceptor, contributing to target binding and influencing physicochemical properties such as solubility and pKa.
Comparative Synthesis Strategies
The synthesis of piperidine and pyrrolidine sulfonylamides typically involves the coupling of a substituted sulfonyl chloride with the heterocyclic amine. While the core reaction is similar, the starting materials and overall synthetic route can vary.
A common approach for N-acylated piperidine and pyrrolidine sulfonylamides involves a multi-step synthesis, as illustrated below. This strategy allows for the introduction of diverse functionality.
Caption: Generalized synthetic workflows for piperidine and pyrrolidine carboxamide sulfonamides.
Head-to-Head in the Biological Arena: A Case Study on Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are well-established drug targets for various conditions, including glaucoma, epilepsy, and cancer. The sulfonamide moiety is a classic zinc-binding pharmacophore for CA inhibitors.
Key SAR Insights:
-
Scaffold as a Vector: The piperidine or pyrrolidine ring primarily acts as a scaffold to position other functional groups in the active site of the enzyme.[7]
-
Exit Vector and Selectivity: The position of attachment of the sulfonamide and other substituents on the heterocyclic ring is crucial for achieving isoform selectivity. For example, in a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, substituents on the carboxamide moiety significantly influenced the inhibitory activity and selectivity against different CA isoforms (hCA I, II, IX, and XII).[7]
-
Conformational Influence: The more rigid chair conformation of the piperidine ring can lead to more defined interactions with the enzyme's active site. In contrast, the flexible nature of the pyrrolidine ring might allow it to adapt to different sub-pockets within the active site, which could be advantageous in certain cases.
Comparative Biological Activity Data for CA Isoforms (Ki in nM)
| Compound Type | hCA I | hCA II | hCA IX | hCA XII | Selectivity Profile | Reference |
| Piperidine-based (Compound 6) | 7.9 | Potent | Potent | Potent | High potency across isoforms | [7] |
| Piperidine-based (Compound 11) | >1000 | >1000 | 75.8 | 5.8 | Selective for hCA XII over hCA I/II | [7] |
| Pyrrolidine-based (Compound 3b) | 17.61 | 5.14 | - | - | Potent inhibitor of hCA I and II | [9] |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | Broad spectrum inhibitor | [7] |
This data suggests that both scaffolds can be utilized to generate potent CA inhibitors. The choice between them would likely depend on the desired selectivity profile and the specific interactions to be achieved with the target isoform.
Experimental Protocols
Synthesis of a Representative Piperidine Sulfonylamide: N-(4-(N-(4-methoxyphenyl)sulfamoyl)phenyl)piperidine-4-carboxamide
This protocol is adapted from a published procedure for the synthesis of related compounds.[7][10]
Step 1: Synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid (Intermediate A)
-
To a solution of ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate (15 mmol) in ethanol (50 mL), add an aqueous 5N solution of sodium hydroxide (25 mL) and water (20 mL).
-
Stir the resulting mixture at room temperature for 24 hours.
-
Remove the ethanol under vacuum.
-
To the resulting residue, add ice and acidify with a 6N aqueous solution of hydrochloric acid until the pH is 3-4.
-
Filter the formed precipitate, wash with water, and dry to yield Intermediate A.
Step 2: Synthesis of the Final Compound
-
Dissolve 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid (Intermediate A) (1 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1 mmol), and 1-hydroxybenzotriazole (HOBt) (1 mmol) in anhydrous acetonitrile.
-
To this solution, add the desired substituted amine (e.g., 4-methoxyaniline) (1 mmol).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, purify the product by column chromatography to obtain the final piperidine sulfonylamide.
Biological Evaluation: In Vitro Carbonic Anhydrase II Inhibition Assay
This protocol is based on the esterase activity of CA II, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[11]
Materials:
-
Human Carbonic Anhydrase II (CA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Acetazolamide (positive control)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CA II in cold Assay Buffer.
-
Prepare a stock solution of p-NPA in acetonitrile.
-
Prepare serial dilutions of the test compounds and acetazolamide in DMSO.
-
-
Assay Protocol (96-well plate format):
-
To the appropriate wells, add 158 µL of Assay Buffer.
-
Add 2 µL of the test compound dilutions or DMSO (for the no-inhibitor control).
-
Add 20 µL of the CA II working solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.[11]
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.[11]
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at 30-second intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the absorbance vs. time plot).
-
Determine the percent inhibition for each compound concentration.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Metabolic Stability Assay in Human Hepatocytes
This assay measures the rate of metabolism of a compound by liver cells, providing an indication of its in vivo clearance.[12][13]
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation media
-
Test compound
-
Positive control compounds (e.g., a high-turnover and a low-turnover compound)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Cell Plating:
-
Thaw and plate the cryopreserved hepatocytes in collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer.
-
-
Incubation:
-
Remove the plating medium and add fresh incubation medium containing the test compound (typically at 1 µM).
-
Incubate the plate at 37°C in a humidified incubator.
-
-
Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the incubation medium.
-
Quench the metabolic reaction by adding the aliquot to cold acetonitrile containing an internal standard.[12]
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the in vitro intrinsic clearance (CLᵢₙₜ) based on the half-life and cell density.
-
Conclusion: Making the Right Choice
The decision to use a piperidine or a pyrrolidine sulfonylamide in a drug discovery program is a nuanced one, driven by the specific goals of the project.
Caption: Decision-making framework for choosing between piperidine and pyrrolidine scaffolds.
Piperidine offers a more conformationally restricted and slightly more lipophilic scaffold, which can be beneficial for achieving high binding affinity and cell permeability.[5] Conversely, the greater flexibility and lower lipophilicity of pyrrolidine may be advantageous for optimizing solubility and achieving a better fit within a dynamic binding pocket.[5] Ultimately, the optimal choice will be dictated by the structure-activity relationship of the series, the nature of the biological target, and the desired pharmacokinetic profile. A thorough understanding of the subtle yet impactful differences between these two privileged scaffolds empowers medicinal chemists to navigate the complexities of drug design with greater precision and success.
References
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Angeli, A., et al. (2018). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1139–1144. [Link]
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Pahal, S. (2020). Difference Between Pyrrolidine and Piperidine. Pediaa.com. [Link]
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Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]
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Guler, O. O., et al. (2022). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1859-1872. [Link]
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Supuran, C. T., et al. (2013). Scheme 1 Synthesis of 4-sulfamoyl-N-(3-morpholinopropyl) benzamide (I-1). ResearchGate. [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
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Grune, T., et al. (2009). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening, 14(10), 1193-1202. [Link]
- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structural diversity and biological activity.
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O'Donnell, C. J., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Heliyon, 7(3), e06394. [Link]
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Abdel-Maksoud, M. S., et al. (2021). Natural inspired piperine-based sulfonamides and carboxylic acids as carbonic anhydrase inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 225, 113797. [Link]
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Cyprotex. (n.d.). Hepatocyte Stability. Evotec. [Link]
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BD Biosciences. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays. SlideShare. [Link]
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Angeli, A., et al. (2018). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]
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Anzenbacher, P., Jr., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2021). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]
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protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]
- Haider, S., et al. (2014). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 2277-7105.
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Bruin, B., et al. (2019). Radical-Mediated Amine Cyclization. In Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 24(12), 2277. [Link]
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Banerjee, S. (2017). Which is a stronger base, pyrrolidine or piperidine? Quora. [Link]
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protocols.io. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]
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BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. [Link]
- Akocak, S., et al. (2023). Sulfaguanidines: A new class of carbonic anhydrase inhibitors. Medicinal and Medical Chemistry, 3(1), 1-10.
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Haider, S., et al. (2025). Pyrrolidine and Piperidine: Significance and symbolism. WJPR. [Link]
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Asija, S., & Saraf, S. K. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. [Link]
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A Comparative Guide to the Antifungal Mechanism of Piperidine-4-Carbohydrazide Derivatives
In the persistent battle against fungal pathogens, which pose significant threats to agriculture, food security, and human health, the pipeline for novel antifungal agents is of paramount importance. The rise of drug-resistant strains necessitates the exploration of new chemical scaffolds and mechanisms of action. Among the promising candidates, piperidine-4-carbohydrazide derivatives have emerged as a noteworthy class of compounds, demonstrating potent fungicidal activity against a range of pathogenic fungi.[1][2][3][4][5]
This guide provides an in-depth validation of the proposed antifungal mechanism of these derivatives. We will objectively compare their performance with established antifungal agents, supported by a framework of essential experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate this promising class of antifungals.
The Primary Antifungal Target: Succinate Dehydrogenase (SDH)
The central hypothesis for the antifungal action of many piperidine-4-carbohydrazide derivatives is the inhibition of Succinate Dehydrogenase (SDH) , also known as Complex II, a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.
Causality of SDH Inhibition: SDH catalyzes the oxidation of succinate to fumarate. This reaction is a linchpin of cellular respiration, directly linking the TCA cycle to the electron transport chain. By inhibiting SDH, the compound effectively disrupts two vital metabolic pathways. This disruption leads to a catastrophic failure in ATP production, the cell's primary energy currency, ultimately resulting in fungal cell death. This targeted action on a highly conserved and essential enzyme makes SDH an attractive target for fungicide development.
A recent study on piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety demonstrated a significant inhibitory effect on SDH activity.[3][6] Molecular docking studies further supported this, revealing that these compounds could fit snugly into the active pocket of the SDH enzyme through multiple noncovalent interactions.[3][6]
Caption: Proposed mechanism of SDH inhibition by piperidine-4-carbohydrazide derivatives.
Comparative Performance Analysis
The efficacy of a novel antifungal agent is best understood in the context of existing treatments. The table below compares the in vitro activity of representative piperidine-4-carbohydrazide derivatives with commercially available fungicides.
| Compound/Drug | Target Fungi | EC₅₀ (μg/mL) | Primary Mechanism of Action | Reference |
| Compound A13 | Rhizoctonia solani | 0.83 | SDH Inhibition | [2][3] |
| Compound A13 | Verticillium dahliae | 1.12 | SDH Inhibition | [2][3] |
| Compound A41 | Rhizoctonia solani | 0.88 | SDH Inhibition | [2][3] |
| Compound A41 | Verticillium dahliae | 3.20 | SDH Inhibition | [2][3] |
| Compound C4 | Sclerotinia sclerotiorum | 0.240 | SDH Inhibition | [4] |
| Boscalid (Commercial SDHI) | Rhizoctonia solani | 0.96 | SDH Inhibition | [2][3] |
| Chlorothalonil (Multi-site inhibitor) | Rhizoctonia solani | 1.64 | Multi-site thiol reaction | [2][3] |
| Carbendazim (β-tubulin assembly) | Verticillium dahliae | 19.3 | Mitosis and cell division | [2][3] |
As the data indicates, specific piperidine-4-carbohydrazide derivatives, such as A13, exhibit superior or comparable efficacy to Boscalid, a well-established SDHI fungicide.[2][3] Their performance significantly surpasses older, broad-spectrum fungicides like Carbendazim against certain pathogens.[2][3]
A Framework for Mechanistic Validation
To rigorously validate the proposed antifungal mechanism, a logical sequence of experiments is essential. This workflow serves as a self-validating system, starting with broad activity screening and progressively narrowing down to the specific molecular target.
Caption: Logical workflow for validating the antifungal mechanism of action.
Detailed Experimental Protocols
Herein, we provide step-by-step methodologies for the key experiments required to validate the antifungal mechanism of piperidine-4-carbohydrazide derivatives.
Antifungal Susceptibility Testing (Broth Microdilution)
Principle: This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a fungus. It is the foundational test for quantifying antifungal activity.
Protocol:
-
Preparation: Prepare a stock solution of the piperidine-4-carbohydrazide derivative in a suitable solvent (e.g., DMSO). Prepare a standardized fungal inoculum (e.g., 1-5 x 10⁵ CFU/mL) in a growth medium like RPMI-1640.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound. Wells should include a positive control (fungus with no compound), a negative control (medium only), and a solvent control (fungus with DMSO).
-
Inoculation: Add the fungal inoculum to each well except the negative control.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C for Candida albicans) for 24-48 hours.
-
Reading: Determine the MIC visually as the lowest concentration with no visible growth. Alternatively, use a spectrophotometer to measure absorbance or a metabolic indicator like resazurin.
Causality Explained: This initial screen is crucial to confirm and quantify the compound's bioactivity before investing resources in more complex mechanistic studies. It provides the EC₅₀ and MIC values essential for comparative analysis.
Cell Membrane Integrity Assay (Propidium Iodide Staining)
Principle: Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells. If the cell membrane is compromised, PI enters the cell, binds to DNA, and fluoresces brightly under excitation, providing a clear visual indicator of cell death via membrane disruption.
Protocol:
-
Treatment: Treat a fungal cell suspension with the test compound at its MIC and 2x MIC for a defined period (e.g., 4-24 hours). Include an untreated control and a positive control (e.g., a known membrane-disrupting agent or heat-killed cells).
-
Staining: Add PI solution (final concentration ~1-5 µg/mL) to each cell suspension and incubate in the dark for 15-30 minutes.
-
Visualization: Observe the cells using a fluorescence microscope. Cells with compromised membranes will exhibit red fluorescence.
-
Quantification (Optional): Use flow cytometry to quantify the percentage of PI-positive cells in the population.
Causality Explained: A negative result in this assay (i.e., no PI uptake) strongly suggests that the primary mechanism is not direct physical disruption of the cell membrane, steering the investigation towards metabolic or enzymatic targets.
Ergosterol Biosynthesis Quantification
Principle: Many antifungal drugs, particularly azoles, function by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.[7][8][9] This assay quantifies the total ergosterol content in fungal cells after treatment to determine if this pathway is affected.
Protocol:
-
Culture and Treatment: Grow a fungal culture to the mid-logarithmic phase and then treat with the test compound at sub-inhibitory and inhibitory concentrations for several hours.
-
Cell Harvest: Harvest the fungal cells by centrifugation and wash them.
-
Sterol Extraction: Saponify the cell pellet with alcoholic potassium hydroxide (e.g., 25% KOH in ethanol) by heating at 85°C for 1-2 hours. Extract the non-saponifiable lipids (including ergosterol) with n-heptane.
-
Spectrophotometric Analysis: Scan the absorbance of the n-heptane layer from 230 to 300 nm. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve.
-
Quantification: Calculate the ergosterol content based on the absorbance values at specific wavelengths (typically A281.5 and A230) and the dry weight of the cell pellet.
Causality Explained: Ergosterol biosynthesis is a well-established antifungal target.[10][11] This experiment definitively determines if the piperidine-4-carbohydrazide derivatives share this mechanism with widely used drugs like azoles.[7] If ergosterol levels are unchanged, it provides strong evidence to rule out this pathway as the primary target.
SDH Activity Assay
Principle: This in vitro assay directly measures the enzymatic activity of SDH in isolated mitochondria or cell lysates. The rate of succinate-dependent reduction of an artificial electron acceptor is measured spectrophotometrically.
Protocol:
-
Mitochondria Isolation: Grow a large culture of the target fungus and isolate mitochondria using differential centrifugation.
-
Assay Reaction: In a cuvette or 96-well plate, prepare a reaction mixture containing buffer, isolated mitochondria, an electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP), and an intermediate of the electron transport chain (e.g., ubiquinone).
-
Initiation and Measurement: Initiate the reaction by adding succinate. Measure the decrease in absorbance of the electron acceptor over time at a specific wavelength (e.g., 600 nm for DCPIP).
-
Inhibition Measurement: Repeat the assay in the presence of various concentrations of the piperidine-4-carbohydrazide derivative to determine the IC₅₀ (the concentration that inhibits 50% of the enzyme's activity).
Causality Explained: This is the most definitive experiment in this workflow. While other assays can provide circumstantial evidence, this protocol directly tests the interaction between the compound and its hypothesized molecular target. A low IC₅₀ value provides conclusive evidence that SDH inhibition is the primary mechanism of action.
Conclusion and Future Directions
The available evidence strongly supports that piperidine-4-carbohydrazide derivatives represent a potent class of antifungal agents, with a primary mechanism of action centered on the inhibition of the mitochondrial enzyme succinate dehydrogenase.[3][6] Their high efficacy, often surpassing that of existing commercial fungicides, underscores their potential for development in both agricultural and clinical settings.[2][3]
The validation framework presented here provides a robust and logical pathway for confirming this mechanism and ruling out alternative modes of action. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and spectrum, evaluating in vivo efficacy in plant or animal models, and assessing the potential for resistance development. By continuing this systematic approach, the full therapeutic potential of piperidine-4-carbohydrazide derivatives can be realized.
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Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. (2024). Journal of Agricultural and Food Chemistry. Retrieved January 24, 2026, from [Link]
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Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. (2024). Journal of Agricultural and Food Chemistry. Retrieved January 24, 2026, from [Link]
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Mode of Action of Antifungal Drugs. (2022). Microbiology Info.com. Retrieved January 24, 2026, from [Link]
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Design, Synthesis, and Antifungal Activity Evaluation of Novel Hydrazide-Containing L-Perillaldehyde Derivatives as Potential Fungicides. (2025). Journal of Agricultural and Food Chemistry. Retrieved January 24, 2026, from [Link]
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Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans. (n.d.). Journal of Microbiology and Biotechnology. Retrieved January 24, 2026, from [Link]
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Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). Clinical Microbiology Reviews. Retrieved January 24, 2026, from [Link]
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Synthesis and Antifungal Activity of Novel L-Menthol Hydrazide Derivatives as Potential Laccase Inhibitors. (n.d.). Journal of Agricultural and Food Chemistry. Retrieved January 24, 2026, from [Link]
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Cell membrane integrity assays The measurement of the absorbance at 260... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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The Multifunctional Fungal Ergosterol. (2018). mBio. Retrieved January 24, 2026, from [Link]
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Mechanisms of action in antifungal drugs. (n.d.). EBSCO. Retrieved January 24, 2026, from [Link]
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Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]
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The biosynthesis pathway of ergosterol in fungi. The diagram... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Bacillus velezensis A4 Against Fungal Pathogens via Membrane Integrity Disruption and Cellular Dysfunction in Fungal Pathogens. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Ergosterol Biosynthesis. (n.d.). Creative Biolabs. Retrieved January 24, 2026, from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Sulfonylpiperidine Inhibitors
In the landscape of modern drug discovery, the sulfonylpiperidine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors targeting a diverse range of enzymes.[1][2][3] The versatility of this moiety, however, necessitates a rigorous evaluation of its cross-reactivity profile to ensure the development of safe and efficacious therapeutics. This guide provides a comprehensive framework for the systematic analysis of sulfonylpiperidine inhibitor cross-reactivity, drawing upon established biochemical and cellular methodologies. We will delve into the causality behind experimental choices, provide detailed protocols, and illustrate data interpretation for a robust comparative analysis.
The Imperative of Selectivity: Why Cross-Reactivity Matters
The sulfonamide group, an integral part of the sulfonylpiperidine structure, has a historical association with hypersensitivity reactions, primarily linked to sulfonamide antibiotics.[4] While extensive research suggests that the structural motifs responsible for such reactions in antibiotics are often absent in non-antibacterial sulfonamides, a thorough assessment of off-target effects remains a cornerstone of preclinical drug development.[5][6] Off-target interactions can lead to unforeseen toxicities or a dilution of the intended therapeutic effect. Therefore, a multi-pronged approach to characterizing the selectivity of sulfonylpiperidine inhibitors is not just a regulatory requirement but a scientific necessity.
A Multi-Tiered Strategy for Cross-Reactivity Profiling
A comprehensive analysis of inhibitor selectivity should not rely on a single experimental approach. Instead, a combination of in vitro biochemical assays and cell-based target engagement studies provides a more complete picture of an inhibitor's behavior in a biological system. This guide will focus on a logical progression of three key analytical techniques:
-
Biochemical Enzymatic Assays: To quantify inhibitory potency against the primary target and selected off-targets.
-
Broad-Panel Kinome Profiling: To screen for off-target interactions across a large panel of kinases, a common source of cross-reactivity for many small molecule inhibitors.
-
Cellular Thermal Shift Assay (CETSA®): To validate target engagement and assess selectivity within the complex milieu of a living cell.
The following diagram illustrates the overarching workflow for a comprehensive cross-reactivity analysis of sulfonylpiperidine inhibitors.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol: Western Blot-Based CETSA®
-
Cell Culture and Treatment:
-
Culture cells to a suitable confluency.
-
Treat the cells with the sulfonylpiperidine inhibitor at various concentrations or with a vehicle control (DMSO).
-
Incubate for a sufficient time to allow for cell penetration and target binding.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control (37°C). [7] * Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein. A loading control (e.g., GAPDH) should also be probed.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each temperature, normalize the target protein signal to the loading control.
-
Plot the normalized signal against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement.
-
Data Presentation: Comparative CETSA® Data
| Inhibitor | Target | Concentration | Melting Temperature (Tm) Shift (ΔTm in °C) |
| SP-Inhibitor-C | Primary Target | 10 µM | +5.2 |
| SP-Inhibitor-C | Off-Target Kinase X | 10 µM | +0.5 |
| SP-Inhibitor-B | Primary Target | 10 µM | +4.8 |
| SP-Inhibitor-B | Off-Target Kinase X | 10 µM | +3.1 |
This data demonstrates that while both inhibitors engage the primary target in cells, SP-Inhibitor-C shows minimal engagement of Off-Target Kinase X, confirming its higher selectivity as predicted by the kinome profiling data. In contrast, SP-Inhibitor-B shows significant engagement of Off-Target Kinase X, validating the off-target hit.
Conclusion
A thorough and systematic analysis of cross-reactivity is paramount in the development of sulfonylpiperidine inhibitors. By employing a multi-tiered approach that combines the quantitative power of biochemical assays, the breadth of kinome profiling, and the physiological relevance of cellular target engagement assays, researchers can build a comprehensive selectivity profile. This data-driven strategy not only de-risks potential safety liabilities but also provides a deeper understanding of the inhibitor's mechanism of action, ultimately paving the way for the development of more effective and safer therapeutics.
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A Senior Application Scientist's Guide to In Vivo vs. In Vitro Efficacy of Novel Carbohydrazide Compounds
Introduction: The Versatile Scaffold of Carbohydrazides
Carbohydrazides and their derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their unique structural features, particularly the reactive hydrazone moiety formed from carbohydrazide, make them privileged scaffolds for the synthesis of a wide array of heterocyclic compounds.[3] This chemical versatility has translated into a broad spectrum of biological activities, with novel carbohydrazide analogues being investigated as potent anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3][4]
This guide provides a comparative analysis of the in vitro and in vivo efficacy of novel carbohydrazide compounds, offering insights into the critical transition from laboratory assays to preclinical animal models. We will explore the underlying methodologies, dissect the frequent disparities between in vitro potency and in vivo effectiveness, and provide detailed protocols to ensure robust and reproducible research for drug development professionals.
The Crucial Leap: From Cell Culture to Living Systems
The journey of a drug candidate from discovery to clinical application is marked by a critical transition: the validation of in vitro findings in in vivo models. While in vitro assays are indispensable for high-throughput screening and initial mechanism-of-action studies, they represent a simplified, controlled environment. In vivo studies, conversely, introduce the complexities of a whole biological system, including drug metabolism, distribution, and interaction with the immune system.
A significant challenge in drug development is the often-observed discordance between a compound's performance in a petri dish and its efficacy in an animal model.[5] A compound that potently kills cancer cells in vitro may fail in vivo due to poor bioavailability, rapid metabolism into inactive forms, or unforeseen toxicity. Therefore, a carefully designed experimental workflow that bridges this gap is paramount.
Caption: Drug discovery workflow from in vitro screening to in vivo validation.
Case Study: Anticancer Carbohydrazides - A Tale of Two Environments
Recent research has highlighted several carbohydrazide derivatives with promising anticancer properties. Let's examine specific examples to understand the in vitro-in vivo relationship.
A study on novel hydrazide derivatives bearing furan or thiophen substituents (referred to as Compound 1 and Compound 2) demonstrated potent in vitro cytotoxicity against the MCF-7 human breast adenocarcinoma cell line.[6] Compound 2 was particularly potent, with a half-maximal inhibitory concentration (IC50) significantly lower than that of Compound 1.[6] These in vitro findings prompted further investigation into their mechanisms and in vivo potential.
Mechanism of Action: The Apoptotic Pathway
In vitro analyses revealed that these compounds induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.[6] This was confirmed by an increase in the Sub-G1 cell population in flow cytometry, a hallmark of apoptotic cells. Further investigation using Western blotting showed an elevated Bax/Bcl-2 ratio and cleavage of procaspase-3, indicating that the compounds trigger apoptosis through a caspase- and mitochondrial-dependent pathway.[6]
Caption: Mitochondrial-dependent apoptosis pathway induced by carbohydrazides.
Comparative Efficacy Data
The translation of this potent in vitro activity to an in vivo setting was evaluated in BALB/c mice bearing 4T1 mammary carcinoma tumors.[6] The data below summarizes the findings.
| Compound | In Vitro Efficacy (MCF-7 cells) | In Vivo Model | Dosage & Administration | In Vivo Outcome |
| Compound 1 | IC50: 0.7 µM[6] | 4T1 Mammary Carcinoma | 10 mg/kg/day (i.p.)[6] | Significant tumor growth inhibition[6] |
| Compound 2 | IC50: 0.18 µM[6] | 4T1 Mammary Carcinoma | 1 mg/kg/day (i.p.)[6] | Significant tumor growth inhibition[6] |
In this case, the superior in vitro potency of Compound 2 translated well into the in vivo model, where it demonstrated significant efficacy at a much lower dose than Compound 1.[6] This successful translation underscores the potential of this compound as a promising chemotherapeutic candidate.[6] However, it is important to note that such direct correlations are not always the case. Some compounds, like the indole-based carbohydrazide derivative 6j, may show strong target engagement (anti-tubulin activity) in vitro but have lower overall cytotoxicity compared to analogues, suggesting complex interactions with other biological targets.[7]
Experimental Protocols: A Foundation for Trustworthy Data
The validity of any comparative analysis rests on the quality of the experimental data. Describing protocols is not merely about listing steps; it's about establishing a self-validating system through appropriate controls and clear, reproducible procedures.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell viability.[8] Its principle lies in the enzymatic activity of mitochondrial dehydrogenases in living cells, which convert the yellow MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of a compound's cytotoxic effect.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the carbohydrazide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (treated with the same concentration of solvent, e.g., DMSO, as the compounds) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: In Vivo Tumor Xenograft Study
Causality: The tumor xenograft model is a widely used preclinical method to evaluate the efficacy of anticancer agents in a living organism.[9] It involves implanting human cancer cells into immunocompromised mice, which lack the ability to reject foreign cells.[10] This allows the tumor to grow and enables researchers to assess the systemic effects of a drug on tumor progression.
Step-by-Step Methodology:
-
Animal Acclimatization: House immunocompromised mice (e.g., BALB/c nude or NOD/SCID) for at least one week to acclimate them to the facility. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Harvest cancer cells (e.g., 4T1 mammary carcinoma cells) during their logarithmic growth phase. Resuspend a specific number of cells (e.g., 1 x 10⁶) in a mixture of sterile PBS and Matrigel (to support initial tumor formation) and inject subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).[11] Monitor tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²). Also, monitor the body weight and overall health of the animals.
-
Randomization and Treatment: Once tumors reach the target size, randomize the mice into treatment and control groups.
-
Treatment Group(s): Administer the carbohydrazide compound at the predetermined dose and schedule (e.g., 1 mg/kg/day). The route of administration (e.g., intraperitoneal (i.p.), oral (p.o.), intravenous (i.v.)) should be chosen based on the compound's properties.
-
Vehicle Control Group: Administer the delivery vehicle (e.g., saline with 0.5% Tween 80) on the same schedule as the treatment group. This is a critical control to ensure that any observed anti-tumor effect is due to the compound itself and not the vehicle.
-
-
Efficacy Assessment: Continue treatment for a specified period (e.g., 21 days). The primary endpoint is typically tumor growth inhibition (TGI).
-
Endpoint and Analysis: At the end of the study, euthanize the animals. Excise the tumors, weigh them, and potentially perform histological or biomarker analysis. Statistically compare the tumor volumes and weights between the treated and vehicle control groups to determine efficacy.
Conclusion and Future Directions
Carbohydrazide derivatives continue to be a rich source of potential therapeutic agents.[4] The successful translation from in vitro discovery to in vivo efficacy, as demonstrated by compounds like the novel hydrazides with furan and thiophen substituents, highlights the importance of this chemical scaffold. However, the path is not always linear. A comprehensive understanding of a compound's properties, including its mechanism of action, pharmacokinetics, and metabolism, is essential to bridge the in vitro-in vivo gap.
Future research should focus on developing more predictive in vitro models, such as 3D organoid cultures, that better mimic the tumor microenvironment.[12] Additionally, integrating early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology screening will help prioritize compounds with a higher probability of success in preclinical and clinical development. By combining rigorous, well-controlled experimental designs with a deep understanding of both cellular and systemic biology, the full therapeutic potential of novel carbohydrazide compounds can be realized.
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Salimi, M., et al. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. Cancer Chemotherapy and Pharmacology, 79(6), 1199-1208. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide
As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. This guide provides a comprehensive, technically grounded procedure for managing waste streams containing 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide. The protocols herein are designed to ensure the safety of laboratory personnel and protect the environment, reflecting a commitment to best practices in chemical hygiene.
Hazard Assessment: Understanding the "Why" Behind the Procedure
-
The Piperidine Moiety: Piperidine itself is a cyclic amine that is classified as a flammable, toxic, and corrosive substance.[1][2] It is known to cause severe skin burns and eye damage.[1][2] While the N-sulfonyl group in our target molecule significantly reduces the basicity and reactivity of the piperidine nitrogen, we must still consider the parent structure's inherent hazards when assessing risk.
-
The Sulfonamide Group: The (4-Methylphenyl)sulfonyl, or tosyl, group is generally stable.[3] Its primary contribution to the hazard profile is the potential to release oxides of sulfur upon combustion, a critical consideration for final disposal methods like incineration.[4][5]
-
The Carbohydrazide Functional Group: This is the most critical feature for our hazard assessment. Carbohydrazides are derivatives of hydrazine. Hydrazine and its derivatives are noted for several hazards:
-
Irritation: A close structural analog, 1-[(2,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide, is known to cause skin irritation, serious eye irritation, and respiratory irritation.[4] We must assume our target compound shares these properties.
-
Sensitization: Carbohydrazide itself may cause an allergic skin reaction.[6]
-
Potential Carcinogenicity: Hydrazine is classified by the International Agency for Research on Cancer (IARC) as a Group 2A substance, "Probably carcinogenic to humans."[6][7] While this classification does not automatically transfer to all its derivatives, it mandates a highly cautious approach, treating the compound as a potential carcinogen.
-
Aquatic Toxicity: Carbohydrazide is toxic to aquatic life with long-lasting effects.[6] This fact explicitly prohibits disposal via sanitary sewer systems.
-
This analysis dictates that 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide must be handled as an irritant, a potential skin sensitizer, a potential carcinogen, and an environmental hazard.
Personal Protective Equipment (PPE): A Self-Validating System of Safety
Based on the hazard assessment, the following PPE is mandatory when handling the compound or its waste. This selection creates a self-validating safety system, ensuring that personnel are shielded from the identified risks of irritation, absorption, and sensitization.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact, irritation, and potential sensitization.[4][6] |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. | Protects against dust particles and splashes causing serious eye irritation.[2][4] |
| Skin & Body | Fully-buttoned laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of skin exposure during handling and in case of a spill.[8] |
| Respiratory | Use only in a well-ventilated area or a certified chemical fume hood. | Prevents inhalation of dust, which may cause respiratory irritation.[4][8] |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate & Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated and remove all sources of ignition.[4][9]
-
Don PPE: Wear the complete PPE ensemble described in Table 1.
-
Containment & Cleanup:
-
For solid spills , gently sweep or vacuum (if equipped with HEPA filter) the material to avoid creating dust.[4][5] Place the collected material into a sealable, labeled hazardous waste container.
-
For solution spills , cover with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[9]
-
-
Final Steps: Once absorbed, scoop the material into a sealable, labeled hazardous waste container.[9] Clean the spill area thoroughly with soap and water, collecting the cleaning materials and rinsate as hazardous waste.
Step-by-Step Disposal Procedure
The guiding principle for disposal is waste segregation . Never mix this waste stream with others unless compatibility is confirmed.[7] Co-mingling of waste can create unforeseen hazards and complicate the final disposal process.
Workflow: From Generation to Disposal
Caption: Waste Disposal Workflow for 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide.
Protocol Details:
-
Pure Solid Waste:
-
Collect any unused or waste 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide directly into a dedicated, sealable, and robust container.[10]
-
This container must be labeled as: "HAZARDOUS WASTE " and include the full chemical name, and list the hazards: "Irritant, Potential Sensitizer, Potential Carcinogen, Environmental Hazard".
-
-
Contaminated Solid Disposables:
-
Items such as weighing paper, contaminated gloves, and absorbent pads used for cleanup should be collected in a separate, sealed plastic bag or container.
-
This container must also be labeled as "HAZARDOUS WASTE " with the name of the contaminating chemical.
-
-
Solutions and Liquid Waste:
-
Collect all solutions containing the title compound, including rinsate from decontaminating glassware, into a compatible (e.g., glass or polyethylene) container designed for liquid waste.[10]
-
The container must be clearly labeled with "HAZARDOUS LIQUID WASTE ," the full chemical name, all solvent components with percentages, and the associated hazard warnings.
-
Crucially, do not dispose of this material down the drain. This is to prevent the release of a substance that is potentially toxic to aquatic life.[4][6]
-
-
Decontamination of Glassware:
-
Non-disposable glassware should be decontaminated via a triple-rinse procedure.[11]
-
Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol) in which the compound is soluble.
-
Collect all three rinses as hazardous liquid waste in the appropriate, labeled container.
-
Only after this procedure can the glassware be washed normally.
-
Final Disposal Pathway
The ultimate disposal of this chemical waste is the responsibility of a licensed hazardous waste management facility. Your role as a researcher is to ensure its safe and compliant collection, segregation, labeling, and temporary storage.
-
Method: The recommended disposal method for this type of organic chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber .[8] This high-temperature process destroys the organic structure and scrubs harmful combustion byproducts like oxides of sulfur and nitrogen from the exhaust.[4]
-
Procedure: Store your properly labeled and sealed waste containers in your laboratory's designated Satellite Accumulation Area. Follow your institution's procedures to schedule a pickup by the Environmental Health & Safety (EHS) department or their certified contractor.[12]
By adhering to this comprehensive guide, you ensure that the disposal of 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide is conducted with the highest degree of safety, scientific integrity, and environmental stewardship.
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1-[(2,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide Safety Data Sheet. AK Scientific, Inc.
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Piperidine - SAFETY DATA SHEET. Penta chemicals. (2024-05-07).
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Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
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-
FM64058 - Safety Data Sheet. Carbosynth Ltd. (2022-04-26).
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Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG.
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Synthesis of Potent Antibacterial Agents Derived from 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol. ResearchGate. (2025-11-26).
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4-methyl-1-(4-methylphenylsulfonyl)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide. PMC (PubMed Central).
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Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
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N'-((E)-(4-Fluorophenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide. PubChem, National Center for Biotechnology Information.
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SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
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Hydrazine Standard Operating Procedure Template. University of New Mexico, Environmental Health & Safety.
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Hydrazine (HSG 56, 1991). INCHEM.
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1-((4-Chlorophenyl)phenylmethyl)-4-((4-methylphenyl)sulfonyl)piperazine. PubChem, National Center for Biotechnology Information.
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N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide. PubChem, National Center for Biotechnology Information.
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Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
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Hydrazine Fire Response Lake, MS Waste Management Plan. U.S. Environmental Protection Agency. (2014-12-16).
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
